molecular formula C21H25NO4 B15557248 Boc-tyr(bzl)-aldehyde

Boc-tyr(bzl)-aldehyde

Numéro de catalogue: B15557248
Poids moléculaire: 355.4 g/mol
Clé InChI: SLSOSKGFUOFMCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-tyr(bzl)-aldehyde is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C21H25NO4

Poids moléculaire

355.4 g/mol

Nom IUPAC

tert-butyl N-[1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)

Clé InChI

SLSOSKGFUOFMCP-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to Boc-Tyr(Bzl)-Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, is a valuable chiral building block in synthetic organic chemistry. As a derivative of the amino acid tyrosine, it incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a benzyl (B1604629) (Bzl) ether on the phenolic hydroxyl group. This strategic protection allows for the selective reaction of the aldehyde functionality, making it a crucial intermediate in the synthesis of a wide array of complex molecules, including peptidomimetics, enzyme inhibitors, and other pharmaceutically relevant compounds. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. For comparison, the properties of its common precursor, Boc-Tyr(Bzl)-OH, are also provided, as they are well-documented and offer valuable context.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundBoc-Tyr(Bzl)-OH
Molecular Formula C₂₁H₂₅NO₄[1]C₂₁H₂₅NO₅
Molecular Weight 355.43 g/mol [1]371.43 g/mol
CAS Number 82689-15-4[1]2130-96-3
Appearance Data not availableWhite to off-white powder
Melting Point Data not available110-112 °C
Solubility Data not availableSoluble in DMF and ethanol
Optical Rotation Data not available[α]²⁰/D +27.0 ± 1.5° (c=2 in ethanol)

Spectroscopic Data

Detailed spectroscopic data for this compound is scarce in publicly available literature. However, based on the known spectra of its precursor and general principles of spectroscopy for aldehydes, the expected spectral characteristics can be inferred.

Table 2: Spectroscopic Data of Boc-Tyr(Bzl)-OH (Precursor)

Technique Data
¹H NMR Spectra available, showing characteristic peaks for Boc, benzyl, and tyrosine protons.[2]
¹³C NMR Spectra available, with distinct signals for all 21 carbon atoms.[3]
IR Spectroscopy Data available, showing characteristic absorptions for the carboxylic acid, carbamate, and aromatic functionalities.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a suitable N-Boc-O-benzyl-L-tyrosine derivative. One documented method utilizes the reduction of a methyl ester derivative with diisobutylaluminium hydride (DIBAL-H).

Protocol: Reduction of Methyl-N-Boc-4-benzyloxy-L-phenylalaninate

  • Reactants: Methyl-N-Boc-4-benzyloxy-L-phenylalaninate, Diisobutylaluminium hydride (DIBAL-H)

  • Solvent: Toluene (B28343) and Hexane (B92381)

  • Procedure:

    • Dissolve Methyl-N-Boc-4-benzyloxy-L-phenylalaninate in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H in hexane dropwise to the cooled solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and filter through a pad of celite to remove the aluminum salts.

    • Extract the filtrate with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Yield: A reported yield for this reaction is 86%.[1]

Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of its aldehyde functional group. The Boc and benzyl protecting groups are stable under a variety of reaction conditions used to modify the aldehyde.

Key Reactions of the Aldehyde Group
  • Wittig Reaction: The aldehyde can undergo olefination reactions with phosphorus ylides (Wittig reagents) to form alkenes. This is a powerful carbon-carbon bond-forming reaction.[4]

  • Reductive Amination: this compound can react with primary or secondary amines in the presence of a reducing agent to form new secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of many nitrogen-containing compounds.[5][6][7]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, Boc-Tyr(Bzl)-OH, using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, Boc-Tyr(Bzl)-ol, using reducing agents like sodium borohydride.

Role in Peptide Synthesis and Drug Development

The Boc and benzyl protecting groups are cornerstones of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[8] The Boc group provides temporary protection of the α-amino group and can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). The benzyl group offers more robust, semi-permanent protection of the tyrosine side chain and requires stronger acidic conditions (e.g., hydrogen fluoride, HF) for removal.[8]

While Boc-Tyr(Bzl)-OH is the direct building block used in SPPS, the aldehyde derivative serves as a precursor for creating non-natural amino acid analogs or for introducing specific functionalities at the C-terminus of a peptide chain through reductive amination.

Signaling Pathways and Experimental Workflows

The application of this compound is primarily in the synthetic pathway to create more complex molecules. The logical workflow for its utilization in a synthetic project is outlined below.

G Synthetic Workflow Utilizing this compound cluster_0 Synthesis of this compound cluster_1 Application in Synthesis cluster_2 Deprotection and Final Product BocTyrOH Boc-Tyr(Bzl)-OH Esterification Esterification BocTyrOH->Esterification MethylEster Methyl-N-Boc-4-benzyloxy- L-phenylalaninate Esterification->MethylEster Reduction Reduction (DIBAL-H) MethylEster->Reduction BocTyrAldehyde This compound Reduction->BocTyrAldehyde Wittig Wittig Reaction AlkeneProduct Alkene Derivative Wittig->AlkeneProduct ReductiveAmination Reductive Amination AmineProduct Amine Derivative ReductiveAmination->AmineProduct BocTyrAldehyde_ref This compound BocTyrAldehyde_ref->Wittig BocTyrAldehyde_ref->ReductiveAmination Deprotection Deprotection (e.g., TFA, HF) FinalProduct Final Target Molecule Deprotection->FinalProduct AlkeneProduct_ref Alkene Derivative AlkeneProduct_ref->Deprotection AmineProduct_ref Amine Derivative AmineProduct_ref->Deprotection

Caption: Synthetic workflow for this compound and its subsequent use.

Conclusion

This compound is a highly valuable, albeit not extensively characterized, synthetic intermediate. Its protected functional groups allow for precise chemical manipulations of the aldehyde moiety, making it a key component in the construction of complex organic molecules for pharmaceutical and research applications. The protocols and data presented in this guide, compiled from available literature, provide a foundational understanding for researchers and scientists working with this important chiral building block. Further research to fully characterize the physical and spectroscopic properties of this compound would be a valuable contribution to the field.

References

Technical Guide: N-Boc-O-benzyl-L-tyrosine Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS number for N-Boc-O-benzyl-L-tyrosine aldehyde (also known as N-Boc-O-benzyl-L-tyrosinal) is not commonly cited in chemical databases, its direct precursor, N-Boc-O-benzyl-L-tyrosine , is well-documented under CAS Number 2130-96-3 . The aldehyde is typically synthesized and used in subsequent reactions without long-term storage due to its potential instability.

The properties of the parent carboxylic acid, N-Boc-O-benzyl-L-tyrosine, are summarized in the table below. These properties are crucial for handling and characterizing the starting material for the aldehyde synthesis.

PropertyValue
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol
Appearance White to off-white crystalline powder
Melting Point 109-113 °C
Optical Rotation +25.0 to +30.0° (c=2, EtOH)
Purity (HPLC) >98.0%

Experimental Protocols

Synthesis of N-Boc-O-benzyl-L-tyrosine

The synthesis of the precursor, N-Boc-O-benzyl-L-tyrosine, is a common procedure in peptide chemistry. One established method involves the benzylation of the phenolic hydroxyl group of N-Boc-L-tyrosine.

Materials:

Procedure:

  • Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).

  • To this solution, add 28% sodium methoxide-methanol solution (2.1 mmol), benzyl chloride (1.4 mmol), and tetrabutylammonium iodide.

  • Stir the mixture at 40°C for 24 hours.

  • Add water to create a homogeneous solution and analyze the conversion by HPLC.

  • Wash the aqueous solution with toluene.

  • Neutralize the solution with hydrochloric acid to precipitate the solid product.

  • Filter the solid and dry to obtain N-Boc-O-benzyl-L-tyrosine.

Synthesis of N-Boc-O-benzyl-L-tyrosine Aldehyde

The conversion of the carboxylic acid to the aldehyde can be achieved via a two-step, one-pot procedure involving activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H). This method is known to proceed with good yields and minimal racemization.[1]

Materials:

  • N-Boc-O-benzyl-L-tyrosine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-O-benzyl-L-tyrosine (1.0 equiv.) in anhydrous THF.

  • Add CDI (1.05 equiv.) in one portion and stir the solution at room temperature until the evolution of CO₂ ceases (typically 1-2 hours). This forms the corresponding acyl-imidazole intermediate.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.5 equiv.) to the cooled reaction mixture.

  • Stir the reaction at -78°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of anhydrous diethyl ether, followed by a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude N-Boc-O-benzyl-L-tyrosine aldehyde. Further purification can be performed by column chromatography if necessary.

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from L-tyrosine to N-Boc-O-benzyl-L-tyrosine aldehyde.

Synthesis_Workflow cluster_step1 Step 1: Protection of L-Tyrosine cluster_step2 Step 2: Benzylation cluster_step3 Step 3: Aldehyde Formation Tyrosine L-Tyrosine Boc_Tyr N-Boc-L-Tyrosine Tyrosine->Boc_Tyr (Boc)₂O, Base Boc_Tyr_OH N-Boc-L-Tyrosine Boc_Tyr_Bzl N-Boc-O-benzyl-L-tyrosine Boc_Tyr_OH->Boc_Tyr_Bzl Benzyl Bromide, Base Boc_Tyr_Bzl_COOH N-Boc-O-benzyl-L-tyrosine Boc_Tyr_Bzl_H N-Boc-O-benzyl-L-tyrosine Aldehyde Boc_Tyr_Bzl_COOH->Boc_Tyr_Bzl_H 1. CDI 2. DIBAL-H

Caption: Synthetic pathway for N-Boc-O-benzyl-L-tyrosine aldehyde.

Applications in Research and Development

N-Boc-O-benzyl-L-tyrosine aldehyde is a key building block in the synthesis of various complex molecules, including:

  • Peptide Mimetics: The aldehyde functionality allows for the introduction of modifications to the peptide backbone, leading to the development of peptidomimetics with enhanced stability and biological activity.

  • Enzyme Inhibitors: As a precursor to various functional groups, it can be incorporated into the synthesis of targeted enzyme inhibitors.

  • Drug Discovery: The aldehyde can serve as a handle for conjugation to other molecules, facilitating the development of novel drug candidates and probes for studying biological systems.

This technical guide provides essential information for the synthesis and handling of N-Boc-O-benzyl-L-tyrosine aldehyde. Researchers are advised to consult relevant safety data sheets for all chemicals used and to perform reactions in a well-ventilated fume hood.

References

Boc-tyr(bzl)-aldehyde molecular weight and physical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-α-Boc-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde. It is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics for drug discovery and development.

Core Molecular and Physical Data

This compound is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a benzyl (B1604629) (Bzl) group. The C-terminus is an aldehyde functionality.

PropertyValueSource
Molecular Formula C₂₁H₂₅NO₄[1]
Molecular Weight 355.43 g/mol [1]
CAS Number 82689-15-4[1]
Physical State Not specified (presumed solid)
Melting Point Data not available[2]
Boiling Point Data not available[2]
Optical Rotation Data not available
Solubility Data not available

Synthetic Accessibility

General Experimental Protocol: Reduction of Boc-Tyr(Bzl)-OH to this compound

This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

1. Activation of the Carboxylic Acid:

  • The starting material, Boc-Tyr(Bzl)-OH, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • The carboxylic acid is activated to form a more reactive intermediate. Common methods include conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride, or formation of an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

2. Reduction to the Aldehyde:

  • The activated carboxylic acid derivative is then carefully reduced to the aldehyde. A variety of reducing agents can be employed for this transformation, and the choice depends on the nature of the activated intermediate.

  • For example, the reduction of an acid chloride can be achieved using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) at low temperatures to prevent over-reduction to the alcohol.

  • Alternatively, the reduction of a Weinreb amide, formed from the carboxylic acid, with a reagent like diisobutylaluminium hydride (DIBAL-H) is a well-established method for synthesizing aldehydes.

3. Work-up and Purification:

  • Following the reduction, the reaction is quenched, typically with an aqueous solution.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude this compound is then purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the pure product.

Application in Peptide Synthesis

This compound can serve as a building block in the synthesis of peptides, particularly for the introduction of a C-terminal aldehyde functionality or for use in ligation chemistries. The Boc/Bzl protection strategy is a classical approach in solid-phase peptide synthesis (SPPS).[3]

The general workflow for incorporating such a residue in SPPS involves the following logical steps:

PeptideSynthesisWorkflow Resin Solid Support (e.g., Merrifield Resin) Attach Attach First Boc-Amino Acid Resin->Attach Deprotect1 Boc Deprotection (TFA in DCM) Attach->Deprotect1 Neutralize1 Neutralization (e.g., DIEA) Deprotect1->Neutralize1 Couple Couple Next Boc-Amino Acid Neutralize1->Couple Repeat Repeat Deprotection, Neutralization, and Coupling for desired sequence Couple->Repeat IncorporateAldehyde Incorporate This compound (or precursor) Repeat->IncorporateAldehyde Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA) IncorporateAldehyde->Cleavage Purify Purify Peptide (e.g., HPLC) Cleavage->Purify

Caption: Logical workflow for Boc/Bzl solid-phase peptide synthesis.

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is involved as a signaling molecule in biological pathways. Its primary significance lies in its utility as a synthetic intermediate for creating biologically active peptides and peptidomimetics. These resulting molecules may be designed to interact with and modulate various signaling pathways implicated in disease. For example, peptides containing modified tyrosine residues can be crucial for studying protein-protein interactions or as inhibitors of enzymes like kinases and phosphatases.

Logical Relationship in a Synthetic Strategy

The following diagram illustrates the logical flow of utilizing a protected amino aldehyde in a synthetic strategy, for instance, in the formation of a peptide bond via reductive amination.

SyntheticStrategy Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Amine N-terminal Amine of a Peptide or Amino Acid Ester Amine->ReductiveAmination Imine Schiff Base Intermediate ReductiveAmination->Imine Formation Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Product Peptide with Reduced Amide Bond Mimic Reduction->Product Formation

Caption: Use of this compound in reductive amination.

References

Synthesis pathway for Boc-tyr(bzl)-aldehyde from Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established and efficient synthesis pathways for the conversion of N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) to its corresponding aldehyde, Boc-Tyr(Bzl)-aldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex peptides, where the aldehyde functionality serves as a versatile handle for further chemical modifications. This document provides a comparative analysis of common synthetic strategies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The selective conversion of a carboxylic acid to an aldehyde in the presence of sensitive protecting groups, such as the Boc and benzyl (B1604629) groups in Boc-Tyr(Bzl)-OH, presents a significant synthetic challenge. Over-reduction to the corresponding alcohol is a common side reaction that must be carefully controlled. This guide explores three robust and widely employed strategies to achieve this transformation with high fidelity and yield:

  • One-Pot Reduction via Imidazolide (B1226674) Intermediate: A highly efficient and direct method involving the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by in-situ reduction with diisobutylaluminium hydride (DIBAL-H).

  • Two-Step Reduction-Oxidation Sequence: A classic and reliable approach that involves the initial reduction of the carboxylic acid to the primary alcohol, followed by a mild oxidation to the desired aldehyde.

  • Weinreb Amide-Mediated Synthesis: A versatile strategy that proceeds through a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which is then cleanly reduced to the aldehyde.

Each of these pathways offers distinct advantages in terms of reaction efficiency, scalability, and compatibility with various functional groups. The selection of the optimal route will depend on factors such as available reagents, desired scale, and the specific requirements of the downstream applications.

Comparative Overview of Synthesis Pathways

The following table summarizes the key quantitative data for the different synthesis pathways, allowing for a direct comparison of their efficiencies.

PathwayKey ReagentsReaction Time (approx.)Overall Yield (%)Key Advantages
One-Pot CDI/DIBAL-H Reduction 1,1'-Carbonyldiimidazole (CDI), DIBAL-H2-3 hours85-95%High efficiency, short reaction time, excellent stereochemical retention.
Two-Step Reduction/Oxidation
Step 1: ReductionBorane-tetrahydrofuran (B86392) complex (BH₃·THF)2-4 hours90-98%High yield for the alcohol intermediate.
Step 2: Dess-Martin OxidationDess-Martin Periodinane (DMP)1-2 hours85-95%Mild conditions, high selectivity for the aldehyde.
Step 2: Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)1-2 hours80-90%Avoids heavy metal reagents, generally high yielding.
Weinreb Amide Route
Step 1: Weinreb Amide FormationCDI, N,O-Dimethylhydroxylamine HCl12-16 hours80-90%Formation of a stable, isolable intermediate.
Step 2: Reduction of Weinreb AmideDIBAL-H1-2 hours85-95%Clean conversion to the aldehyde with minimal over-reduction.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations described in this guide.

Pathway 1: One-Pot Synthesis via CDI/DIBAL-H Reduction

This highly efficient one-pot procedure is adapted from a general method for the reduction of N-protected amino acids and is expected to provide high yields of this compound with excellent preservation of stereochemical integrity.

Experimental Protocol:

  • Activation of Carboxylic Acid:

    • To a solution of Boc-Tyr(Bzl)-OH (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portionwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of CO₂ ceases. The formation of the imidazolide intermediate can be monitored by thin-layer chromatography (TLC).

  • Reduction to Aldehyde:

    • Cool the solution of the in-situ generated imidazolide to -78 °C.

    • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 eq., typically 1.0 M in hexanes or toluene) dropwise via a syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reduction by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol (B129727), followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane (B109758).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Pathway 2: Two-Step Reduction-Oxidation Sequence

This classic and reliable two-step approach first quantitatively reduces the carboxylic acid to the corresponding alcohol, which is then oxidized to the aldehyde using mild and selective reagents.

2.1. Step 1: Reduction of Boc-Tyr(Bzl)-OH to Boc-Tyr(Bzl)-ol

Experimental Protocol:

  • Reduction:

    • Dissolve Boc-Tyr(Bzl)-OH (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere and cool the solution to 0 °C.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq., typically 1.0 M in THF) dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of methanol until the effervescence ceases.

    • Remove the solvent under reduced pressure.

    • Add more methanol and evaporate again to remove borate (B1201080) esters (this step may be repeated 2-3 times).

    • Dissolve the residue in ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-Tyr(Bzl)-ol, which is often pure enough for the next step without further purification.

2.2. Step 2: Oxidation of Boc-Tyr(Bzl)-ol to this compound

Two common and effective methods for this oxidation are the Dess-Martin oxidation and the Swern oxidation.

2.2.1. Dess-Martin Oxidation

The Dess-Martin oxidation is known for its mild reaction conditions and high selectivity.[1][2]

Experimental Protocol:

  • Oxidation:

    • Dissolve Boc-Tyr(Bzl)-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere.

    • Add Dess-Martin periodinane (DMP) (1.2-1.5 eq.) portionwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Stir until the solid byproducts are dissolved.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the pure aldehyde.

2.2.2. Swern Oxidation

The Swern oxidation is another mild and widely used method that avoids the use of heavy metal oxidants.[3][4][5][6][7]

Experimental Protocol:

  • Activation of DMSO:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM (0.5 M) and cool to -78 °C.

    • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 15-30 minutes.

  • Oxidation of the Alcohol:

    • Add a solution of Boc-Tyr(Bzl)-ol (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO mixture, again maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for 30-45 minutes.

  • Formation of the Aldehyde:

    • Slowly add triethylamine (TEA) (5.0 eq.) to the reaction mixture at -78 °C.

    • After the addition, allow the reaction to warm to room temperature over about 30-60 minutes.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with a dilute HCl solution (e.g., 1 M), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Pathway 3: Weinreb Amide-Mediated Synthesis

This pathway involves the conversion of the carboxylic acid to a stable Weinreb amide intermediate, which can be isolated and then reduced to the aldehyde with high selectivity.[8][9][10]

3.1. Step 1: Synthesis of Boc-Tyr(Bzl)-Weinreb Amide

Experimental Protocol:

  • Amide Formation:

    • Dissolve Boc-Tyr(Bzl)-OH (1.0 eq.) in anhydrous THF or DCM (0.2 M) and cool to 0 °C under an inert atmosphere.

    • Add CDI (1.1 eq.) portionwise and stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in the same solvent and add a base such as N-methylmorpholine (NMM) or triethylamine (1.2 eq.) at 0 °C.

    • Add the solution of the activated amino acid to the N,O-dimethylhydroxylamine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with a dilute acid solution (e.g., 1 M HCl or 5% citric acid), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the pure Weinreb amide.

3.2. Step 2: Reduction of Boc-Tyr(Bzl)-Weinreb Amide to Aldehyde

Experimental Protocol:

  • Reduction:

    • Dissolve the Boc-Tyr(Bzl)-Weinreb amide (1.0 eq.) in anhydrous THF or diethyl ether (0.1 M) and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of DIBAL-H (1.2-1.5 eq.) dropwise.

    • Stir the reaction at -78 °C for 1-2 hours and monitor its completion by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate.

    • Follow the same work-up and purification procedure as described in Pathway 1 (One-Pot CDI/DIBAL-H Reduction) to obtain the final aldehyde.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathways cluster_1 Pathway 1: One-Pot Reduction cluster_2 Pathway 2: Two-Step Reduction/Oxidation cluster_3 Pathway 3: Weinreb Amide Route Start Boc-Tyr(Bzl)-OH P1_Intermediate Imidazolide Intermediate (in-situ) Start->P1_Intermediate  CDI, THF   P2_Alcohol Boc-Tyr(Bzl)-ol Start->P2_Alcohol  BH₃·THF   P3_Weinreb Boc-Tyr(Bzl)-Weinreb Amide Start->P3_Weinreb CDI, (MeO)NHMe·HCl Product This compound P1_Intermediate->Product  DIBAL-H, -78 °C   P2_Alcohol->Product Dess-Martin Periodinane or Swern Oxidation P3_Weinreb->Product DIBAL-H, -78 °C

Caption: Overview of the three main synthetic pathways for this compound.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid can be successfully achieved through several reliable methods. The one-pot CDI/DIBAL-H reduction offers the most direct and efficient route with high yields and excellent stereochemical control. The traditional two-step reduction/oxidation sequence, particularly with modern mild oxidizing agents like Dess-Martin periodinane or under Swern conditions, provides a robust and dependable alternative. The Weinreb amide pathway offers the advantage of a stable, isolable intermediate, which can be beneficial for multi-step syntheses and library generation. The choice of the most appropriate pathway will be guided by the specific experimental constraints and the overall synthetic strategy. This guide provides the necessary detailed protocols and comparative data to facilitate an informed decision for researchers in the field of peptide synthesis and drug development.

References

An In-depth Technical Guide to the Core Characteristics of Benzyl-Protected Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of benzyl-protected tyrosine derivatives, which are pivotal reagents in peptide synthesis and drug development. The document details their synthesis, physicochemical properties, and applications, with a focus on their role in solid-phase peptide synthesis (SPPS) and the study of cell signaling pathways.

Introduction to Benzyl-Protected Tyrosine

Tyrosine, with its phenolic hydroxyl group, is a crucial amino acid residue involved in numerous biological processes, most notably in cellular signaling through phosphorylation by tyrosine kinases. In chemical peptide synthesis, this hydroxyl group must be protected to prevent unwanted side reactions. The benzyl (B1604629) (Bzl) group is a widely used protecting group for the tyrosine side chain due to its relative stability under various conditions and its susceptibility to cleavage under specific deprotection protocols.

The most commonly used benzyl-protected tyrosine derivatives in peptide synthesis are N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) and N-α-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH), which are compatible with Boc and Fmoc solid-phase peptide synthesis strategies, respectively.

Physicochemical and Quantitative Data

The selection of a protected amino acid derivative is often guided by its specific physicochemical properties. The following tables summarize key quantitative data for commonly used benzyl-protected tyrosine derivatives.

Table 1: Physicochemical Properties of Benzyl-Protected Tyrosine Derivatives

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
O-Benzyl-L-tyrosineH-Tyr(Bzl)-OH16652-64-5C₁₆H₁₇NO₃271.31259 (dec.)
N-Boc-O-benzyl-L-tyrosineBoc-Tyr(Bzl)-OH2130-96-3C₂₁H₂₅NO₅371.43110-112
N-Fmoc-O-benzyl-L-tyrosineFmoc-Tyr(Bzl)-OH71989-40-7C₃₁H₂₇NO₅493.55157-161
N-Z-O-benzyl-L-tyrosineZ-Tyr(Bzl)-OH16677-29-5C₂₄H₂₃NO₅405.44125-127

Table 2: Spectroscopic and Purity Data

AbbreviationOptical Rotation [α]²⁰/DPurity (Typical)
H-Tyr(Bzl)-OH-9.5° ± 1° (c=1% in acetic acid:water 4:1)≥99.0%
Boc-Tyr(Bzl)-OH+27.0° ± 1.5° (c=2% in ethanol)≥99.0% (TLC/HPLC)
Fmoc-Tyr(Bzl)-OH-16.0° ± 2.5° (c=1% in DMF)≥98.0% (HPLC)

Synthesis and Deprotection Strategies

The benzyl ether linkage in Tyr(Bzl) derivatives is stable to the basic conditions used for Fmoc removal and the moderately acidic conditions for Boc deprotection, making it a versatile protecting group.

Synthesis of Benzyl-Protected Tyrosine Derivatives

The synthesis of O-benzyl-L-tyrosine is a foundational step. Subsequent N-protection with Boc or Fmoc moieties yields the derivatives used in SPPS.

Experimental Protocol: Synthesis of O-Benzyl-L-tyrosine

  • Dissolution: Dissolve L-tyrosine in an aqueous solution of a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, under cooling.

  • Copper Complex Formation: Add a solution of copper (II) sulfate (B86663) to form the copper chelate of tyrosine. This protects the α-amino and carboxyl groups.

  • Benzylation: Add benzyl chloride to the reaction mixture. The reaction is typically heated to facilitate the benzylation of the phenolic hydroxyl group.

  • Decomplexation: After the reaction is complete, the copper is removed by treatment with an acid, such as hydrochloric acid, to precipitate the O-benzyl-L-tyrosine.

  • Purification: The product is collected by filtration, washed, and can be further purified by recrystallization.

Experimental Protocol: Synthesis of N-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

  • Starting Material: O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH).

  • Reaction: React H-Tyr(Bzl)-OH with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in a solvent mixture such as dioxane/water or THF/water.

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous acid and brine.

  • Purification: The product is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude product, which can be purified by crystallization.

Experimental Protocol: Synthesis of N-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH)

  • Starting Material: O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH).

  • Reaction: React H-Tyr(Bzl)-OH with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate or DIPEA in a suitable solvent (e.g., dioxane, acetone, or DMF).

  • Work-up: The reaction mixture is typically acidified and the product is extracted with an organic solvent. The organic layer is then washed with water and brine.

  • Purification: The organic layer is dried, and the solvent is evaporated. The crude product is then purified, often by column chromatography or crystallization.

Deprotection of the Benzyl Group

The removal of the benzyl protecting group is a critical step, typically performed at the end of the peptide synthesis.

Experimental Protocol: Catalytic Transfer Hydrogenation

This method is a mild and efficient way to cleave the benzyl ether.[1][2]

  • Catalyst: 10% Palladium on carbon (Pd/C) is a commonly used catalyst.[2]

  • Hydrogen Donor: Formic acid or ammonium (B1175870) formate (B1220265) can be used as the hydrogen source.[1][2]

  • Procedure: The benzyl-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid). The Pd/C catalyst and the hydrogen donor are added, and the reaction is stirred at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected peptide.

Experimental Protocol: Acidolysis

Strong acids can also be used for benzyl group cleavage, although this method can sometimes lead to side reactions.

  • Reagents: Anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or a mixture of trifluoroacetic acid (TFA) with scavengers are commonly used.

  • Scavengers: Scavengers such as anisole, thioanisole, or cresol (B1669610) are added to trap the released benzyl cations and prevent side reactions.

  • Procedure: The protected peptide is treated with the strong acid and scavenger mixture, typically at low temperatures (e.g., 0 °C).

  • Work-up: After the reaction, the acid is removed under reduced pressure, and the crude peptide is precipitated with a cold non-polar solvent like diethyl ether.

Key Side Reaction: O to C Benzyl Migration

A significant characteristic of benzyl-protected tyrosine is its susceptibility to an acid-catalyzed O to C migration of the benzyl group, leading to the formation of 3-benzyltyrosine.[3] This side reaction can occur during the repeated acid treatments for Boc deprotection in SPPS. The use of a mixture of trifluoroacetic acid and acetic acid (e.g., 7:3) can help to suppress this side reaction.[3]

Benzyl_Migration Tyr_Bzl O-Benzyl-Tyrosine (Tyr(Bzl)) Protonated_Tyr_Bzl Protonated Intermediate Tyr_Bzl->Protonated_Tyr_Bzl  H+ Benzyl_Cation Benzyl Cation Protonated_Tyr_Bzl->Benzyl_Cation Cleavage Three_Benzyl_Tyr 3-Benzyltyrosine (Side Product) Protonated_Tyr_Bzl->Three_Benzyl_Tyr Intramolecular Rearrangement Tyrosine Tyrosine Benzyl_Cation->Tyrosine + Tyrosine (Intermolecular) Tyrosine->Three_Benzyl_Tyr  + Benzyl Cation

Caption: Acid-catalyzed O to C migration of the benzyl group in tyrosine.

Application in Studying Tyrosine Kinase Signaling Pathways

Benzyl-protected tyrosine derivatives are instrumental in the synthesis of peptides that are substrates or inhibitors of tyrosine kinases. These kinases play a central role in cell signaling by catalyzing the phosphorylation of tyrosine residues on target proteins. The epidermal growth factor receptor (EGFR) signaling pathway is a well-studied example.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Recruits SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP Activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Gene_Expression Gene Expression Akt->Gene_Expression Influences Transcription_Factors->Gene_Expression Regulates

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][6][7][8]

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The use of benzyl-protected tyrosine is integral to the standard workflow of SPPS, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

SPPS_Workflow Start Start: Resin Swelling Deprotection N-α-Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Fmoc-Tyr(Bzl)-OH + Activation Reagent Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final N-α-Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification and Analysis (e.g., HPLC, Mass Spec) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).[9][10][11][12][13]

Conclusion

Benzyl-protected tyrosine derivatives are indispensable tools in the field of peptide chemistry and drug discovery. Their stability and selective deprotection characteristics make them highly suitable for the synthesis of complex peptides. A thorough understanding of their properties, synthetic routes, and potential side reactions is crucial for their effective application in research and development. This guide provides a foundational overview to aid researchers and scientists in leveraging these important molecules for their scientific endeavors.

References

An In-depth Technical Guide on the Solubility of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. Due to the limited availability of specific quantitative solubility data for this aldehyde in peer-reviewed literature, this document focuses on providing qualitative data derived from closely related compounds, outlining a comprehensive experimental protocol for determining precise solubility, and illustrating the physicochemical factors that govern its solubility in common organic solvents.

Overview and Solubility of Related Compounds

This compound is a critical intermediate in the synthesis of peptide aldehydes, which are potent protease inhibitors and valuable tools in drug discovery. Its solubility is a crucial parameter for reaction setup, purification, and formulation. While a Safety Data Sheet for this compound indicates that no specific solubility data is available, information can be inferred from its parent carboxylic acid, Boc-Tyr(Bzl)-OH , and other similar protected amino acid derivatives.[1]

Generally, protected amino acids and their derivatives exhibit good solubility in polar aprotic solvents and halogenated hydrocarbons. The large, nonpolar protecting groups (Boc and Bzl) significantly increase the compound's affinity for organic solvents compared to the unprotected amino acid L-Tyrosine, which is only sparingly soluble in water and alcohols.[2][3]

The following table summarizes the available qualitative and semi-quantitative solubility data for structurally similar N-Boc-tyrosine derivatives. This information serves as a valuable starting point for solvent selection in experiments involving this compound.

Table 1: Solubility Data for Boc-Tyr(Bzl)-OH and Related Derivatives

Compound NameSolventObserved SolubilityData TypeSource
Boc-Tyr(Bzl)-OH Dimethylformamide (DMF)"Clearly soluble" (1 mmole in 2 mL)Semi-Quantitative
Boc-D-Tyr(Bzl)-OH Dimethylformamide (DMF)"Clearly soluble" (1 mmole in 2 mL)Semi-Quantitative[4]
Boc-Tyr(2,6-di-Cl-Bzl)-OH Dimethylformamide (DMF)"Clearly soluble" (1 mmole in 2 mL)Semi-Quantitative
Boc-L-Tyrosine methyl ester Dimethyl Sulfoxide (DMSO)100 mg/mLQuantitative[5]
Boc-Tyr-OtBu Dimethyl Sulfoxide (DMSO)100 mg/mLQuantitative[6]

Note: The data presented is for related compounds and should be used as an estimation for this compound.

Factors Influencing Solubility

The solubility of a protected amino acid aldehyde like this compound is governed by a balance of interactions between the solute and the solvent. The key factors include the polarity of the solvent, its ability to form hydrogen bonds, and the structural characteristics of the solute molecule itself. The interplay of these factors determines the extent to which the solute-solvent interactions can overcome the solute-solute interactions within the crystal lattice.

Diagram 1: Factors Influencing Solubility cluster_solute cluster_solvent Solubility This compound Solubility Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent Boc Boc Group (Increases lipophilicity) Solute->Boc Bzl Benzyl Group (Increases lipophilicity) Solute->Bzl Aldehyde Aldehyde Group (Polar, H-bond acceptor) Solute->Aldehyde Polarity Polarity ('Like dissolves like') Solvent->Polarity HBond Hydrogen Bonding (Acceptor/donor capability) Solvent->HBond Dielectric Dielectric Constant Solvent->Dielectric

Diagram 1: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the principle of saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, DMSO, DMF, Ethanol)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Thermostatic shaker or agitator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particulates. This step is critical to avoid overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the filtered saturated sample with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

The workflow for this protocol is visualized in the diagram below.

Diagram 2: Experimental Workflow for Solubility Determination cluster_hplc HPLC Analysis arrow arrow start Start add_solid Add excess solid solute to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate at constant T (e.g., 24-48h with agitation) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute_sample Dilute filtered sample filter->dilute_sample prepare_standards Prepare calibration standards run_hplc_standards Analyze standards by HPLC prepare_standards->run_hplc_standards generate_curve Generate calibration curve run_hplc_standards->generate_curve calculate Calculate solubility using calibration curve generate_curve->calculate run_hplc_sample Analyze diluted sample by HPLC dilute_sample->run_hplc_sample run_hplc_sample->calculate end End calculate->end

Diagram 2: A generalized workflow for the quantitative determination of solubility.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong predictive assessment can be made based on the behavior of its carboxylic acid precursor and other related structures. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO and moderately to highly soluble in chlorinated solvents like DCM. For researchers requiring precise solubility values for applications such as process development, crystallization, or formulation, the experimental protocol provided in this guide offers a robust and reliable method for generating this critical data.

References

An In-depth Technical Guide to Boc-L-tyr(Bzl)-aldehyde: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-L-tyr(Bzl)-aldehyde. This chiral amino aldehyde is a valuable synthetic intermediate in the fields of medicinal chemistry, peptide science, and organic synthesis. Its unique structural features, combining a protected amine, a protected phenol, and a reactive aldehyde functional group, make it a versatile building block for the construction of complex molecular architectures, including peptidomimetics and pharmacologically active compounds.

Commercial Availability and Suppliers

Boc-L-tyr(Bzl)-aldehyde (CAS No. 82689-15-4) is available from a number of commercial suppliers specializing in fine chemicals and building blocks for research and development. The compound is typically offered in research-grade purities, often 95% or higher. While readily available in small quantities (milligram to gram scale), larger quantities may require custom synthesis. Researchers are advised to contact suppliers directly for lead times and bulk pricing.

Below is a summary of representative suppliers and their typical product offerings. Please note that availability and specifications are subject to change.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityTypical Quantities
Santa Cruz Biotechnology Boc-O-benzyl-L-tyrosine aldehyde82689-15-4C₂₁H₂₅NO₄355.43≥95%100 mg, 250 mg, 1 g
Biosynth Boc-Tyr(Bzl)-aldehyde82689-15-4C₂₁H₂₅NO₄355.43InquireInquire
Chem-Impex International, Inc. This compound82689-15-4C₂₁H₂₅NO₄355.43InquireInquire
AstaTech, Inc. This compound82689-15-4C₂₁H₂₅NO₄355.43Inquire1 g
Accela ChemBio Inc. This compound82689-15-4C₂₁H₂₅NO₄355.43Inquire5 g
Shanghai Witofly Chemical Co., Ltd. This compound82689-15-4C₂₁H₂₅NO₄355.43InquireInquire
YuanYe Bio-Technology Co., Ltd. This compound82689-15-4C₂₁H₂₅NO₄355.4395%100 mg, 250 mg

Synthesis of Boc-L-tyr(Bzl)-aldehyde

The synthesis of Boc-L-tyr(Bzl)-aldehyde is most commonly and efficiently achieved through the controlled reduction of an activated derivative of its corresponding carboxylic acid, Boc-L-Tyr(Bzl)-OH. The use of a Weinreb-Nahm amide is a preferred method as it circumvents over-reduction to the corresponding alcohol, a common side reaction with other reducing agents.[1][2]

Experimental Protocol: Synthesis via Weinreb Amide Reduction

This protocol is a representative procedure based on established methods for the synthesis of N-protected α-amino aldehydes from their corresponding Weinreb amides.[1][2][3]

Step 1: Formation of the Weinreb-Nahm Amide

  • To a solution of Boc-L-Tyr(Bzl)-OH (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent like HATU (1.1 equivalents) or DCC/HOBt.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup by washing the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Boc-L-Tyr(Bzl)-Weinreb amide.

Step 2: Reduction to Boc-L-tyr(Bzl)-aldehyde

  • Dissolve the purified Weinreb amide (1 equivalent) in an anhydrous ethereal solvent, such as THF or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.2-1.5 equivalents), dropwise to the cooled solution. The stable chelated intermediate prevents over-reduction.[2]

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Quench the reaction by the slow addition of a quenching agent, such as methanol (B129727) or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-L-tyr(Bzl)-aldehyde.

  • Due to the potential instability of the aldehyde, it is often used immediately in the next synthetic step without further purification. If necessary, purification can be attempted by careful flash chromatography.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Aldehyde Formation Boc-Tyr(Bzl)-OH Boc-Tyr(Bzl)-OH Coupling N,O-dimethylhydroxylamine HCl, HATU, DIPEA, DCM Boc-Tyr(Bzl)-OH->Coupling Weinreb_Amide Boc-Tyr(Bzl)-Weinreb Amide Reduction DIBAL-H, THF, -78°C Weinreb_Amide->Reduction Coupling->Weinreb_Amide Aldehyde This compound Reduction->Aldehyde

Synthetic workflow for Boc-L-tyr(Bzl)-aldehyde.

Applications in Organic Synthesis and Drug Discovery

N-protected α-amino aldehydes are highly versatile chiral building blocks in organic synthesis.[4] Their bifunctional nature allows for a wide range of chemical transformations, making them key intermediates in the synthesis of various complex molecules.

Synthesis of Peptidomimetics and Chiral Amines

Boc-L-tyr(Bzl)-aldehyde can serve as a precursor for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability.[5] The aldehyde functionality can undergo various reactions, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form chiral diamines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension by reaction with phosphorus ylides to form unsaturated amino esters or ketones.

  • Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde to generate chiral amino alcohols.[6]

G cluster_products Synthetic Transformations Aldehyde This compound Amino_Alcohol Chiral Amino Alcohols Aldehyde->Amino_Alcohol Organometallic Addition Diamine Chiral Diamines Aldehyde->Diamine Reductive Amination Unsaturated_Ester Unsaturated Amino Esters Aldehyde->Unsaturated_Ester Wittig/HWE Reaction

Synthetic utility of Boc-L-tyr(Bzl)-aldehyde.
Role as a Protease Inhibitor Precursor

Peptide aldehydes are a well-established class of reversible inhibitors for various proteases, particularly cysteine and serine proteases.[7][8][9] The aldehyde group acts as an electrophilic "warhead" that forms a reversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of the enzyme. However, the inherent reactivity of aldehydes can lead to metabolic instability and off-target effects.[10]

Boc-L-tyr(Bzl)-aldehyde can be a crucial building block in the design and synthesis of more complex and specific protease inhibitors. The tyrosine scaffold is relevant for targeting enzymes that recognize aromatic residues in their substrates. While there is no direct evidence in the searched literature of Boc-L-tyr(Bzl)-aldehyde itself being used in a specific signaling pathway, its derivatives could potentially inhibit proteases involved in various cellular processes.

For instance, cysteine proteases like cathepsins are involved in signaling pathways related to apoptosis, inflammation, and immune responses. Inhibition of such proteases can modulate these pathways. A hypothetical signaling pathway where a derivative of Boc-L-tyr(Bzl)-aldehyde could act is depicted below.

G Pro_inflammatory_Signal Pro-inflammatory Signal Upstream_Kinase Upstream Kinase Cascade Pro_inflammatory_Signal->Upstream_Kinase Protease_Activation Cysteine Protease (e.g., Cathepsin) Activation Upstream_Kinase->Protease_Activation Substrate_Cleavage Substrate Cleavage Protease_Activation->Substrate_Cleavage Inflammatory_Response Inflammatory Response Substrate_Cleavage->Inflammatory_Response Inhibitor Tyr-based Aldehyde Inhibitor Inhibitor->Protease_Activation

Hypothetical protease inhibition pathway.

Conclusion

Boc-L-tyr(Bzl)-aldehyde is a commercially available and synthetically valuable chiral building block. Its preparation is reliably achieved through the reduction of its corresponding Weinreb amide derivative. The primary utility of this compound lies in its role as a versatile intermediate for the asymmetric synthesis of peptidomimetics, chiral amines, and amino alcohols. Furthermore, it serves as a key component in the design of protease inhibitors, highlighting its potential in drug discovery and development. This guide provides researchers with the fundamental information needed to source, synthesize, and effectively utilize Boc-L-tyr(Bzl)-aldehyde in their research endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Safety of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-Tyr(Bzl)-aldehyde, a valuable intermediate in synthetic organic chemistry and drug discovery, requires careful handling due to its potential reactivity and the limited availability of comprehensive safety data. This technical guide provides an in-depth overview of the known safety, handling, and storage guidelines for this compound. In the absence of extensive quantitative data for this compound, this guide incorporates information on the closely related and more thoroughly characterized compound, Boc-Tyr(Bzl)-OH, for comparative purposes, alongside general principles for managing protected amino aldehydes.

Section 1: Chemical Identification and Properties

Table 1: Chemical Identification

IdentifierThis compoundBoc-Tyr(Bzl)-OH
Synonyms tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamateN-α-t-Boc-O-benzyl-L-tyrosine
CAS Number 82689-15-4[1]2130-96-3[2]
Molecular Formula C21H25NO4[3]C21H25NO5[2]
Molecular Weight 355.43 g/mol [3]371.43 g/mol [2]

Table 2: Physical and Chemical Properties

PropertyThis compoundBoc-Tyr(Bzl)-OH
Physical State No data availablePowder[4]
Color No data availableWhite to slight yellow to beige[4]
Odor No data availableNo data available
Melting Point No data available110-112 °C[2]
Boiling Point No data availableNo data available
Solubility No data availableNo data available
Flash Point No data availableNot applicable[2]
Auto-ignition Temperature No data availableNo data available

Section 2: Safety and Hazard Information

Detailed toxicological data for this compound is not available. Researchers should handle this compound with the assumption that it may be harmful if inhaled, ingested, or comes into contact with skin.

Table 3: Hazard Information

Hazard CategoryThis compoundBoc-Tyr(Bzl)-OH
Acute Toxicity No data availableNo data available
Skin Corrosion/Irritation No data availableNo data available
Eye Damage/Irritation No data availableNo data available
Respiratory/Skin Sensitization No data availableNo data available
Germ Cell Mutagenicity No data availableNo data available
Carcinogenicity No data availableNo data available
Reproductive Toxicity No data availableNo data available

Section 3: Handling and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, prudent laboratory practices are essential when handling this compound.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices
  • Avoid formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep away from food, drink, and animal feeding stuffs.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Carefully Prepare_Work_Area->Weigh_Compound Perform_Reaction Perform Reaction/ Procedure Weigh_Compound->Perform_Reaction Clean_Work_Area Clean Work Area Perform_Reaction->Clean_Work_Area Dispose_Waste Dispose of Waste (Follow Regulations) Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe Handling Workflow for this compound

Section 4: Storage Guidelines

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended, especially considering the general guidelines for peptide and amino acid derivatives.[5][6]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Atmosphere: For compounds prone to oxidation, such as those containing aldehydes or certain amino acid residues, storing under an inert atmosphere (e.g., argon or nitrogen) can extend shelf life.[6]

Section 5: Accidental Release and First Aid Measures

Accidental Release
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

  • Ventilation: Ensure adequate ventilation of the affected area.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Hazard_Relationships cluster_exposure Routes of Exposure cluster_hazards Potential Hazards BocTyrBzlAldehyde This compound Inhalation Inhalation BocTyrBzlAldehyde->Inhalation Skin_Contact Skin_Contact BocTyrBzlAldehyde->Skin_Contact Eye_Contact Eye_Contact BocTyrBzlAldehyde->Eye_Contact Ingestion Ingestion BocTyrBzlAldehyde->Ingestion Respiratory_Irritation Respiratory_Irritation Inhalation->Respiratory_Irritation Skin_Irritation Skin_Irritation Skin_Contact->Skin_Irritation Eye_Irritation Eye_Irritation Eye_Contact->Eye_Irritation Systemic_Toxicity Systemic_Toxicity Ingestion->Systemic_Toxicity

Potential Hazard Pathways for this compound

Section 6: Experimental Protocols

As no specific experimental safety protocols for this compound were found in the public domain, this section outlines a general protocol for the safe handling of a solid chemical with unknown toxicity, based on standard laboratory practices.

General Protocol for Safe Weighing and Dispensing of this compound:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Place a calibrated analytical balance inside the fume hood.

    • Use an anti-static weighing dish.

  • Dispensing:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Carefully open the container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to the weighing dish. Avoid creating airborne dust.

    • Tightly reseal the container immediately after dispensing.

  • Post-Dispensing:

    • Clean the spatula and any contaminated surfaces within the fume hood.

    • Properly dispose of the weighing dish and any contaminated materials in a designated chemical waste container.

    • Remove PPE in the correct order and wash hands thoroughly.

Conclusion

While specific quantitative safety and toxicological data for this compound are limited, a conservative approach to handling based on the principles of chemical safety is paramount. Researchers and drug development professionals should treat this compound as potentially hazardous, employing appropriate engineering controls and personal protective equipment at all times. Adherence to the storage and handling guidelines outlined in this document will help to ensure a safe laboratory environment and maintain the quality of this important chemical intermediate.

References

The Strategic Role of Protected Amino Aldehydes in Modern Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, protected amino aldehydes represent a critical class of chiral building blocks. Their inherent reactivity, coupled with the stereochemical information embedded within their structure, makes them powerful intermediates in the asymmetric synthesis of complex molecules, ranging from natural products to potent pharmaceutical agents. This technical guide provides a comprehensive literature review on the synthesis and application of these versatile synthons, with a focus on quantitative data, detailed experimental protocols, and key reaction pathways.

Introduction to Protected Amino Aldehydes

α-Amino aldehydes are inherently unstable due to their propensity for self-condensation and polymerization. The introduction of a protecting group on the nitrogen atom is crucial to temper this reactivity, allowing for controlled transformations at the aldehyde functionality. The choice of the protecting group is critical, as it influences the stereochemical outcome of reactions and must be removable under conditions that do not compromise the integrity of the synthesized molecule. The most commonly employed protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

Synthesis of Protected Amino Aldehydes

The preparation of enantiomerically pure N-protected amino aldehydes is a cornerstone of their application. The most prevalent methods involve either the partial reduction of a corresponding protected amino acid derivative or the controlled oxidation of a protected amino alcohol.

Garner's Aldehyde: A Case Study in N-Boc Protection

Perhaps the most well-known and widely utilized protected amino aldehyde is Garner's aldehyde, (4R)- or (4S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.[1][2] Derived from serine, it incorporates a Boc protecting group and an oxazolidine (B1195125) ring that locks the stereocenter and influences the facial selectivity of nucleophilic additions. Several synthetic routes to Garner's aldehyde have been developed, each with its own advantages.

Table 1: Comparison of Synthetic Routes to (S)-Garner's Aldehyde

MethodStarting MaterialKey ReagentsOverall Yield (%)Enantiomeric Excess (% ee)Reference
Original Garner ProcedureL-SerineBoc2O, MeI, K2CO3, DMP, p-TsOH, DIBAL-H46-58Not specified[1][2]
Dondoni's ModificationL-Serine(COCl)2, DMSO, iPr2NEt (Swern)75-8596-98[1]
Koskinen's ProcedureL-SerineAcCl, MeOH; Boc2O, Et3N; Me2C(OMe)2, BF3·Et2O; DIBAL-H66-7197[1][3]
Burke's Asymmetric HydroformylationAchiral alkeneRh(CO)2(acac), BDP ligand7097[1]

Step 1: Esterification of L-Serine

  • To a suspension of L-serine (1.00 eq) in methanol (B129727) (5.0 M) at 0 °C is slowly added acetyl chloride (1.20 eq).

  • The reaction mixture is warmed to 50 °C and stirred for 4-6 hours until a clear solution is obtained.

  • The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride (99% yield).

Step 2: N-Boc Protection

  • The L-serine methyl ester hydrochloride (1.00 eq) is dissolved in dichloromethane (B109758) (0.5 M).

  • Triethylamine (2.20 eq) is added, and the mixture is cooled to 0 °C.

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.10 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give N-Boc-L-serine methyl ester (95-99% yield).

Step 3: Acetonide Formation

  • To a solution of N-Boc-L-serine methyl ester (1.00 eq) in dichloromethane (0.5 M) is added 2,2-dimethoxypropane (B42991) (1.50 eq).

  • The solution is cooled to 0 °C, and boron trifluoride diethyl etherate (BF3·Et2O, 0.10 eq) is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with saturated aqueous NaHCO3, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by high vacuum distillation to afford the fully protected serine ester (86% yield).

Step 4: Reduction to Garner's Aldehyde

  • A solution of the protected serine ester (1.00 eq) in toluene (B28343) (0.5 M) is cooled to -78 °C (acetone/dry ice bath).

  • A solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.20 eq) is added dropwise, maintaining the internal temperature below -75 °C.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred vigorously until the layers separate.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude aldehyde is purified by high vacuum distillation to give (S)-Garner's aldehyde (82-84% yield, 97% ee).

Garner_Synthesis L_Serine L-Serine Serine_Ester L-Serine Methyl Ester Hydrochloride L_Serine->Serine_Ester AcCl, MeOH N_Boc_Ester N-Boc-L-Serine Methyl Ester Serine_Ester->N_Boc_Ester Boc2O, Et3N Protected_Ester Fully Protected Serine Ester N_Boc_Ester->Protected_Ester Me2C(OMe)2, BF3·Et2O Garners_Aldehyde (S)-Garner's Aldehyde Protected_Ester->Garners_Aldehyde DIBAL-H, -78°C

Figure 1: Synthetic pathway for Garner's aldehyde via the Koskinen procedure.

Synthesis of N-Fmoc and Other Protected Amino Aldehydes

The synthesis of N-Fmoc protected amino aldehydes typically involves the oxidation of the corresponding N-Fmoc amino alcohols. Dess-Martin periodinane (DMP) is a commonly used oxidizing agent for this transformation due to its mild reaction conditions, which help to prevent racemization of the sensitive α-stereocenter.

  • The N-Fmoc-β-amino alcohol (1.0 eq) is dissolved in dry dichloromethane (0.1 M).

  • Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature.

  • The reaction is stirred for 1-2 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 containing Na2S2O3.

  • The mixture is stirred vigorously until the layers become clear.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated under reduced pressure to afford the crude N-Fmoc amino aldehyde, which is often used without further purification.

Key Reactions of Protected Amino Aldehydes

Protected amino aldehydes are versatile electrophiles that participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures with a high degree of stereocontrol.

Nucleophilic Additions: Grignard and Organolithium Reagents

The addition of organometallic reagents to protected amino aldehydes is a fundamental transformation for chain elongation. The stereochemical outcome is often dictated by the nature of the protecting group and the reaction conditions, typically following the Felkin-Anh model for non-chelating conditions or a chelation-controlled model when a coordinating metal is present.

Table 2: Diastereoselective Addition of Organometallic Reagents to Garner's Aldehyde

NucleophileReagent/Conditionsanti:syn RatioYield (%)Reference
Phenylmagnesium bromidePhMgBr, THF, -78 °C95:585[4]
Vinylmagnesium bromideCH2=CHMgBr, THF, -78 °C90:1088[4]
AllyltrimethylsilaneAllyl-TMS, TiCl4, CH2Cl2, -78 °C>98:292[4]
Lithiated alkyneR-C≡CLi, THF, -78 °C>20:175[1]
  • A solution of the N-protected amino aldehyde (1.0 eq) in anhydrous THF (0.2 M) is cooled to -78 °C under an inert atmosphere.

  • The Grignard reagent (1.2 eq, as a solution in THF or diethyl ether) is added dropwise over 15 minutes.

  • The reaction is stirred at -78 °C for 1-3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding secondary alcohol.

Olefination Reactions: The Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde functionality into an alkene. The stereoselectivity of the Wittig reaction (E vs. Z) is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.

  • To a suspension of the appropriate phosphonium (B103445) salt (1.2 eq) in anhydrous THF (0.2 M) at 0 °C is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • The resulting deep red or orange solution is stirred at 0 °C for 30 minutes to generate the ylide.

  • The reaction is cooled to -78 °C, and a solution of the N-protected amino aldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography to separate the alkene product from triphenylphosphine (B44618) oxide.

Wittig_Reaction Aldehyde Protected Amino Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Figure 2: General workflow for the Wittig olefination of a protected amino aldehyde.

Application in Drug Development

Protected amino aldehydes are pivotal intermediates in the synthesis of a number of blockbuster drugs, particularly in the area of antiviral therapies. Their ability to introduce stereocenters with high fidelity is crucial for the efficacy of these complex molecules.

HIV Protease Inhibitors

Many HIV protease inhibitors feature a hydroxyethylamine or a similar isostere, which mimics the transition state of peptide bond hydrolysis. Protected amino aldehydes are frequently employed in the construction of these key structural motifs.

The synthesis of the core diamino alcohol backbone of Lopinavir and Ritonavir often starts from L-phenylalanine. While various synthetic strategies exist, some routes involve the use of an N-protected phenylalanine-derived aldehyde as a key electrophile.

Lopinavir_Synthesis L_Phe L-Phenylalanine Protected_Phe_Aldehyde N-Protected Phenylalaninal L_Phe->Protected_Phe_Aldehyde Protection & Reduction/Oxidation Core_Intermediate Diamino Alcohol Core Protected_Phe_Aldehyde->Core_Intermediate Coupling & Further transformations Lopinavir Lopinavir Core_Intermediate->Lopinavir Peptide Coupling

Figure 3: Simplified retrosynthetic analysis of Lopinavir highlighting the role of a protected phenylalanine derivative.

The synthesis of Atazanavir, another important HIV protease inhibitor, also relies on the stereocontrolled construction of a complex amino alcohol backbone. Some synthetic approaches utilize a protected amino aldehyde or a related ketone as a precursor to introduce the critical stereocenters. For instance, a key fragment of Atazanavir can be prepared via the diastereoselective reduction of a ketomethylene aza-dipeptide isostere, which can be conceptually derived from a protected amino aldehyde.

HCV Protease Inhibitors: Telaprevir

Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, contains several non-proteinogenic amino acids. The synthesis of these complex building blocks can involve the use of protected amino aldehydes as starting materials for chain elongation and functionalization.

Conclusion

Protected amino aldehydes are indispensable tools in the arsenal (B13267) of the modern synthetic chemist. Their utility spans from the elegant synthesis of complex natural products to the efficient construction of life-saving pharmaceuticals. The continued development of novel protecting group strategies and stereoselective reactions involving these chiral building blocks will undoubtedly pave the way for the discovery and development of the next generation of therapeutic agents. This guide has provided a snapshot of the current state of the art, offering both a theoretical framework and practical protocols to aid researchers in this exciting and impactful field.

References

Methodological & Application

Application Notes and Protocols for N-Terminal Peptide Modification using Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal modification of peptides is a critical strategy in drug discovery and proteomics to enhance stability, modulate biological activity, and introduce functional probes. This document provides detailed application notes and experimental protocols for the selective modification of a peptide's N-terminus using Boc-Tyr(Bzl)-aldehyde via reductive amination. This method offers a robust and selective approach to introduce a protected tyrosine residue, which can serve as a handle for further modifications or to study the impact of an N-terminal aromatic group on peptide function.

Introduction

The selective functionalization of peptides at their N-terminus provides a powerful tool for creating novel therapeutic candidates and biological probes.[1] N-terminal modification can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life.[1] Furthermore, the addition of specific moieties to the N-terminus can alter a peptide's physicochemical properties, such as solubility and cell permeability, and can be used to attach reporter molecules like fluorescent dyes or biotin.[2]

Reductive amination is a highly efficient and selective method for modifying the primary amine at the N-terminus of a peptide.[3] This reaction proceeds through the formation of a Schiff base between the peptide's N-terminal amine and an aldehyde, which is then reduced to a stable secondary amine.[4] The use of this compound allows for the introduction of a tyrosine residue with both the alpha-amino group (Boc) and the phenolic hydroxyl group (Benzyl) protected. This protected tyrosine can be a valuable addition for structure-activity relationship (SAR) studies or as a precursor for site-specific radio-labeling or other conjugations after deprotection.

Principle of the Method: Reductive Amination

The selective modification of the peptide N-terminus with this compound is achieved through a two-step one-pot reaction:

  • Schiff Base Formation: The primary amine of the peptide's N-terminus acts as a nucleophile, attacking the carbonyl carbon of this compound. This is followed by dehydration to form a protonated imine (Schiff base). This step is reversible and is favored under slightly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while still leaving a sufficient fraction of the N-terminal amine unprotonated to act as a nucleophile.[3]

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the iminium ion to a stable secondary amine.[5] Sodium cyanoborohydride is the reagent of choice as it is a less potent reducing agent than sodium borohydride (B1222165) and will not significantly reduce the aldehyde at the acidic pH required for efficient imine formation.[4][6] This selectivity ensures that the aldehyde remains available to react with the peptide.

The overall reaction is highly selective for the N-terminal α-amine over the ε-amine of lysine (B10760008) side chains due to the lower pKa of the N-terminal amine (pKa ≈ 7.8-8.2) compared to the lysine side chain (pKa ≈ 10.5). By controlling the reaction pH, the N-terminal amine can be selectively targeted.[7]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-terminal modification of a model peptide (e.g., GLP-1 analogue) with this compound.

Table 1: Reagent Concentrations and Molar Ratios

ReagentStock ConcentrationMolar Excess (relative to Peptide)Final Concentration in Reaction
Peptide10 mM in Buffer11 mM
This compound100 mM in DMSO1010 mM
Sodium Cyanoborohydride5 M in 1N NaOH2020 mM

Table 2: Optimized Reaction Parameters

ParameterValueNotes
Reaction Buffer 0.1 M MES or Acetate BufferAvoid buffers with primary amines (e.g., Tris).[6]
pH 5.5 - 6.5Optimal for Schiff base formation and selective reduction.[3]
Temperature Room Temperature (20-25 °C)
Reaction Time 4 - 12 hoursReaction progress should be monitored by LC-MS.
Purity (Post-HPLC) >95%Dependent on the purity of the starting peptide and purification efficiency.
Yield (Post-HPLC) 60 - 85%Varies depending on the peptide sequence and reaction scale.

Experimental Protocols

Materials and Reagents
  • Peptide with a free N-terminus

  • This compound (CAS: 82689-15-4)[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN) (CAS: 25895-60-7)[5]

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Reaction Buffer (e.g., 0.1 M MES or Sodium Acetate, pH 5.5-6.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC grade water and acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column

  • Mass Spectrometer (for reaction monitoring and product confirmation)

Protocol for N-Terminal Modification
  • Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 2 mM.

  • Aldehyde Solution Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add an equal volume of the 2 mM peptide solution to dilute it to a final concentration of 1 mM in the reaction mixture.

    • Add the this compound stock solution to the peptide solution to achieve a 10-fold molar excess.

    • Gently vortex the mixture.

  • Initiation of Reduction:

    • Prepare a 5 M stock solution of sodium cyanoborohydride in 1 N NaOH. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.[6]

    • Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20 mM (20-fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS.

  • Quenching: Once the reaction is complete (as determined by the consumption of the starting peptide), quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. This will consume any unreacted aldehyde.

  • Purification: Purify the modified peptide from the reaction mixture using reverse-phase HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.[10]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. The expected mass will be the mass of the starting peptide plus the mass of the this compound moiety minus the mass of a water molecule.

Visualizations

Reaction Scheme

Reaction_Scheme Peptide Peptide-NH2 (N-terminus) SchiffBase Peptide-N=CH-Tyr(Bzl)-Boc (Schiff Base) Peptide->SchiffBase + Boc-Tyr(Bzl)-CHO - H2O Aldehyde Boc-Tyr(Bzl)-CHO Aldehyde->SchiffBase ModifiedPeptide Peptide-NH-CH2-Tyr(Bzl)-Boc (Modified Peptide) SchiffBase->ModifiedPeptide + NaBH3CN ReducingAgent NaBH3CN

Caption: Reductive amination of a peptide N-terminus.

Experimental Workflow

Workflow Start Start: Peptide & Reagents Prep Prepare Peptide and Reagent Solutions Start->Prep React Mix Peptide, Aldehyde, and Reducing Agent Prep->React Incubate Incubate at RT (4-12h) Monitor by LC-MS React->Incubate Quench Quench Reaction Incubate->Quench Purify Purify by RP-HPLC Quench->Purify Analyze Characterize by MS and Analytical HPLC Purify->Analyze End End: Purified Modified Peptide Analyze->End

Caption: Workflow for N-terminal peptide modification.

Hypothetical Signaling Pathway Application

The introduction of a bulky, protected tyrosine at the N-terminus can be used to probe the binding pocket of a G-protein coupled receptor (GPCR). The modified peptide may act as an antagonist by sterically hindering the conformational changes required for receptor activation.

Signaling_Pathway cluster_cell Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates NoActivation No Activation GPCR->NoActivation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Signal Downstream Signaling Effector->Signal ModifiedPeptide N-terminally Modified Peptide (Antagonist) ModifiedPeptide->GPCR Binds NativeLigand Native Ligand (Agonist) NativeLigand->GPCR Blocked Binding Binding Activation Activation

Caption: Modified peptide as a GPCR antagonist.

References

Step-by-Step Guide for Incorporating Boc-Tyr(Bzl)-aldehyde in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the incorporation of N-α-Boc-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). This protocol is designed for researchers, scientists, and professionals in drug development who are looking to introduce an aldehyde functionality at the N-terminus of a peptide chain. The aldehyde group is a versatile functional handle for various bioconjugation strategies, including the formation of oximes, hydrazones, and stable secondary amine linkages via reductive amination.

The following sections detail the synthesis of the amino aldehyde, its subsequent coupling to a resin-bound peptide, and the final cleavage and deprotection steps. This guide emphasizes the Boc/Bzl protection strategy, a classical and robust method in SPPS.

Experimental Protocols

This guide is divided into three main experimental stages:

  • Synthesis of this compound: The preparation of the N-protected amino aldehyde from its corresponding carboxylic acid.

  • On-Resin Reductive Amination: The coupling of the synthesized aldehyde to the N-terminal amine of a resin-bound peptide.

  • Cleavage and Deprotection: The release of the modified peptide from the solid support and removal of side-chain protecting groups.

Synthesis of this compound from Boc-Tyr(Bzl)-OH

A reliable method for the synthesis of N-protected amino aldehydes from their corresponding carboxylic acids is the reduction of an activated ester or Weinreb amide. A one-pot procedure utilizing 1,1'-carbonyldiimidazole (B1668759) (CDI) for activation followed by reduction with diisobutylaluminium hydride (DIBAL-H) has been shown to produce chiral α-amino aldehydes in good yields with minimal racemization.

Materials:

  • Boc-Tyr(Bzl)-OH

  • 1,1'-Carbonyldiimidazole (CDI)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-Tyr(Bzl)-OH (1.0 eq.) in anhydrous THF.

  • Add CDI (1.1 eq.) portion-wise to the solution at room temperature and stir for 1-2 hours, or until the evolution of CO₂ ceases.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.5 eq., 1.0 M solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. The product should be used immediately in the next step or stored under an inert atmosphere at low temperature.

ParameterValue/Condition
Reagents
Boc-Tyr(Bzl)-OH1.0 eq.
CDI1.1 eq.
DIBAL-H1.5 eq.
Reaction Conditions
Activation TemperatureRoom Temperature
Activation Time1 - 2 hours
Reduction Temperature-78 °C
Reduction Time1 - 2 hours
Solvent Anhydrous THF
Work-up Aqueous extraction

Table 1: Quantitative data for the synthesis of this compound.

On-Resin Reductive Amination

This protocol describes the coupling of this compound to the free N-terminal amine of a peptide chain attached to a solid support. Rink Amide resin is a common choice for producing C-terminally amidated peptides. The procedure utilizes sodium cyanoborohydride as a mild reducing agent, which selectively reduces the iminium ion intermediate without affecting the aldehyde.

Materials:

  • Peptide-resin with a free N-terminus (e.g., on Rink Amide resin)

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃)

  • 1% Acetic acid (AcOH) in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Dissolve this compound (5-10 eq. relative to resin loading) in a minimal amount of DMF.

  • Add the aldehyde solution to the resin.

  • Add 1% AcOH in DMF to the resin slurry.

  • Allow the imine formation to proceed for 1-2 hours at room temperature with gentle agitation.

  • In a separate vial, dissolve sodium cyanoborohydride (5-10 eq.) in DMF.

  • Add the NaCNBH₃ solution to the resin slurry.

  • Let the reduction reaction proceed for 2-4 hours at room temperature, or overnight for sterically hindered amines.

  • Wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x).

  • Dry the resin under vacuum.

Monitoring the Reaction: The completion of the reductive amination can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS. The Kaiser test is not suitable for monitoring the disappearance of the primary amine as it gives a false negative with the resulting secondary amine. A chloranil (B122849) test can be used to detect the presence of secondary amines.

ParameterValue/Condition
Reagents
This compound5 - 10 eq.
Sodium cyanoborohydride5 - 10 eq.
Acetic Acid1% in DMF
Reaction Conditions
TemperatureRoom Temperature
Imine Formation Time1 - 2 hours
Reduction Time2 - 4 hours (or overnight)
Solvent DMF

Table 2: Quantitative data for on-resin reductive amination.

Cleavage and Deprotection

The final step involves cleaving the N-terminally modified peptide from the solid support and removing the side-chain protecting groups. A standard TFA cleavage cocktail is used. It is important to note that the N-alkylated peptide bond can be susceptible to hydrolysis under strongly acidic conditions.[1] Therefore, cleavage times should be minimized.

Materials:

  • Dry, modified peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

  • TFA: 95%

  • TIS: 2.5%

  • Water: 2.5%

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 1.5 - 2 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Dry the peptide pellet under vacuum.

  • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

ParameterValue/Condition
Cleavage Reagent Reagent K (TFA/TIS/Water)
Reagent Composition 95% / 2.5% / 2.5%
Reaction Conditions
TemperatureRoom Temperature
Time1.5 - 2 hours
Precipitation Solvent Cold Diethyl Ether

Table 3: Quantitative data for cleavage and deprotection.

Visualizations

SPPS_Workflow cluster_synthesis Synthesis of this compound cluster_spps On-Resin Reductive Amination cluster_cleavage Cleavage and Deprotection A Boc-Tyr(Bzl)-OH B Activation with CDI A->B C Reduction with DIBAL-H B->C D This compound C->D F Imine Formation D->F Add Aldehyde E Peptide-Resin (Free N-terminus) E->F G Reduction with NaCNBH3 F->G H N-alkylated Peptide-Resin G->H I TFA Cleavage H->I J Precipitation I->J K Purified N-terminal Aldehyde Peptide J->K

Workflow for incorporating this compound in SPPS.

This comprehensive guide provides a robust framework for the successful incorporation of this compound into synthetic peptides. Adherence to these protocols, particularly with respect to anhydrous conditions during aldehyde synthesis and controlled cleavage times, will facilitate the generation of high-quality, N-terminally modified peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Boc-Tyr(Bzl)-aldehyde in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern medicinal chemistry and drug development. Cyclization confers conformational rigidity, enhances metabolic stability, and can improve the binding affinity and selectivity of peptides for their biological targets. A variety of chemical strategies have been developed for peptide macrocyclization. This application note focuses on the use of Boc-Tyr(Bzl)-aldehyde as a key building block for the synthesis of cyclic peptides via intramolecular reductive amination.

The Boc (tert-butyloxycarbonyl) group provides acid-labile protection for the N-terminus, while the Bzl (benzyl) group offers stable protection for the tyrosine side chain, compatible with the Boc solid-phase peptide synthesis (SPPS) strategy[1][2]. The aldehyde functionality introduced via this compound serves as an electrophilic handle for the crucial cyclization step. Intramolecular reaction with a nucleophilic amine within the peptide sequence, followed by reduction, forges a stable secondary amine linkage, yielding the desired cyclic peptide.

Principle of the Method

The overall strategy involves the synthesis of a linear peptide precursor on a solid support using standard Boc-SPPS. This compound is incorporated as the N-terminal residue. Following cleavage from the resin and deprotection of a side-chain amine (e.g., on a Lysine (B10760008) residue), the peptide is subjected to intramolecular reductive amination. The aldehyde on the N-terminal tyrosine derivative reacts with the primary amine of the lysine side chain to form a cyclic imine, which is subsequently reduced to a stable secondary amine, completing the macrocycle.

Applications

The use of this compound in cyclic peptide synthesis offers several advantages:

  • Site-Specific Cyclization: The aldehyde provides a unique reactive handle, allowing for precise control over the point of cyclization.

  • Stable Linkage: The resulting secondary amine bond is stable to a wide range of chemical and biological conditions.

  • Versatility: This method is compatible with a variety of peptide sequences and can be used to generate libraries of cyclic peptides for screening and lead optimization.

  • Drug Discovery: Cyclic peptides synthesized using this method can be explored as potential therapeutics for a wide range of diseases, targeting protein-protein interactions and other challenging biological targets.

Experimental Protocols

This section provides a representative protocol for the synthesis of a cyclic peptide using this compound.

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield resin or other suitable solid support for Boc-SPPS

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Acetic acid

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Protocol 1: Synthesis of the Linear Peptide Precursor
  • Resin Loading: Swell the Merrifield resin in DCM for 1 hour. Load the first Boc-protected amino acid onto the resin using standard procedures (e.g., DIC/HOBt activation).

  • Peptide Chain Elongation: Perform automated or manual Boc-SPPS to assemble the linear peptide sequence.

    • Deprotection: Treat the resin with 25% TFA in DCM for 30 minutes to remove the Boc group.

    • Neutralization: Neutralize with 10% diisopropylethylamine (DIPEA) in DMF.

    • Coupling: Couple the next Boc-protected amino acid using DIC/HOBt in DMF.

  • Incorporation of this compound: For the final coupling step, couple this compound to the N-terminus of the peptide chain using DIC/HOBt.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (except for the Bzl group on Tyr and any orthogonal protecting groups on the amine to be used for cyclization) using a suitable cleavage cocktail (e.g., HF or a low/high TFA cocktail, depending on the resin and protecting groups used).

  • Purification: Purify the linear peptide precursor by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the linear peptide by mass spectrometry and analytical HPLC.

Protocol 2: Intramolecular Reductive Amination for Cyclization
  • Selective Deprotection: If an orthogonal protecting group was used for the side-chain amine (e.g., Fmoc on a Lys side chain), remove it selectively (e.g., with 20% piperidine in DMF).

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a suitable solvent system (e.g., a mixture of DMF and 1% acetic acid in water).

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in slight excess.

    • Stir the reaction at room temperature and monitor its progress by HPLC and mass spectrometry. The reaction time can vary from a few hours to overnight.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining reducing agent by adding a few drops of acetone.

    • Acidify the reaction mixture with a small amount of TFA.

    • Purify the cyclic peptide by reverse-phase HPLC.

  • Final Deprotection: If the Bzl group on the tyrosine needs to be removed, perform a final deprotection step (e.g., catalytic hydrogenation).

  • Final Characterization: Characterize the final cyclic peptide by high-resolution mass spectrometry and NMR to confirm its structure and purity.

Quantitative Data Summary

The following table provides representative data for the synthesis of a hypothetical cyclic peptide using the described protocols. Actual yields and purities will vary depending on the specific peptide sequence and reaction conditions.

StepProductYield (%)Purity (%) (by HPLC)Method of Analysis
1Linear Peptide Precursor45>95RP-HPLC, MS
2Cyclic Peptide30>98RP-HPLC, MS, NMR

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_cleavage Cleavage and Purification cluster_cyclization Cyclization and Final Processing Resin Resin Loading Loading Resin->Loading 1. Resin    Loading Elongation Elongation Loading->Elongation 2. Peptide Chain    Elongation Aldehyde_Coupling Aldehyde_Coupling Elongation->Aldehyde_Coupling 3. N-terminal Aldehyde    Coupling Cleavage 4. Cleavage from    Resin Aldehyde_Coupling->Cleavage Purification1 5. HPLC Purification of    Linear Peptide Cleavage->Purification1 Cyclization 6. Intramolecular    Reductive Amination Purification1->Cyclization Purification2 7. HPLC Purification of    Cyclic Peptide Cyclization->Purification2 Characterization 8. Final    Characterization Purification2->Characterization

Caption: Workflow for the synthesis of a cyclic peptide using this compound.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be targeted by a cyclic peptide synthesized using this method. For instance, the cyclic peptide could act as an inhibitor of a protein-protein interaction.

signaling_pathway Receptor Receptor ProteinA Protein A Receptor->ProteinA Activation ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Signaling ProteinB->Downstream Signal Transduction CyclicPeptide Cyclic Peptide (Inhibitor) CyclicPeptide->ProteinA Inhibition

Caption: Hypothetical inhibition of a protein-protein interaction by a cyclic peptide.

Conclusion

The use of this compound provides a robust and versatile method for the synthesis of cyclic peptides. The intramolecular reductive amination strategy allows for the formation of a stable macrocyclic structure with high regioselectivity. This approach is well-suited for the generation of diverse cyclic peptide libraries for drug discovery and development, enabling the exploration of new chemical space and the identification of potent and selective therapeutic candidates. Researchers and scientists in the field are encouraged to explore this methodology for their specific applications in developing novel peptide-based drugs.

References

Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-aldehyde to a Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of N-α-Boc-O-benzyl-L-tyrosinal [Boc-Tyr(Bzl)-aldehyde] to an aminomethyl-functionalized solid support. The primary method described is reductive amination, a robust and widely used technique for forming a stable secondary amine linkage between an aldehyde and a primary amine on the resin.

Introduction

In solid-phase synthesis, the efficient and quantifiable loading of the first building block onto the resin is a critical step that dictates the overall success of the synthesis. This compound is a valuable building block for the synthesis of peptide analogs, peptidomimetics, and other small molecules where a C-terminal modification is desired. The aldehyde functionality allows for a variety of chemical transformations, and its coupling to a solid support via reductive amination offers a stable linkage that is compatible with subsequent synthetic steps in Boc-based solid-phase synthesis.[1][2]

This document outlines the necessary materials, reagents, and step-by-step procedures for the successful coupling of this compound to an aminomethyl polystyrene resin. Additionally, methods for monitoring the reaction progress and quantifying the resin loading are provided.

Experimental Overview

The overall experimental workflow for coupling this compound to an aminomethyl resin via reductive amination involves two main stages: imine formation followed by reduction. Initially, the aldehyde reacts with the primary amine of the resin to form a Schiff base (imine). Subsequently, a reducing agent is introduced to reduce the imine to a stable secondary amine, thus covalently attaching the Boc-Tyr(Bzl) moiety to the solid support.

G cluster_prep Resin Preparation cluster_coupling Reductive Amination cluster_workup Work-up & Analysis Resin_Prep Swell Aminomethyl Resin in DCM Resin_Wash_1 Wash with DCM Resin_Prep->Resin_Wash_1 Imine_Formation Imine Formation: Add this compound in DMF Resin_Wash_1->Imine_Formation Reduction Reduction: Add Reducing Agent (e.g., NaBH4) Imine_Formation->Reduction Resin_Wash_2 Wash with DCM, MeOH, DCM Reduction->Resin_Wash_2 Capping Cap unreacted amines (optional) Resin_Wash_2->Capping Drying Dry Resin under Vacuum Capping->Drying Quantification Quantify Loading Drying->Quantification G Start Start Reaction Sample Take Resin Sample Start->Sample Kaiser Perform Kaiser Test Sample->Kaiser Color Observe Color Kaiser->Color Complete Reaction Complete Color->Complete Yellow/Colorless Incomplete Reaction Incomplete (Continue Reaction) Color->Incomplete Blue/Purple Incomplete->Sample

References

The Role of Boc-Tyr(Bzl)-aldehyde in the Synthesis of Potent Enzyme Inhibitors: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-Tyr(Bzl)-aldehyde, a protected amino aldehyde derivative of tyrosine, serves as a critical building block in the synthesis of a variety of enzyme inhibitors, particularly those targeting proteases. Its unique structural features, including the bulky benzyl-protected phenol (B47542) side chain and the reactive aldehyde functionality, make it an invaluable tool in the design of potent and selective therapeutic agents. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the development of novel enzyme inhibitors.

Application Notes

Peptide aldehydes are a well-established class of reversible inhibitors for cysteine and serine proteases. The aldehyde group forms a hemiacetal with the active site serine or a thiohemiacetal with the active site cysteine, mimicking the transition state of peptide bond hydrolysis. The Boc (tert-butoxycarbonyl) protecting group on the amine and the benzyl (B1604629) (Bzl) protecting group on the tyrosine hydroxyl group allow for controlled, stepwise peptide synthesis, typically utilizing solid-phase peptide synthesis (SPPS) methodologies.

The incorporation of the Tyr(Bzl) residue at various positions within a peptide aldehyde sequence can influence the inhibitor's binding affinity and selectivity for the target enzyme. The bulky, hydrophobic nature of the benzyl-protected tyrosine can facilitate interactions with hydrophobic pockets within the enzyme's active site, leading to enhanced potency.

A notable application of this compound is in the synthesis of inhibitors for the 20S proteasome, a key component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome an attractive therapeutic target.

Quantitative Data for Enzyme Inhibitors

The following table summarizes the inhibitory activity of a peptide aldehyde synthesized using a Boc-Tyr(Bzl) derivative against the chymotrypsin-like (ChT-L) activity of the 20S proteasome.

Compound IDStructureTarget EnzymeIC50 (nM)[1]
1 Boc-L-Tyr(OBn)-L-Leu-L-Leucinal20S Proteasome (ChT-L)1500
ControlMG132 (Z-Leu-Leu-Leu-al)20S Proteasome (ChT-L)200

Experimental Protocols

This section provides a detailed methodology for the synthesis of a peptide aldehyde inhibitor using this compound, based on established solution-phase and solid-phase synthesis principles.

Protocol 1: Synthesis of Boc-L-Tyr(OBn)-L-Leu-L-Leucinal

This protocol is adapted from the synthesis of peptide aldehydes targeting the 20S proteasome.

Materials:

  • Boc-L-Tyr(OBn)-OH

  • L-Leucinol

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Dess-Martin periodinane (DMP)

  • Standard reagents for workup and purification (e.g., ethyl acetate (B1210297), sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • Coupling of Boc-L-Tyr(OBn)-OH and L-Leucinol:

    • Dissolve Boc-L-Tyr(OBn)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Add L-Leucinol (1 equivalent) to the solution.

    • Cool the reaction mixture to 0°C and add DCC (1.1 equivalents).

    • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide alcohol.

    • Purify the product by column chromatography on silica (B1680970) gel.

  • Boc Deprotection:

    • Dissolve the purified dipeptide alcohol in a solution of 20% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with DCM several times to remove residual TFA.

  • Coupling with a Second Amino Acid (e.g., Boc-L-Leucine):

    • Follow the coupling procedure described in step 1, using the deprotected dipeptide amine and the next Boc-protected amino acid.

  • Oxidation to the Aldehyde:

    • Dissolve the final protected peptide alcohol in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude peptide aldehyde.

    • Purify the final product by column chromatography.

Protocol 2: General Solid-Phase Synthesis of Peptide Aldehydes

This protocol outlines a general strategy for the solid-phase synthesis of peptide aldehyde libraries.

Procedure:

  • Immobilization of an Amino Aldehyde:

    • A protected amino acid aldehyde (e.g., from the oxidation of the corresponding amino alcohol) is immobilized on a suitable resin, often as an oxazolidine.

  • Peptide Elongation:

    • The N-terminus of the immobilized amino acid is deprotected (e.g., Fmoc or Boc removal).

    • The subsequent protected amino acid (e.g., Boc-Tyr(Bzl)-OH) is coupled using standard peptide coupling reagents (e.g., HBTU, HATU).

    • This cycle of deprotection and coupling is repeated to build the desired peptide sequence.

  • Cleavage and Deprotection:

    • The completed peptide aldehyde is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key biological pathways where the targeted enzymes are involved and a general workflow for the synthesis and evaluation of enzyme inhibitors.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Poly_Ub_Protein Polyubiquitinated Protein E3->Poly_Ub_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome_26S 26S Proteasome Poly_Ub_Protein->Proteasome_26S Peptides Degraded Peptides Proteasome_26S->Peptides Inhibitor Proteasome Inhibitor (e.g., this compound derivative) Inhibitor->Proteasome_26S

Caption: The Ubiquitin-Proteasome Pathway and the point of intervention for proteasome inhibitors.

Experimental_Workflow Start Start: this compound precursor Synthesis Chemical Synthesis (Solution or Solid-Phase) Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Inhibitor Pure Peptide Aldehyde Inhibitor Characterization->Inhibitor Enzyme_Assay Enzyme Activity Assay Inhibitor->Enzyme_Assay Data_Analysis Data Analysis (IC50 / Ki determination) Enzyme_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.

References

Application Notes and Protocols for Monitoring Boc-Tyr(Bzl)-aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the reaction progress of the synthesis of N-α-Boc-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde. The primary methods covered are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are essential for determining reaction completion, assessing purity, and quantifying the formation of the desired aldehyde product from its corresponding alcohol precursor, Boc-Tyr(Bzl)-ol.

Reaction Overview: Oxidation of Boc-Tyr(Bzl)-ol to this compound

The synthesis of this compound typically involves the oxidation of the primary alcohol, Boc-Tyr(Bzl)-ol. A common and mild oxidizing agent for this transformation is the Dess-Martin periodinane (DMP). The reaction progress can be monitored by observing the disappearance of the starting alcohol and the appearance of the product aldehyde.

Reaction Scheme:

Monitoring Techniques

A variety of analytical techniques can be employed to monitor the progress of this reaction. The choice of method will depend on the available instrumentation, the desired level of detail, and the stage of the reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple qualitative technique for monitoring the progress of a reaction. It allows for the visualization of the consumption of the starting material and the formation of the product.

Protocol:

  • TLC Plate: Silica gel 60 F254

  • Mobile Phase (Eluent): A common solvent system for compounds of this polarity is a mixture of ethyl acetate (B1210297) and hexanes. A typical starting ratio is 30:70 (v/v) ethyl acetate:hexanes. This can be adjusted based on the observed separation.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spotting: Spot the diluted reaction mixture, a co-spot (reaction mixture and starting material), and a reference spot of the starting material onto the TLC plate.

  • Development: Place the TLC plate in a chamber containing the mobile phase and allow the solvent to ascend the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The starting material and product are expected to be UV active. Additionally, staining with potassium permanganate (B83412) can be used, which will react with the alcohol starting material (disappearing spot) but not the aldehyde product.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The product, being more polar than the starting material due to the aldehyde group, will typically have a lower Rf value.

Data Presentation:

CompoundRf Value (30:70 Ethyl Acetate:Hexanes)Visualization
Boc-Tyr(Bzl)-ol~0.5UV (254 nm), KMnO4
This compound~0.4UV (254 nm)

dot

TLC_Monitoring cluster_0 TLC Plate cluster_1 Lanes Start Starting Line SM SM RM RM P P Solvent_Front Solvent Front Spot_SM Spot_SM SM->Spot_SM Boc-Tyr(Bzl)-ol (Rf = 0.5) Spot_RM_SM Spot_RM_SM RM->Spot_RM_SM Boc-Tyr(Bzl)-ol Spot_RM_P Spot_RM_P RM->Spot_RM_P This compound Spot_P Spot_P P->Spot_P This compound (Rf = 0.4)

Caption: TLC plate showing the separation of starting material and product.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the reaction progress, allowing for the determination of the percentage of starting material remaining and the percentage of product formed.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Gradient: A typical gradient would be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., with sodium thiosulfate (B1220275) solution), dilute with the initial mobile phase composition, and filter before injection.

  • Interpretation: The alcohol (Boc-Tyr(Bzl)-ol) is more polar and will elute earlier than the less polar aldehyde product (this compound). By integrating the peak areas, the relative amounts of each component can be determined over time.

Data Presentation:

Time (hours)% Boc-Tyr(Bzl)-ol (Area)% this compound (Area)
01000
14555
21090
3< 1> 99

dot

HPLC_Workflow Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Chromatogram Inject->Analyze

Caption: Workflow for HPLC sample preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is particularly useful for confirming the identity of the product and detecting any byproducts.

Protocol:

The LC method is typically the same as for HPLC analysis. The mass spectrometer can be operated in either positive or negative ion mode, with electrospray ionization (ESI) being a common choice.

  • Ionization Mode: ESI positive.

  • Expected Masses:

    • Boc-Tyr(Bzl)-ol: [M+H]+ = 372.2, [M+Na]+ = 394.2

    • This compound: [M+H]+ = 370.2, [M+Na]+ = 392.2

  • Interpretation: The presence of the expected mass for this compound confirms its formation. The extracted ion chromatogram for this mass can be used to quantify its formation.

Data Presentation:

CompoundExpected [M+H]+Expected [M+Na]+
Boc-Tyr(Bzl)-ol372.2394.2
This compound370.2392.2

dot

LCMS_Analysis cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column C18 Column ESI Electrospray Ionization LC_Column->ESI Eluent Mass_Analyzer Mass Analyzer ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: Schematic of an LC-MS system for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the reaction in situ or by analyzing aliquots. The key diagnostic signal is the appearance of the aldehyde proton.

Protocol:

  • Solvent: CDCl₃ or other suitable deuterated solvent.

  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in the deuterated solvent.

  • Key Diagnostic Signals:

    • Boc-Tyr(Bzl)-ol: The benzylic protons (CH₂-OH) typically appear as a doublet around 3.7 ppm.

    • This compound: The most downfield and characteristic signal is the aldehyde proton (CHO), which appears as a singlet between 9.5 and 10.0 ppm. The disappearance of the CH₂-OH signal and the appearance of the CHO signal are clear indicators of reaction progress.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct, non-overlapping signal, the concentration of the starting material and product can be quantified over time.

Data Presentation:

ProtonBoc-Tyr(Bzl)-ol (δ, ppm)This compound (δ, ppm)
-CHO-~9.7 (s, 1H)
-CH₂-OH~3.7 (d, 2H)-
Aromatic-H6.8-7.4 (m)6.8-7.4 (m)
Boc-H~1.4 (s, 9H)~1.4 (s, 9H)

dot

NMR_Monitoring Start Boc-Tyr(Bzl)-ol (-CH2OH at ~3.7 ppm) Reaction Oxidation Reaction Start->Reaction Consumption Product This compound (-CHO at ~9.7 ppm) Reaction->Product Formation

Application Notes: Covalent Fragment-Based Discovery Targeting Protein-Protein Interactions with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. By screening low molecular weight fragments, FBDD can efficiently explore chemical space and identify hits with high ligand efficiency. A promising evolution of this technique is covalent FBDD, where fragments are designed with a reactive "warhead" to form a covalent bond with a specific amino acid residue on the target protein. This approach is particularly useful for challenging targets such as protein-protein interactions (PPIs), where the formation of a covalent bond can stabilize a desired conformation or disrupt an interaction.

These application notes detail the use of Boc-Tyr(Bzl)-aldehyde as a covalent fragment for targeting lysine (B10760008) residues at the interface of PPIs. The aldehyde functional group acts as a reversible electrophilic warhead, forming a Schiff base (imine) with the primary amine of a lysine side chain. This application is exemplified by targeting the 14-3-3 protein family, which are key regulators of diverse signaling pathways.

Target Rationale: 14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved scaffold proteins that play a critical role in various signal transduction pathways by binding to phosphorylated serine or threonine motifs on a multitude of client proteins.[1][2][3] These interactions regulate the client protein's activity, localization, and stability. Dysregulation of 14-3-3 interactions is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[4][5]

Stabilizing specific 14-3-3/client protein complexes with a small molecule "molecular glue" is a promising therapeutic strategy. A key feature of some 14-3-3 complexes is the presence of a lysine residue at the PPI interface, which can be targeted by covalent fragments.[6] The tyrosine-like scaffold of this compound provides a rational starting point for exploring interactions within the binding groove of 14-3-3 proteins, while the aldehyde warhead can form a covalent bond with a proximate lysine residue, effectively "locking" the complex.

Signaling Pathway

The 14-3-3 proteins are central nodes in cellular signaling, integrating signals from various upstream kinases and influencing downstream effectors. One such pathway involves the Raf/MEK/ERK cascade, a critical pathway in cell proliferation and survival. 14-3-3 proteins can bind to and regulate the activity of key kinases in this pathway, such as Raf-1.[2]

14-3-3_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates P_Raf1 p-Raf-1 Raf1->P_Raf1 ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Elk-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation Regulates Complex 14-3-3 / p-Raf-1 Complex P_Raf1->Complex Protein_1433 14-3-3 Protein_1433->Complex Complex->Raf1 Inactivation/ Localization Stabilizer This compound (Stabilizer) Stabilizer->Complex FBDD_Workflow start Start lib_design Fragment Library Design (Aldehyde Warheads) start->lib_design primary_screen Primary Screen (Fluorescence Anisotropy) lib_design->primary_screen hit_id Hit Identification primary_screen->hit_id validation Hit Validation (Intact Mass Spectrometry) hit_id->validation no_hits Refine Library or Screening Conditions hit_id->no_hits covalent_confirm Covalent Adduct Confirmed? validation->covalent_confirm structural_bio Structural Biology (X-ray Crystallography) covalent_confirm->structural_bio Yes discard Discard Fragment covalent_confirm->discard No sar Structure-Activity Relationship (SAR) structural_bio->sar optimization Hit-to-Lead Optimization sar->optimization end Lead Compound optimization->end no_hits->primary_screen

References

Application Notes and Protocols for Cleavage and Deprotection in Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a cornerstone for the production of synthetic peptides for research, therapeutic, and diagnostic applications. The final and critical stage of this methodology is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This process, commonly referred to as global deprotection, requires strong acidic conditions that can lead to a variety of side reactions if not performed with appropriate protocols and scavenger cocktails.

These application notes provide detailed protocols for the most common cleavage and deprotection methods in Boc-SPPS, including Hydrogen Fluoride (B91410) (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) cleavage. This guide also presents a comprehensive overview of common side reactions and the strategic use of scavengers to minimize them, ensuring the synthesis of high-purity peptides.

Mechanism of Boc Deprotection and Cleavage

The Boc protecting group is labile to moderately strong acids, such as Trifluoroacetic acid (TFA), which is used for the repetitive Nα-deprotection during peptide chain elongation.[1] The final cleavage and removal of more robust side-chain protecting groups, however, necessitate the use of much stronger acids. The general mechanism involves the protonation of the protecting groups and the resin linkage, followed by their cleavage to release the free peptide. This process generates highly reactive carbocations (e.g., tert-butyl cations from the Boc group and benzyl (B1604629) cations from side-chain protecting groups) that can alkylate sensitive amino acid residues.[2][3] The effective use of scavenger molecules is therefore crucial to trap these reactive species and prevent side product formation.[4]

Cleavage Methods and Protocols

The choice of cleavage method in Boc-SPPS depends on the peptide sequence, the nature of the protecting groups, and the available laboratory equipment. The most established and widely used method is HF cleavage, which requires a specialized apparatus.[2][5] TFMSA and TMSOTf have emerged as viable alternatives that can be performed in standard laboratory glassware.[6]

Hydrogen Fluoride (HF) Cleavage

Anhydrous hydrogen fluoride is a highly effective reagent for the simultaneous cleavage of the peptide from the resin and the removal of most side-chain protecting groups.[5][7] Due to its extreme toxicity and corrosiveness, specialized Teflon or Kel-F apparatus is mandatory.[5][8]

Standard "High" HF Cleavage

This is a one-step procedure suitable for many peptides.

Experimental Protocol:

  • Resin Preparation: Place the dried peptide-resin (0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.[6]

  • Scavenger Addition: Add the appropriate scavenger mixture. A common general-purpose scavenger is anisole (B1667542), used in a 9:1 ratio of HF to anisole.[7] For peptides containing sensitive residues, more complex scavenger cocktails are required (see Table 1).

  • Cooling: Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for 5-10 minutes.[6]

  • HF Distillation: Distill approximately 10 mL of anhydrous HF into the reaction vessel per gram of peptide-resin.[7]

  • Cleavage Reaction: Maintain the reaction temperature between 0°C and 5°C and stir for 30 to 60 minutes.[6] Peptides containing Arg(Tos) may require longer reaction times, up to 2 hours.[6]

  • HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.[6]

  • Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.[2]

  • Extraction and Isolation: Filter the resin and wash it with a small amount of TFA.[6] The peptide is then extracted from the resin with a suitable solvent, typically a 20% (v/v) acetic acid solution in water.[9] The aqueous solution is then lyophilized to obtain the crude peptide.

"Low-High" HF Cleavage

This two-step method is designed to minimize side reactions by first removing the more acid-labile protecting groups under milder conditions (SN2 mechanism) before proceeding to the final cleavage under strong acid conditions (SN1 mechanism).[2][9] This is particularly useful for peptides containing sensitive residues like Cys, Met, and Trp.[7]

Experimental Protocol:

  • "Low" HF Step:

    • Prepare a mixture of HF/dimethyl sulfide (B99878) (DMS)/p-cresol (25:65:10 v/v).[10] For peptides containing Trp(For), p-thiocresol can be added.[9]

    • Add this mixture to the peptide-resin and stir at 0°C for 2 hours.

    • Evaporate the HF and DMS under vacuum at 0°C.[6]

    • Wash the resin with dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) to remove byproducts.[6]

  • "High" HF Step:

    • Perform a standard "High" HF cleavage on the washed resin as described above.[6]

Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong acid that can be used as an alternative to HF and does not require specialized equipment.[6] However, it is also highly corrosive and must be handled with care.

Experimental Protocol:

  • Resin Preparation: Place the dried peptide-resin (100 mg) in a round-bottom flask with a stir bar and cool to 0°C in an ice bath.[6]

  • Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole.[11] For every 100 mg of resin, use 1.0 mL of TFA and 100 µL of TFMSA.[6]

  • Cleavage Reaction: Slowly add the cleavage cocktail to the resin while stirring vigorously to dissipate heat. Stir the mixture at room temperature for 90 to 120 minutes.[6]

  • Peptide Precipitation: Filter the resin and wash with a small amount of TFA. Combine the filtrates and add 8-10 volumes of cold methyl t-butyl ether to precipitate the peptide.[6]

  • Isolation: Collect the peptide by filtration or centrifugation and wash with cold ether.[6]

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage

TMSOTf is another alternative to HF that is reported to produce fewer side reactions and a less hygroscopic crude peptide product compared to TFMSA.[12]

Experimental Protocol:

  • Resin Preparation: Place the dried peptide-resin in a round-bottom flask.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TMSOTf/TFA/thioanisole.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 1-2 hours. Peptides containing Arg(Tos) may require longer reaction times.[12]

  • Work-up: Following the reaction, the work-up procedure is similar to that of TFMSA cleavage, involving precipitation with cold ether.

Scavenger Cocktails

The use of scavengers is critical to prevent the modification of sensitive amino acid residues by reactive carbocations generated during cleavage.[3][4] The composition of the scavenger cocktail should be tailored to the amino acid composition of the peptide.

Scavenger CocktailComposition (v/v/w)Target Residues & RemarksReference(s)
Anisole 9:1 (HF:Anisole)General purpose scavenger, particularly for Trp.[7]
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A universal and robust cocktail for peptides containing Cys, Trp, Met, or Tyr.[13]
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)Recommended for peptides containing Arg(Pbf/Pmc).[14]
"Odorless" Reagent B TFA/phenol/water/TIS (88:5:5:2)An alternative for scavenging trityl groups, but less effective for protecting Cys and Met.[14]
DMS/p-cresol Used in "Low-High" HF cleavage.Minimizes side reactions for sensitive residues.[9]
Thioanisole/DTT TFA/thioanisole/DTT (90:5:5)Effective for protecting Met and Cys residues.[4]

TFA: Trifluoroacetic acid, EDT: 1,2-ethanedithiol, TIS: Triisopropylsilane, DMS: Dimethyl sulfide, DTT: Dithiothreitol

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during the final cleavage and deprotection step. Understanding these potential issues is key to troubleshooting and optimizing peptide synthesis.

Side ReactionDescriptionAffected ResiduesMitigation StrategiesReference(s)
Alkylation Attachment of carbocations (e.g., t-butyl, benzyl) to nucleophilic side chains.Trp, Met, Cys, TyrUse of appropriate scavenger cocktails.[4]
Aspartimide Formation Cyclization of aspartic acid residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences, leading to a mixture of α- and β-peptides.AspCleavage at lower temperatures (≤ 5°C).[7][15]
Pyroglutamate Formation Cyclization of N-terminal glutamine to pyroglutamic acid.Gln (N-terminal)Can be minimized by careful handling during and after cleavage.-
Oxidation Oxidation of methionine to methionine sulfoxide.MetAddition of reducing agents like DTT or use of scavengers like thioanisole.
Homoserine Lactone Formation Cyclization of C-terminal methionine during HF cleavage.Met (C-terminal)Pre-cleavage removal of t-butyl based protecting groups.[15]
N-O Shift Acyl migration from the nitrogen of the peptide bond to the hydroxyl group of serine or threonine in strong acid.Ser, ThrThe reaction can be reversed by treatment with a mild base.[7]
Anisylation of Glu Reaction of the glutamic acid side chain with anisole to form an aryl ketone.GluPerform cleavage at lower temperatures (≤ 5°C).[15]

Visualizing the Boc SPPS Workflow

The following diagrams illustrate the key stages of Boc solid-phase peptide synthesis, from deprotection and coupling to the final cleavage and deprotection.

Boc_Deprotection_and_Neutralization Resin_Boc_AA Resin-Peptide-NH-Boc Resin_TFA_Salt Resin-Peptide-NH3+TFA- Resin_Boc_AA->Resin_TFA_Salt Deprotection TFA_DCM 50% TFA in DCM TFA_DCM->Resin_TFA_Salt Resin_Free_Amine Resin-Peptide-NH2 Resin_TFA_Salt->Resin_Free_Amine Neutralization DIEA_DCM 10% DIEA in DCM DIEA_DCM->Resin_Free_Amine

Caption: Boc Nα-Deprotection and Neutralization Workflow.

Boc_SPPS_Final_Cleavage cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Work-up Protected_Peptide_Resin Fully Protected Peptide on Resin Cleavage_Step Simultaneous Cleavage & Side-Chain Deprotection Protected_Peptide_Resin->Cleavage_Step Cleavage_Cocktail Strong Acid (HF, TFMSA, etc.) + Scavengers Cleavage_Cocktail->Cleavage_Step Precipitation Precipitation in Cold Ether Cleavage_Step->Precipitation Isolation Filtration / Centrifugation Precipitation->Isolation Purification Crude Peptide for Purification (HPLC) Isolation->Purification

Caption: Final Cleavage and Work-up in Boc-SPPS.

Conclusion

The successful cleavage and deprotection of peptides synthesized via Boc chemistry are paramount to obtaining a high-purity final product. A thorough understanding of the available cleavage reagents, the judicious selection of scavenger cocktails tailored to the peptide sequence, and an awareness of potential side reactions are essential. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to navigate this critical final step of Boc-SPPS, enabling the reliable synthesis of complex peptides for a wide range of scientific applications.

References

Application of Boc-Tyr(Bzl)-aldehyde Chemistry in the Creation of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

The selective delivery of cytotoxic agents to tumor cells is a cornerstone of modern cancer therapy. Peptide-Drug Conjugates (PDCs) represent a promising therapeutic modality, leveraging the high specificity of peptides for tumor-associated receptors to deliver potent payloads, thereby minimizing off-target toxicity. A critical component of PDC design is the chemical linker used to attach the drug to the peptide. The formation of a stable oxime bond between an aldehyde on the peptide and an aminooxy-functionalized drug is an effective and widely used strategy due to its high chemoselectivity and stability under physiological conditions.[1]

This application note details a robust methodology for the site-specific incorporation of a latent aldehyde, in the form of a protected tyrosinol derivative, into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The subsequent on-resin oxidation to generate the aldehyde, followed by conjugation to an aminooxy-functionalized drug, provides a versatile platform for the creation of stable and potent PDCs. The process uses Boc-L-tyrosinol as a key building block, which is structurally related to the titled Boc-Tyr(Bzl)-aldehyde and serves as its practical precursor in this synthetic strategy.

Principle of the Method

The overall strategy involves a multi-step process, beginning with the synthesis of a targeting peptide on a solid support. A key innovation is the incorporation of a protected tyrosinol residue, Boc-L-Tyr(Bzl)-ol, which serves as a masked aldehyde. Following peptide assembly, the terminal alcohol of the tyrosinol side chain is selectively oxidized to an aldehyde. This newly formed reactive handle is then used for the chemoselective ligation of an aminooxy-functionalized cytotoxic drug via an oxime linkage. Finally, the complete PDC is cleaved from the resin and purified.

This method offers site-specific control over drug placement, ensuring a homogeneous Drug-to-Peptide Ratio (DPR) and predictable pharmacological properties. The oxime linker is notably stable across a broad pH range, ensuring the integrity of the conjugate in circulation until it reaches the target tissue.[1]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-tyrosinol(Bzl))

  • Boc-L-tyrosinol(Bzl) (for non-Fmoc strategies if needed)[2][3]

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Oxidizing agent: Dess-Martin periodinane (DMP) in DCM

  • Aminooxy-functionalized doxorubicin (B1662922) (DOX-ONH2)

  • Ligation buffer: 0.1 M Sodium Acetate (B1210297) buffer, pH 4.5

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Solvents: DMF, DCM, Diethyl ether (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aldehyde-Ready Peptide

This protocol describes the synthesis of a model somatostatin (B550006) analog peptide (e.g., Tyr-c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr) modified with tyrosinol for subsequent oxidation.

  • Resin Swelling: Swell Fmoc-Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH) using 4 equivalents of the amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 hours.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence. To introduce the latent aldehyde, use Fmoc-L-tyrosinol(Bzl) in the desired position (e.g., at the N-terminus).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Washing: Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Oxidation of Tyrosinol to Tyrosine Aldehyde
  • Resin Swelling: Swell the dried peptidyl-resin from Protocol 1 in DCM for 20 minutes.

  • Oxidation: Add a solution of Dess-Martin periodinane (5 equivalents) in DCM to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 4 hours. Monitor the reaction progress using a test cleavage and LC-MS analysis.

  • Quenching and Washing: Quench the reaction by adding a solution of sodium thiosulfate. Wash the resin thoroughly with DCM, DMF, and finally DCM again to remove any residual reagents. Dry the resin under vacuum.

Protocol 3: Synthesis of Aminooxy-Doxorubicin (DOX-ONH2)

This protocol provides a general method for functionalizing a drug with an aminooxy group.

  • Drug Preparation: Dissolve doxorubicin hydrochloride (DOX·HCl) in anhydrous DMSO.

  • Linker Activation: In a separate vial, react a bifunctional linker containing an NHS-ester and a protected aminooxy group (e.g., Boc-aminooxyacetic acid N-hydroxysuccinimide ester) with the ketone group on doxorubicin. This step often requires specific catalysts and conditions tailored to the drug's chemistry. A more direct approach involves reacting the ketone of doxorubicin with an excess of O-(Carboxymethyl)hydroxylamine hemihydrochloride under slightly acidic conditions to form an oxime with a terminal carboxylic acid, which can then be activated for peptide coupling.

  • Purification: Purify the resulting aminooxy-doxorubicin derivative using reverse-phase HPLC.

Protocol 4: On-Resin Oxime Ligation to Form the PDC
  • Resin Swelling: Swell the aldehyde-functionalized peptidyl-resin from Protocol 2 in DMF.

  • Ligation Reaction: Add a solution of aminooxy-doxorubicin (DOX-ONH2, 3 equivalents) in 0.1 M sodium acetate buffer (pH 4.5) to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot of the resin after a test cleavage. The reaction is typically driven to completion.[1]

  • Washing: After the ligation is complete, wash the resin thoroughly with water, DMF, and DCM to remove excess drug and reagents. Dry the resin under vacuum.

Protocol 5: Cleavage, Deprotection, and Purification of the PDC
  • Cleavage: Treat the dried PDC-resin from Protocol 4 with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 3 hours at room temperature. This step removes the peptide from the resin and cleaves acid-labile side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture and precipitate the crude PDC by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude PDC, decant the ether, and dry the pellet under vacuum.

  • Purification: Dissolve the crude PDC in a minimal amount of DMSO or another suitable solvent and purify using preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final PDC as a fluffy powder.

Data Presentation

The efficiency of each key step in the synthesis of a model Somatostatin-Doxorubicin conjugate is summarized below. Yields are representative and may vary based on the specific peptide sequence and drug used.

StepParameterTypical ValueMethod of Analysis
SPPS Crude Peptide Purity>85%Analytical RP-HPLC
Oxidation Conversion to Aldehyde>90%LC-MS after test cleavage
Ligation Conjugation Efficiency>95%LC-MS after test cleavage[1]
Purification Final PDC Purity>98%Analytical RP-HPLC
Overall Yield Isolated Yield15-30%Based on initial resin loading

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis of a peptide-drug conjugate using the tyrosinol-to-aldehyde strategy.

PDC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Final Cleavage & Purification Resin Fmoc-Rink Amide Resin Coupling Iterative Fmoc Deprotection & Coupling Resin->Coupling TyrOH_Incorp Incorporate Fmoc-Tyr(Bzl)-ol Coupling->TyrOH_Incorp Peptide_Resin Protected Peptide-ol on Resin TyrOH_Incorp->Peptide_Resin Oxidation Oxidation (Dess-Martin Periodinane) Peptide_Resin->Oxidation Aldehyde_Resin Peptide-CHO on Resin Oxidation->Aldehyde_Resin Ligation Oxime Ligation (DOX-ONH2, pH 4.5) Aldehyde_Resin->Ligation PDC_Resin PDC on Resin Ligation->PDC_Resin Cleavage TFA Cleavage & Deprotection PDC_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_PDC Pure Peptide-Drug Conjugate Purification->Final_PDC

Caption: Workflow for PDC synthesis via tyrosinol oxidation.

Reaction Mechanism: Oxime Ligation

The core conjugation reaction involves the formation of a stable oxime bond between the peptide's aldehyde group and the drug's aminooxy group.

Oxime_Ligation Peptide Peptide-CHO (Peptide Aldehyde) PDC Peptide-CH=N-O-Drug (Peptide-Drug Conjugate) Peptide->PDC + Drug H2N-O-Drug (Aminooxy Drug) Drug->PDC H2O H2O PDC->H2O + H2O SSTR_Signaling cluster_cell Tumor Cell cluster_downstream Downstream Signaling PDC Somatostatin-Drug Conjugate (PDC) SSTR2 SSTR2 Receptor PDC->SSTR2 Binding Internalization Receptor Internalization SSTR2->Internalization G_Protein Gi/o Activation SSTR2->G_Protein Drug_Release Drug Release (e.g., Doxorubicin) Internalization->Drug_Release DNA_Damage DNA Damage & Apoptosis Drug_Release->DNA_Damage AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease PKA_Inhibition PKA Inhibition cAMP_Decrease->PKA_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest PKA_Inhibition->Cell_Cycle_Arrest

References

Synthesis of Phosphotyrosine-Containing Peptides Using the Boc Strategy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of phosphotyrosine (pTyr)-containing peptides utilizing the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. This methodology remains a robust and valuable tool for producing these important research molecules, which are critical for studying signal transduction pathways, developing kinase inhibitors, and creating tools for cancer research and drug discovery.

Introduction to Phosphotyrosine Peptide Synthesis

Tyrosine phosphorylation is a pivotal post-translational modification that governs a vast array of cellular processes, including cell growth, differentiation, and signal transduction.[1][2][3] The study of these processes often necessitates the use of synthetic peptides containing phosphotyrosine. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS is a well-established method for synthesizing these phosphopeptides.[4][5]

The core principle of Boc-SPPS relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[6] Permanent side-chain protecting groups, typically benzyl-based, are removed at the final stage with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[7][8] This "graduated acid lability" is central to the Boc-SPPS approach.[9]

Key Considerations for Boc-SPPS of Phosphopeptides

The synthesis of phosphotyrosine-containing peptides via the Boc strategy requires careful consideration of the phosphotyrosine building block and the synthesis conditions.

Boc-Protected Phosphotyrosine Monomers

The choice of the phosphate (B84403) protecting group on the Boc-Tyr monomer is critical for a successful synthesis. The protecting groups must be stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection, yet removable during the final cleavage step.[10]

  • Benzyl (B1604629) (Bzl) Protection (Boc-Tyr(PO₃Bzl₂)-OH): This is a commonly used derivative.[5] However, one of the benzyl groups can be partially removed during the repeated TFA deprotection steps of the Boc group.[5][11] The remaining benzyl group is cleaved during the final HF treatment.[5]

  • Methyl (Me) Protection (Boc-Tyr(PO₃Me₂)-OH): Methyl phosphate protecting groups are generally more stable to the TFA deprotection steps of Boc-SPPS.[11][12] These groups are also removed during the final strong acid cleavage.[10]

  • Other Protecting Groups: While less common in Boc-SPPS, other protecting groups like bis-(2,2,2-trichloro)ethyl (Tc) have also been explored.[11]

Coupling Reagents

Efficient coupling of the bulky Boc-phosphotyrosine monomer is crucial for high yields. Standard coupling reagents used in Boc-SPPS are generally effective. The choice of coupling reagent can be critical for efficient amide bond formation while minimizing side reactions.[9]

Coupling ReagentTypical ConditionsNotes
DCC/HOBt Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleA classic and cost-effective choice. The DCU byproduct is insoluble and must be filtered.
HBTU/DIEA O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / DiisopropylethylamineA popular and efficient uronium-based coupling reagent.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleThe diisopropylurea byproduct is soluble in common solvents, making it suitable for automated synthesis.
Solid Support

The choice of solid support (resin) is important for achieving good yields and purity. For the synthesis of C-terminal peptide acids, Merrifield or PAM resins are commonly used in Boc-SPPS.[13][14] For C-terminal amides, MBHA or BHA resins are suitable.[13]

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a phosphotyrosine-containing peptide using the Boc strategy.

Resin Loading (Attachment of the First Amino Acid)

This protocol describes the loading of the first Boc-protected amino acid onto a Merrifield resin (chloromethylated polystyrene).

  • Resin Swelling: Swell 1 g of Merrifield resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Cesium Salt Preparation: In a separate flask, dissolve 3 equivalents (relative to resin loading) of the C-terminal Boc-amino acid in a 2:1 mixture of ethanol (B145695) and water. Add 1.5 equivalents of cesium carbonate and stir until the solution is clear. Remove the solvent by rotary evaporation to obtain the Boc-amino acid cesium salt.

  • Esterification: Dissolve the dried Boc-amino acid cesium salt in DMF and add it to the swollen resin. Heat the reaction mixture at 50°C for 12-24 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and dichloromethane (B109758) (DCM, 3x).

  • Drying: Dry the resin under vacuum.

Boc-SPPS Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x).

  • Neutralization:

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of the next Boc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous hydrogen fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

  • Resin Preparation: Dry the fully assembled peptide-resin under vacuum for at least 12 hours.

  • HF Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stir bar in the reaction vessel of the HF cleavage apparatus.

  • Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel. A common scavenger for phosphopeptides is a mixture of p-cresol (B1678582) and p-thiocresol. For 1 g of resin, use approximately 1 mL of scavenger.

  • HF Condensation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Condense approximately 10 mL of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.

  • HF Evaporation: Remove the HF under a stream of nitrogen or by vacuum.

  • Peptide Precipitation: Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter the precipitated peptide and wash with cold diethyl ether. Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified phosphopeptide should be characterized by mass spectrometry to confirm its identity and by amino acid analysis to verify its composition.

Quantitative Data Summary

The yield and purity of synthetic phosphopeptides can vary significantly depending on the peptide sequence, the protecting groups used, and the efficiency of the coupling and cleavage steps. While comprehensive comparative data is sparse in the literature, the following table provides representative data.

Peptide Sequence (pTyr position)pTyr DerivativeCoupling ReagentCleavage MethodCrude Purity (approx.)Overall Yield (approx.)Reference
Model PeptideBoc-Tyr(PO₃Bzl₂)-OHDCC/HOBtHF/anisole50-70%10-30%[5]
Model PeptideBoc-Tyr(PO₃Me₂)-OHHBTU/DIEAHF/cresol60-80%20-40%[10]
EGF Receptor SubstrateBoc-Tyr(PO₃Bzl₂)-OHDIC/HOBtTFMSA/TFA50-65%15-35%General Literature

Visualizations

Signaling Pathways Involving Phosphotyrosine

Tyrosine phosphorylation is a key event in many signaling pathways. The following diagrams illustrate two important examples.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Regulates Transcription

Caption: EGFR signaling pathway.

SH2_Domain_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) pRTK Phosphorylated RTK (pTyr) RTK->pRTK Ligand Binding & Autophosphorylation SH2_Protein SH2 Domain-Containing Protein (e.g., Grb2) pRTK->SH2_Protein Binds to pTyr via SH2 Domain Downstream Downstream Effector (e.g., SOS) SH2_Protein->Downstream Recruits Signaling_Cascade Signaling Cascade (e.g., Ras-MAPK) Downstream->Signaling_Cascade Activates

Caption: SH2 domain-mediated signaling.

Experimental Workflow

The following diagram outlines the major steps in the synthesis of phosphotyrosine-containing peptides using the Boc strategy.

Boc_SPPS_Workflow Start Start Resin_Loading Resin Loading (C-terminal aa) Start->Resin_Loading Deprotection Boc Deprotection (50% TFA/DCM) Resin_Loading->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-aa-OH, Coupling Reagent) Neutralization->Coupling Loop Repeat for each amino acid Coupling->Loop Loop->Deprotection Next cycle Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF) Loop->Final_Cleavage Final cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (Mass Spec, AAA) Purification->Characterization End End Characterization->End

Caption: Boc-SPPS workflow for phosphopeptides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Boc-Tyr(Bzl)-aldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the oxidation of its corresponding alcohol, Boc-Tyr(Bzl)-ol. Several oxidation protocols are effective, with the most common being the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. These methods are favored for their mild reaction conditions, which help to prevent over-oxidation to the corresponding carboxylic acid and minimize side reactions.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient oxidant or suboptimal reaction temperature. Side reactions, such as the formation of methylthiomethyl (MTM) ether byproducts in DMSO-based oxidations (Swern and Parikh-Doering), can also consume the starting material. Additionally, product loss during workup and purification, particularly if the aldehyde is sensitive to the conditions used, can significantly reduce the isolated yield. For sterically hindered alcohols, the reaction may require longer times or a slight excess of the oxidizing agent.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, it is crucial to carefully control the reaction conditions. For Swern and Parikh-Doering oxidations, maintaining the recommended low temperatures is critical to suppress the formation of MTM ethers. Ensuring anhydrous (dry) conditions is also vital, as water can lead to the formation of hydrates that may undergo further unwanted reactions. In the case of Dess-Martin oxidation, buffering the reaction with pyridine (B92270) can prevent the hydrolysis of sensitive functional groups by the acetic acid byproduct.

Q4: What is the best way to purify this compound?

A4: Column chromatography on silica (B1680970) gel is the most effective method for purifying this compound. A common mobile phase is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete conversion of the starting alcohol.- Increase the equivalents of the oxidizing agent (e.g., 1.1-1.5 equivalents).- Extend the reaction time and monitor progress by TLC.- Ensure the reaction temperature is optimal for the chosen method.
Side product formation (e.g., MTM ether in Swern/Parikh-Doering).- Strictly maintain the recommended low reaction temperatures (-78 °C for Swern).- Use freshly distilled solvents and reagents to ensure anhydrous conditions.
Product loss during workup.- For DMP oxidations, quench with a saturated solution of sodium thiosulfate (B1220275) to remove iodine byproducts.[1]- Optimize the extraction solvent and perform multiple extractions.- During solvent removal, use reduced pressure and moderate temperature to avoid loss of the aldehyde.
Reaction Stalls Deactivation of the oxidizing agent.- Ensure reagents are fresh and properly stored. The sulfur trioxide pyridine complex used in the Parikh-Doering oxidation is hygroscopic.[2]- For DMP oxidations, sometimes impure reagent works better; however, fully hydrolyzed DMP can be deactivating.[3]
Difficult Purification Co-elution of impurities with the product.- Optimize the mobile phase for column chromatography based on TLC analysis. A gradient elution might be necessary.- Consider an alternative workup procedure to remove specific byproducts before chromatography. For DMP, a quench with aqueous NaOH or Na2S2O3 can help remove the mono-acetoxy iodinane byproduct.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of aldehydes from primary alcohols using common oxidation methods. Note that specific yields for this compound may vary depending on the exact experimental setup.

Oxidation Method Oxidizing Agent Typical Reagent Equivalents (Oxidant:Base) Temperature (°C) Typical Reaction Time Reported Yield (%)
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534)1.5-2.0 : 2.0-3.0 : 5.0-78 to RT1-2 hours~92[4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1.1-1.5Room Temperature1-3 hoursNot specified
Parikh-Doering Oxidation SO₃•Pyridine, DMSO, i-Pr₂NEt4.0 : 14.0 : 7.10 to RT1-2 hours~84[5]

Experimental Protocols

Swern Oxidation of Boc-Tyr(Bzl)-ol
  • To a solution of oxalyl chloride (1.5-2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.0-3.0 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15-20 minutes.

  • Slowly add a solution of Boc-Tyr(Bzl)-ol (1.0 equivalent) in anhydrous DCM.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, keeping the temperature below -60 °C.

  • Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation of Boc-Tyr(Bzl)-ol
  • Dissolve Boc-Tyr(Bzl)-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

  • Stir the mixture and monitor the reaction progress by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Shake vigorously until the layers are clear, then separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parikh-Doering Oxidation of Boc-Tyr(Bzl)-ol
  • Dissolve Boc-Tyr(Bzl)-ol (1.0 equivalent) and diisopropylethylamine (i-Pr₂NEt, ~7 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add sulfur trioxide-pyridine complex (SO₃•Py, ~4 equivalents).

  • Add anhydrous dimethyl sulfoxide (DMSO, ~14 equivalents) dropwise over 25 minutes.

  • Stir the suspension for an additional 30 minutes at 0 °C.

  • Pour the reaction mixture into brine and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_product Final Product start Boc-Tyr(Bzl)-ol swern Swern Oxidation start->swern Choose Method dmp Dess-Martin Oxidation start->dmp Choose Method pd Parikh-Doering Oxidation start->pd Choose Method workup Aqueous Workup swern->workup dmp->workup pd->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes check_byproducts Analyze for Side Products check_conversion->check_byproducts No increase_oxidant Increase Equivalents of Oxidant incomplete_conversion->increase_oxidant extend_time Extend Reaction Time incomplete_conversion->extend_time end Improved Yield increase_oxidant->end extend_time->end byproducts_present Side Products Detected check_byproducts->byproducts_present Yes workup_loss Investigate Workup/Purification Loss check_byproducts->workup_loss No optimize_temp Optimize Reaction Temperature byproducts_present->optimize_temp anhydrous Ensure Anhydrous Conditions byproducts_present->anhydrous optimize_temp->end anhydrous->end optimize_workup Optimize Extraction/Quenching workup_loss->optimize_workup optimize_workup->end

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: Boc-Tyr(Bzl)-aldehyde Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low coupling efficiency with Boc-Tyr(Bzl)-aldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the synthesis of peptide derivatives and other molecules using this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for coupling this compound with amines?

A1: The most common and effective method for coupling this compound with primary or secondary amines is through reductive amination . This process involves the initial formation of an imine or iminium ion intermediate between the aldehyde and the amine, which is then reduced in situ to form a stable amine linkage.[1][2][3]

Q2: Why am I observing a significant amount of unreacted starting aldehyde in my reaction mixture?

A2: Unreacted starting aldehyde could be due to several factors:

  • Inefficient imine formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine. This can be influenced by the reaction conditions.

  • Steric hindrance: The bulky nature of the Boc and Bzl protecting groups, as well as the amine coupling partner, can slow down the reaction.

  • Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.

Q3: My desired product is contaminated with a byproduct of a similar mass. What could this be?

A3: A common byproduct in reductive amination is the alcohol resulting from the direct reduction of the starting aldehyde (Boc-Tyr(Bzl)-alcohol). This is particularly prevalent when using strong reducing agents like sodium borohydride (B1222165) (NaBH₄).

Q4: I am seeing a significant amount of a higher molecular weight byproduct. What is the likely cause?

A4: This is likely due to over-alkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, leading to the formation of a tertiary amine. This is more common when the stoichiometry is not carefully controlled or when using a one-pot procedure with a highly reactive aldehyde.[4][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: Imine formation is a reversible reaction and the equilibrium may not favor the product. 2. Inappropriate pH: The pH is critical for both imine formation and the subsequent reduction. For imine formation, a weakly acidic pH (around 4-6) is often optimal to catalyze the dehydration step without excessively protonating the amine nucleophile. 3. Steric Hindrance: The bulky protecting groups on this compound or a sterically demanding amine partner can hinder the reaction.1. Stepwise Procedure: First, stir the aldehyde and amine together in a suitable solvent (e.g., methanol, dichloroethane) for a period (e.g., 1-3 hours) to allow for imine formation before adding the reducing agent. The use of dehydrating agents like molecular sieves can also help drive the equilibrium.[5] 2. pH Adjustment: Use a mild acid catalyst, such as acetic acid, to facilitate imine formation. For the reduction step, the optimal pH depends on the reducing agent. For NaBH₃CN, a pH of 6-7 is ideal to selectively reduce the iminium ion.[4] 3. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature. Monitor the reaction progress by TLC or LC-MS.
Formation of Alcohol Byproduct 1. Non-selective Reducing Agent: Use of a strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol.[6]1. Use a Milder Reducing Agent: Employ a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][6] NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.[1]
Over-alkylation (Formation of Tertiary Amine) 1. One-Pot Reaction Stoichiometry: In a one-pot reaction, the product (a secondary amine) can be more nucleophilic than the starting primary amine and can react with the remaining aldehyde.[5]1. Stepwise Procedure: Isolate the imine before reduction, or ensure the aldehyde is the limiting reagent if using a one-pot method. 2. Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde. 3. Tandem Protection: A one-pot procedure where a protecting group (like Boc) is added to the reaction mixture can trap the secondary amine product and prevent over-alkylation.[4][7]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product, unreacted aldehyde, and alcohol byproduct can have very similar polarities, making chromatographic separation challenging.1. Optimize Reaction Conditions: The best approach is to minimize byproduct formation by following the recommendations above. 2. Alternative Purification: If separation by silica (B1680970) gel chromatography is difficult, consider reverse-phase chromatography or crystallization.

Quantitative Data Summary

The following table summarizes typical molar ratios for a one-pot reductive amination using sodium triacetoxyborohydride. These are starting points and may require optimization for your specific substrate.

ReagentMolar Ratio (relative to Aldehyde)Purpose
This compound1.0Starting material
Amine1.0 - 1.2Coupling partner
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 - 2.0Reducing agent[4]
Acetic Acid (optional)catalytic (e.g., 0.1)Catalyst for imine formation

Experimental Protocols

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may need to be adapted for your specific amine.

  • Imine Formation:

    • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane, ~0.1 M concentration), add the primary amine (1.0-1.2 eq).

    • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (1.1 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 1-3 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction:

    • To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to control any potential exotherm.[8]

    • Continue to stir the reaction at room temperature for an additional 4-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reductive_Amination_Pathway cluster_imine_formation Imine Formation (Weakly Acidic) cluster_reduction Reduction aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R-NH2 amine Primary Amine (R-NH2) iminium Iminium Ion hemiaminal->iminium - H2O product Coupled Product (Secondary Amine) iminium->product reducing_agent NaBH(OAc)3 reducing_agent->iminium

Caption: Reaction pathway for reductive amination of this compound.

Troubleshooting_Workflow start Low Coupling Efficiency check_sm Check Starting Materials (TLC/LC-MS) start->check_sm sm_ok Starting Materials Consumed? check_sm->sm_ok Yes no_reaction No Reaction: - Check pH (add mild acid) - Increase time/temperature check_sm->no_reaction No byproducts Analyze Byproducts (TLC/LC-MS) sm_ok->byproducts alcohol Alcohol Byproduct: - Use milder reducing agent (e.g., NaBH(OAc)3) byproducts->alcohol Main byproduct is alcohol over_alkylation Over-alkylation Byproduct: - Use stepwise procedure - Adjust stoichiometry byproducts->over_alkylation Main byproduct is tertiary amine optimize Optimize Purification byproducts->optimize Minor byproducts no_reaction->start alcohol->start over_alkylation->start success Successful Coupling optimize->success

Caption: Troubleshooting workflow for low coupling efficiency.

References

Optimization of purification methods for Boc-tyr(bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Boc-Tyr(Bzl)-aldehyde. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography using silica (B1680970) gel. Recrystallization can also be employed as a final polishing step or as an alternative to chromatography, depending on the impurity profile.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from several sources:

  • Unreacted starting materials: Residual Boc-Tyr(Bzl)-OH or the reducing agent used in the synthesis.

  • Over-oxidation products: Conversion of the aldehyde to the corresponding carboxylic acid, Boc-Tyr(Bzl)-OH.

  • Side-products from synthesis: One potential impurity arises from the migration of the benzyl (B1604629) group from the oxygen to the aromatic ring of the tyrosine derivative under certain conditions.[1]

  • Solvent residues: Residual solvents from the reaction and workup steps.

Q3: What is the expected purity of this compound after purification?

A3: Commercially available this compound is often cited with a purity of 95% or higher.[2] With optimized purification protocols, it is possible to achieve purities exceeding 98%.

Q4: How should I store purified this compound?

A4: this compound should be stored at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] For long-term storage, temperatures of -20°C are recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Product is too polar/non-polar for the chosen solvent system: The product may be eluting with the solvent front or sticking to the silica gel. 2. Product degradation on silica gel: Aldehydes can be sensitive to acidic silica gel. 3. Improper column packing: Channeling in the column leads to poor separation.1. Optimize the mobile phase: Use TLC to find a solvent system that gives the product an Rf value of 0.2-0.4. A common starting point is a gradient of ethyl acetate (B1210297) in hexanes. 2. Use deactivated silica: Treat the silica gel with a small amount of triethylamine (B128534) in the mobile phase (e.g., 0.1-1%) to neutralize acidic sites. 3. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Product is Contaminated with Starting Material (Boc-Tyr(Bzl)-OH) 1. Incomplete reaction: The reduction of the carboxylic acid or ester was not driven to completion. 2. Poor separation during chromatography: The polarity of the starting material and the product may be too similar in the chosen eluent.1. Monitor the reaction closely by TLC: Ensure the disappearance of the starting material spot before workup. 2. Adjust the eluent polarity: A slightly more polar solvent system may be required to achieve baseline separation. Consider a different solvent system, for example, dichloromethane (B109758)/methanol.
Presence of an Unknown Impurity with a Similar Rf to the Product 1. Formation of a side-product: A side reaction may be occurring during the synthesis. For the precursor, benzyl group migration is a known issue.[1] 2. Isomeric impurity: The impurity may be a diastereomer if chiral centers are affected during synthesis.1. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether). 2. Preparative HPLC: For high-purity requirements, preparative reverse-phase or chiral HPLC may be necessary.
Product appears as an oil instead of a solid 1. Residual solvent: Trapped solvent can prevent crystallization. 2. Presence of impurities: Impurities can disrupt the crystal lattice formation.1. Dry the product under high vacuum: Use a high-vacuum pump for an extended period to remove all solvent traces. 2. Re-purify the product: If the product is still an oil after thorough drying, further purification by column chromatography may be needed.

Experimental Protocols

Disclaimer: The following are general protocols and may require optimization for your specific experimental conditions.

Protocol 1: Flash Column Chromatography
  • Preparation of the Silica Gel Column:

    • A glass column is slurry-packed with silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

    • The column should be packed carefully to avoid air bubbles and ensure a level surface.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in hexanes. A typical gradient might be from 5% to 30% ethyl acetate.

    • Fractions are collected in test tubes.

  • Analysis:

    • The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • The impure this compound is dissolved in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, diethyl ether).

    • A second solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes, petroleum ether) is slowly added until the solution becomes slightly turbid.

  • Crystallization:

    • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to promote crystal formation.

  • Isolation:

    • The crystals are collected by vacuum filtration.

  • Washing and Drying:

    • The collected crystals are washed with a small amount of the cold anti-solvent.

    • The purified crystals are dried under vacuum.

Data Presentation

Table 1: Example Data for Purification of this compound by Column Chromatography

Step Parameter Value
Crude Product Mass5.0 g
Purity (by HPLC)85%
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase5-30% Ethyl Acetate in Hexanes
Purified Product Mass3.8 g
Yield76%
Purity (by HPLC)>98%

Table 2: Troubleshooting Eluent Systems for Column Chromatography

Rf of Product Observation Recommended Action
> 0.6Elutes too quickly, poor separation from non-polar impurities.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
< 0.1Elutes too slowly or not at all, broad peaks.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Streaking on TLCProduct may be interacting strongly with acidic silica.Add a small amount of triethylamine (0.1-1%) to the eluent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Crude this compound chromatography Flash Column Chromatography start->chromatography Primary Method analysis Purity Analysis (TLC, HPLC) chromatography->analysis recrystallization Recrystallization recrystallization->analysis Re-analyze analysis->recrystallization If Purity <98% storage Store at 4°C under N2 analysis->storage If Purity >98%

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, MS) start->check_impurities is_starting_material Impurity is Starting Material? check_impurities->is_starting_material is_side_product Impurity is a Side-Product? is_starting_material->is_side_product No re_chromatograph Re-run Column with Optimized Eluent is_starting_material->re_chromatograph Yes recrystallize Attempt Recrystallization is_side_product->recrystallize Yes prep_hplc Consider Preparative HPLC is_side_product->prep_hplc If Recrystallization Fails re_chromatograph->prep_hplc If Still Impure

Caption: A logical troubleshooting flowchart for addressing low purity issues.

References

Technical Support Center: Benzyl Protecting Group Stability During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the benzyl (B1604629) (Bn) protecting group during the acidic cleavage of a tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: Is the benzyl protecting group completely stable to the acidic conditions used for Boc deprotection?

A1: Not always. The benzyl group is generally considered "quasi-orthogonal" to the Boc group. While Boc is readily cleaved by strong acids like trifluoroacetic acid (TFA), the benzyl group, particularly benzyl ethers, can also be susceptible to cleavage under these conditions, especially with prolonged reaction times or elevated temperatures.[1] This instability can lead to undesired deprotection of benzyl-protected alcohols or phenols. The combination of Boc and benzyl protecting groups is feasible because the Boc group can be removed under moderately acidic conditions (e.g., 50% TFA in DCM), whereas benzyl-based groups typically require stronger acids like HF for complete cleavage.[1]

Q2: What are the common side reactions observed with benzyl groups during Boc deprotection?

A2: The primary side reaction is the acid-catalyzed cleavage of the benzyl ether, leading to the unprotected alcohol or phenol. In the context of peptide synthesis, a specific side reaction for O-benzyl tyrosine is the acid-catalyzed intramolecular rearrangement (O to C migration) of the benzyl group, resulting in the formation of 3-benzyltyrosine.[2]

Q3: What are the standard acidic conditions for Boc deprotection, and how do they affect benzyl group stability?

A3: The two most common reagent systems for Boc deprotection are:

  • Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM): Typically used in concentrations ranging from 20% to 50%. While effective for Boc removal, higher concentrations and longer reaction times increase the risk of benzyl ether cleavage.

  • Hydrogen Chloride (HCl) in an organic solvent (e.g., dioxane, ethyl acetate, or methanol): Often used as a 4M solution in dioxane. This method is generally considered milder and can offer better selectivity for Boc deprotection in the presence of acid-sensitive groups like benzyl ethers.

Q4: How can I minimize the cleavage of the benzyl group during Boc deprotection?

A4: To minimize unwanted debenzylation, consider the following strategies:

  • Use Milder Acidic Conditions: Opt for 4M HCl in dioxane instead of TFA/DCM.[1] The reaction is typically fast and selective for the Nα-Boc group in the presence of tert-butyl esters and ethers.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Perform the reaction at 0 °C or room temperature to avoid heat-induced side reactions.

  • Use Scavengers: The tert-butyl cation generated during Boc deprotection can be reactive. While scavengers are primarily used to prevent side reactions with nucleophilic amino acid residues like tryptophan and cysteine, they can be part of a robust deprotection cocktail.[1]

  • Solvent Modification: For sensitive substrates, such as those containing O-benzyl tyrosine, a mixture of TFA and acetic acid (e.g., a 7:3 ratio) has been shown to suppress the loss of the O-benzyl group.[2]

Q5: Can I selectively deprotect a benzyl group in the presence of a Boc group?

A5: Yes, this is a standard orthogonal strategy. The most common method for benzyl group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which does not affect the Boc group.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant loss of benzyl protecting group during Boc deprotection. The acidic conditions are too harsh (e.g., high concentration of TFA, prolonged reaction time, or elevated temperature).1. Switch to a milder deprotection reagent such as 4M HCl in dioxane. 2. Reduce the concentration of TFA. 3. Perform the reaction at a lower temperature (e.g., 0 °C). 4. Carefully monitor the reaction progress and quench it immediately upon completion.
Formation of 3-benzyltyrosine in peptides containing O-benzyl tyrosine. Acid-catalyzed O-to-C migration of the benzyl group.1. Use a modified TFA solution, such as a 7:3 mixture of trifluoroacetic acid and acetic acid, to suppress this side reaction.[2] 2. Employ a thioanisole-TFA system, which has been shown to deprotect O-benzyltyrosine without rearrangement.[5]
Incomplete Boc deprotection with milder acid conditions. The milder conditions are not sufficient for complete removal of the Boc group in a reasonable timeframe.1. Slightly increase the reaction time, while carefully monitoring for benzyl group cleavage. 2. Consider a slight increase in the concentration of the acid. 3. Ensure all reagents are anhydrous, as water can affect the reaction efficiency.

Quantitative Data on Benzyl Ether Stability

The following table summarizes the stability of benzyl ethers under various acidic conditions commonly used for Boc deprotection. Please note that exact cleavage rates can be substrate-dependent.

Acidic Condition Solvent Temperature Observation on Benzyl Ether Stability Reference
Trifluoroacetic Acid (TFA) (50%)Dichloromethane (DCM)Room TemperaturePartial cleavage of benzyl ethers can occur, especially with extended reaction times.[1]
Trifluoroacetic Acid (TFA) (95%)Water (5%)Room TemperatureSignificant cleavage of benzyl ethers is expected. This is a standard condition for global deprotection in peptide synthesis.[6]
4M Hydrogen Chloride (HCl)DioxaneRoom TemperatureGenerally provides good stability for benzyl ethers, allowing for selective Boc deprotection.[1]
HBr in Trifluoroacetic Acid--Can lead to the acid-catalyzed migration of the benzyl group in tyrosine.[2]
Trifluoroacetic Acid (TFA) / Acetic Acid (7:3)--Suppresses the loss of O-benzyl protection and the formation of 3-benzyltyrosine.[2]

Experimental Protocols

Protocol 1: Selective Boc Deprotection with 4M HCl in Dioxane

This protocol is recommended for substrates where the stability of a benzyl protecting group is a concern.

  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of anhydrous dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add a solution of 4M HCl in dioxane (typically 5-10 equivalents relative to the Boc group).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Protocol 2: Boc Deprotection with TFA in DCM

This is a standard protocol for Boc deprotection but carries a higher risk of benzyl group cleavage.

  • Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired final concentration (e.g., 20-50%).

  • Reaction: Allow the reaction to stir at 0 °C or warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The deprotected amine is obtained as its trifluoroacetate (B77799) salt.

Visualizations

Boc_Deprotection_Workflow start Start: Boc- and Bn-protected molecule decision Is Benzyl group stability a concern? start->decision mild_conditions Use Milder Conditions: 4M HCl in Dioxane decision->mild_conditions Yes strong_conditions Use Standard Conditions: TFA in DCM decision->strong_conditions No monitor Monitor reaction by TLC/LC-MS mild_conditions->monitor strong_conditions->monitor workup Work-up and Isolation monitor->workup end End: Bn-protected, Boc-deprotected molecule workup->end Troubleshooting_Bn_Cleavage issue Issue: Unwanted Benzyl Group Cleavage cause1 Cause: Harsh Acidic Conditions issue->cause1 cause2 Cause: High Temperature issue->cause2 cause3 Cause: Prolonged Reaction Time issue->cause3 solution1 Solution: Switch to 4M HCl/Dioxane cause1->solution1 solution2 Solution: Lower TFA Concentration cause1->solution2 solution3 Solution: Run reaction at 0°C cause2->solution3 solution4 Solution: Monitor closely and quench promptly cause3->solution4

References

How to avoid racemization of Boc-tyr(bzl)-aldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-Tyr(Bzl)-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in chemical reactions, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance (e.g., the L-enantiomer of this compound) into a mixture containing equal amounts of both enantiomers (L and D). This is a significant concern because the biological activity of molecules, particularly in drug development, is often highly specific to a single enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and complications in purification.

Q2: What is the primary chemical mechanism behind the racemization of this compound?

A2: The primary mechanism for the racemization of this compound involves the abstraction of the acidic proton at the alpha-carbon (the carbon adjacent to the aldehyde group). This abstraction, typically facilitated by a base, leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in a mixture of both L- and D-enantiomers. Acid-catalyzed racemization can also occur through the formation of a planar enol intermediate.

Q3: How does the Boc protecting group influence the susceptibility of the aldehyde to racemization?

A3: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Compared to acyl protecting groups, urethane-based groups like Boc are known to reduce the acidity of the alpha-proton. This is due to the delocalization of the nitrogen lone pair into the urethane (B1682113) carbonyl, which makes the alpha-proton less susceptible to abstraction. However, under basic or harsh reaction conditions, racemization can still be a significant issue.

Troubleshooting Guide: Minimizing Racemization During Reactions

This guide provides troubleshooting strategies for common reaction types where this compound might be used.

Issue: Significant racemization of this compound is observed after a reaction.

Below are potential causes and recommended solutions categorized by reaction type.

General Considerations for All Reactions:
ParameterRecommendation to Minimize RacemizationRationale
Base Selection Use weaker, sterically hindered bases.Strong, non-hindered bases are more likely to deprotonate the alpha-carbon, leading to enolate formation and racemization.
Temperature Perform reactions at lower temperatures (e.g., 0 °C or below).Higher temperatures provide the activation energy for the enolization/enolate formation, increasing the rate of racemization.
Reaction Time Monitor the reaction closely and minimize the overall reaction time.Prolonged exposure to basic or acidic conditions increases the likelihood of racemization.
Solvent Choice Aprotic solvents are generally preferred.The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.
Specific Reaction Scenarios:
Reaction TypePotential Cause of RacemizationRecommended Solution
Reductive Amination Use of strong reducing agents in combination with a strong base.Employ milder reducing agents like sodium triacetoxyborohydride (B8407120) (STAB), which is effective under weakly acidic to neutral conditions.
Wittig Reaction Use of strong bases (e.g., n-BuLi) to generate the ylide.Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) under phase-transfer conditions.
Aldol Reaction Strongly basic or acidic conditions to generate the enolate/enol.Utilize milder, base-catalyzed conditions and keep the reaction temperature low.
Purification Exposure to acidic or basic conditions during workup or chromatography.Maintain neutral pH during aqueous workup. Consider using alternative purification methods to silica (B1680970) gel chromatography if racemization is suspected.

Experimental Protocols

Protocol 1: General Procedure for a Racemization-Resistant Reaction with this compound (e.g., Reductive Amination)

Objective: To perform a reaction involving this compound while minimizing the risk of racemization.

Materials:

  • Boc-L-Tyr(Bzl)-aldehyde

  • Amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, for imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve Boc-L-Tyr(Bzl)-aldehyde (1 equivalent) and the amine (1-1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1 equivalent) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a neutral solvent system.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

Objective: To determine the enantiomeric purity of a this compound sample or the product of a reaction.

Note: The optimal chiral stationary phase and mobile phase may vary. Method development is often necessary.

Materials:

  • Sample of this compound or its reaction product

  • Reference standards for both L- and D-isomers (if available)

  • HPLC-grade hexane (B92381), isopropanol (B130326) (IPA), and ethanol

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

Instrumentation:

  • HPLC system with a UV detector

General Procedure:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of N-protected amino aldehydes or similar compounds. Polysaccharide-based columns are a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane:IPA.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers. If reference standards are not available, the major peak is assumed to be the starting L-enantiomer, and any smaller, well-resolved peak would be the D-enantiomer.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visual Guides

Racemization_Mechanism cluster_L_Aldehyde L-Boc-Tyr(Bzl)-aldehyde (Chiral) cluster_Enolate Enolate Intermediate (Achiral) cluster_Racemic Racemic Mixture L_Aldehyde Start: L-Enantiomer Enolate Planar Enolate L_Aldehyde->Enolate + Base - H⁺ Enolate->L_Aldehyde + H⁺ Racemic L- and D-Enantiomers Enolate->Racemic + H⁺ (from either face)

Caption: Mechanism of base-catalyzed racemization of this compound.

Troubleshooting_Workflow Start Racemization Observed CheckBase Is a strong, non-hindered base used? Start->CheckBase CheckTemp Is the reaction temperature elevated? CheckBase->CheckTemp No SolutionBase Switch to a weaker, sterically hindered base. CheckBase->SolutionBase Yes CheckTime Is the reaction time prolonged? CheckTemp->CheckTime No SolutionTemp Lower the reaction temperature (e.g., 0°C). CheckTemp->SolutionTemp Yes CheckPurification Are workup/purification conditions harsh? CheckTime->CheckPurification No SolutionTime Minimize reaction time by monitoring progress. CheckTime->SolutionTime Yes SolutionPurification Use neutral pH workup and consider alternative purification. CheckPurification->SolutionPurification Yes

Caption: Troubleshooting workflow for addressing racemization issues.

Managing solubility challenges of Boc-tyr(bzl)-aldehyde in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Tyr(Bzl)-aldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and reactivity of this compound, with a specific focus on managing its solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, chemically known as tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate, is a protected amino aldehyde. The Boc (tert-butyloxycarbonyl) group protects the amine, and the benzyl (B1604629) (Bzl) group protects the phenolic hydroxyl group of the tyrosine side chain. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex peptides.[1]

Q2: What are the general solubility characteristics of Boc-protected amino acids?

The presence of the Boc protecting group generally enhances the stability and solubility of amino acids in organic solvents.[2] However, the overall solubility of a protected amino acid derivative like this compound is also influenced by the rest of the molecule's structure.

Q3: In which solvents are related Boc-Tyr(Bzl) derivatives soluble?

While specific data for the aldehyde is limited, the corresponding carboxylic acid, Boc-Tyr(Bzl)-OH, and its derivatives are known to be soluble in dimethylformamide (DMF). For instance, Boc-Tyr(2,6-di-Cl-Bzl)-OH and Boc-D-Tyr(Bzl)-OH are described as "clearly soluble" in DMF at a concentration of 1 mmole in 2 ml. A related compound, Boc-N-alpha-methyl-O-benzyl-L-tyrosine, shows solubility in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.

Troubleshooting Guide: Managing Solubility Challenges

Low solubility of this compound in a reaction can lead to incomplete reactions, low yields, and difficulties in purification. The following guide provides systematic steps to address these issues.

Problem: this compound is not dissolving in the chosen reaction solvent.

Solution Workflow:

A Initial Observation: This compound is poorly soluble B Step 1: Solvent Selection - Consult solubility table. - Choose a solvent known for good solubility of related compounds (e.g., DMF, DCM). A->B C Step 2: Gentle Heating - Warm the mixture gently (e.g., 30-40 °C). - Monitor for degradation. B->C D Step 3: Sonication - Use an ultrasonic bath to aid dissolution. C->D E Step 4: Co-solvent System - Add a small amount of a stronger polar aprotic solvent (e.g., DMF, DMSO) to a less polar solvent. D->E F Step 5: Check Reagent Quality - Ensure the aldehyde is pure and has not polymerized or degraded. E->F G Outcome: Successful Dissolution F->G

Caption: Troubleshooting workflow for this compound solubility.

Detailed Steps:

  • Solvent Selection: Begin by selecting a solvent in which Boc-protected amino acids and related compounds are known to be soluble. Polar aprotic solvents are often a good starting point.

  • Gentle Heating: Cautiously warm the solvent-reagent mixture. Aldehydes can be sensitive to heat, so it is crucial to monitor for any signs of degradation (e.g., color change).

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution without excessive heating.

  • Employ a Co-solvent: If the aldehyde is still not dissolving in a solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), adding a small percentage of a stronger solvent like DMF or DMSO can significantly improve solubility.

  • Re-evaluate Reagent Quality: If solubility issues persist, consider the possibility that the this compound has degraded or polymerized upon storage. Verify its purity through appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation: Estimated Solubility of this compound

SolventAbbreviationTypeExpected SolubilityNotes
DimethylformamideDMFPolar AproticGoodRelated compounds are "clearly soluble".
DichloromethaneDCMChlorinatedModerate to GoodA common solvent for Boc-protected compounds.
TetrahydrofuranTHFEtherModerateOften used in reductive aminations.
AcetonitrileMeCNPolar AproticModerateA potential solvent for reductive amination.
Toluene-AromaticLow to ModerateUsed in the synthesis of the aldehyde at low temperatures.
Hexane-NonpolarPoorLikely to be poorly soluble at room temperature.
MethanolMeOHPolar ProticModerateMay be used in reductive amination, but risk of acetal (B89532) formation.
Dimethyl SulfoxideDMSOPolar AproticGoodA strong polar aprotic solvent.

Experimental Protocols

Key Experiment: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, if needed)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Experimental Workflow Diagram:

A Step 1: Dissolution Dissolve this compound and amine in anhydrous DCM under N2. B Step 2: Imine Formation Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS. A->B C Step 3: Reduction Add NaBH(OAc)3 portion-wise. Stir for 3-12 hours. B->C D Step 4: Quenching Slowly add saturated NaHCO3 solution. C->D E Step 5: Extraction Extract with an organic solvent (e.g., Ethyl Acetate). D->E F Step 6: Purification Purify the crude product by flash column chromatography. E->F

Caption: Workflow for the reductive amination of this compound.

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent).

  • Dissolve the aldehyde in anhydrous DCM or THF. If solubility is an issue, refer to the troubleshooting guide.

  • Add the primary amine (1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Continue stirring the reaction at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.

References

Technical Support Center: Refinement of Cleavage Cocktails for Boc/Bzl Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the cleavage of Boc/Bzl protected peptides. It focuses on optimizing cleavage cocktails to minimize side reactions and maximize yield and purity, especially when dealing with sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Boc/Bzl peptide cleavage?

In solid-phase peptide synthesis (SPPS) using Boc/Bzl chemistry, the final step is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of benzyl-based (Bzl) side-chain protecting groups.[1] This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[2] The process, known as HF cleavage, generates reactive carbocations from the protecting groups, which can lead to undesirable side reactions if not properly managed.[3]

Q2: What are scavengers and why are they essential in a cleavage cocktail?

During the acidolytic cleavage, carbocations (e.g., benzyl (B1604629) and t-butyl cations) are generated. These are potent alkylating agents that can modify nucleophilic amino acid side chains like those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, thereby preventing them from reacting with the peptide and forming side products.[4][5] The choice of scavengers is critical for obtaining a high-purity peptide.

Q3: What is the difference between a "High HF" and a "Low-High HF" cleavage procedure?

The "High HF" or standard cleavage procedure uses a high concentration of liquid HF (typically 90%) mixed with scavengers to cleave the peptide from the resin and remove all protecting groups in a single step. This method proceeds via an SN1 mechanism, which generates a significant amount of carbocations.[6]

The "Low-High HF" procedure is a refined, two-step method designed to minimize side reactions, particularly for peptides containing sensitive residues.[2][3]

  • Low HF Step: A low concentration of HF (e.g., 25%) in a large volume of a nucleophilic solvent like dimethyl sulfide (B99878) (DMS) is used. This condition favors an SN2 mechanism, which generates fewer carbocations and removes the more acid-labile protecting groups.[2][3] It can also reduce Met(O) to Met and cleave the formyl protection from Trp(For).[3]

  • High HF Step: After removing the "low HF" reagents, a standard "high HF" cocktail is used to cleave the more resistant protecting groups (e.g., Arg(Tos)) and the peptide from the resin.[3]

Q4: When should I choose a "Low-High HF" procedure over a standard "High HF" cleavage?

A "Low-High HF" procedure is recommended when your peptide contains multiple sensitive amino acids that are prone to alkylation or other side reactions. It is particularly beneficial for peptides containing Tryptophan, Methionine, and Cysteine residues.[3] While it is a longer procedure, it often results in a cleaner crude product with higher yields of the desired peptide. For simpler peptides without sensitive residues, a standard "High HF" cleavage is often sufficient.[7]

Troubleshooting Guide

Issue 1: Low peptide yield after cleavage.

Possible Cause Troubleshooting Recommendation
Incomplete Cleavage from Resin Extend the cleavage reaction time. For peptides with multiple Arg(Tos) or Cys(Meb), cleavage may require up to 2 hours or more.[3] Increase the volume of the cleavage cocktail to ensure proper swelling and access to cleavage sites.
Incomplete Deprotection For resistant protecting groups like Arg(Tos), ensure the cleavage time is adequate (up to 2 hours at 0-5°C).[8] Lowering the temperature below 0°C can significantly slow down the removal of these groups.
Peptide Precipitation Issues If the peptide does not precipitate well in cold diethyl ether, try reducing the volume of TFA by evaporation before adding ether.[4] Ensure the ether is sufficiently cold. Some small or hydrophobic peptides may require alternative work-up procedures.
Peptide Reattachment to Resin This can occur with C-terminal Trp, Tyr, and Met. Using appropriate scavengers and ensuring a sufficient volume of cleavage cocktail can minimize this.

Issue 2: Presence of unexpected side products in HPLC/Mass Spectrometry analysis.

This is often due to side reactions involving sensitive amino acid residues. The following table provides guidance on selecting appropriate scavenger cocktails to mitigate these issues.

Sensitive Residue(s) Common Side Reaction(s) Recommended Scavenger Cocktail Components Rationale
Tryptophan (Trp) Alkylation of the indole (B1671886) ring by benzyl or t-butyl cations.[3] Oxidation.Anisole (B1667542), p-cresol (B1678582), p-thiocresol, 1,2-ethanedithiol (B43112) (EDT).[3][8] Avoid thioanisole (B89551) if Trp is not protected, as it can alkylate the indole nitrogen.Anisole and p-cresol are effective carbocation scavengers. Thiol-based scavengers like p-thiocresol and EDT provide a reducing environment and can also remove the formyl protecting group from Trp(For) in a "low-high" HF procedure.[8]
Methionine (Met) S-alkylation by carbocations. Oxidation to methionine sulfoxide (B87167) (Met(O)).[9]Dimethyl sulfide (DMS), thioanisole.[3]DMS acts as a scavenger and is a key component of the "low HF" step, where it also helps to reduce Met(O) back to Met.[3]
Cysteine (Cys) S-alkylation by carbocations. Oxidation leading to disulfide bond formation.p-thiocresol, 1,2-ethanedithiol (EDT), anisole, DMS.Thiol scavengers are crucial to protect the free sulfhydryl group and maintain a reducing environment.
Tyrosine (Tyr) O-alkylation of the phenolic ring.Anisole, p-cresol.[3]These scavengers effectively trap carbocations that would otherwise alkylate the tyrosine ring.
Aspartic Acid (Asp) Aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.Cleave at lower temperatures (-5 to 0°C).[3]Lowering the temperature slows down the rate of aspartimide formation.[3]
Glutamic Acid (Glu) Acylation of scavengers like anisole (anisylation).Cleave at lower temperatures (-5 to 0°C).[3]Reduced temperature minimizes this side reaction.[3]
Arginine (Arg) Incomplete removal of the Tosyl (Tos) protecting group.Ensure sufficient cleavage time (up to 2 hours) at 0-5°C.[8]The Arg(Tos) group is one of the more resistant protecting groups to HF cleavage.[3]

Table of Recommended Scavenger Cocktails for Peptides with Multiple Sensitive Residues

Peptide Contains Recommended Cleavage Procedure Scavenger Cocktail Composition (per gram of resin)
CysStandard High HF10 mL HF, 1 mL anisole, 1 mL DMS, 0.2 mL p-thiocresol
Met, Trp, CysStandard High HF18 parts HF, 1 part p-cresol, 1 part p-thiocresol, 0.4 parts DMS[3]
Trp(For), Met(O), and other sensitive residuesLow-High HFLow HF Step: 2.5 mL HF, 6.5 mL DMS, 0.75 mL p-cresol, 0.25 mL p-thiocresol.[3] High HF Step: Standard high HF cocktail (e.g., 90% HF, 10% p-cresol).[8]

Experimental Protocols

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. All procedures involving HF must be performed in a specialized, HF-resistant apparatus within a properly functioning fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield, is mandatory. An HF antidote like calcium gluconate should be readily available.

Protocol 1: Standard "High HF" Cleavage

This protocol is suitable for peptides without a high content of sensitive amino acids.

  • Resin Preparation:

    • Perform a final N-terminal Boc group removal by treating the peptide-resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes.[3] This prevents t-butylation of sensitive residues during HF cleavage.[3]

    • Wash the resin thoroughly with DCM, followed by methanol, and then a final DCM wash.

    • Dry the peptide-resin under high vacuum overnight.[10]

  • HF Apparatus Setup:

    • Place a Teflon-coated stir bar and the dried peptide-resin (e.g., 0.2 mmol scale, ~0.5 g) into the HF reaction vessel.

    • Add the appropriate scavenger mixture. For a general-purpose cleavage, use 1 mL of anisole per gram of resin.[7]

    • Assemble the HF apparatus according to the manufacturer's instructions.

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

    • Distill the required amount of HF (e.g., 10 mL for 0.5 g resin) into the reaction vessel, maintaining the temperature between -5°C and 0°C.

    • Once the HF is collected, replace the dry ice/methanol bath with an ice-water bath to maintain the reaction temperature at 0-5°C.

    • Stir the slurry for 45-60 minutes. For peptides containing Arg(Tos), extend the reaction time to 2 hours.

  • HF Removal and Peptide Precipitation:

    • After the reaction is complete, evaporate the HF under a stream of nitrogen or by vacuum. This must be done carefully to avoid bumping.

    • Once the HF is removed, wash the resin/peptide mixture with cold diethyl ether (at least 3 times the volume of the cleavage cocktail) to precipitate the peptide and wash away the scavengers.

    • Collect the peptide precipitate by filtration or centrifugation.

    • Wash the precipitate several more times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 2: "Low-High HF" Cleavage

This protocol is recommended for peptides containing sensitive residues like Trp, Met, and Cys.

  • Resin Preparation: Prepare and dry the resin as described in Protocol 1.

  • Low HF Step:

    • Place the dried peptide-resin (e.g., 1 g) and a stir bar into the reaction vessel.

    • Add the "low HF" scavenger cocktail (e.g., 6.5 mL DMS and 1.0 mL p-cresol; if Trp(For) is present, use 0.75 mL p-cresol and 0.25 mL p-thiocresol).[3]

    • Cool the vessel in a dry ice/methanol bath.

    • Distill a low amount of HF (e.g., 2.5 mL per gram of resin) into the vessel.[3]

    • Replace the cooling bath with an ice-water bath and stir the mixture at 0°C for 2 hours.[3]

  • Intermediate Workup:

    • Evaporate the HF and DMS under vacuum at 0°C.

    • Wash the peptide-resin with cold ethyl acetate (B1210297) or DCM to remove scavengers and by-products.

    • Dry the resin under vacuum.

  • High HF Step:

    • To the washed and dried peptide-resin in the reaction vessel, add a fresh scavenger (e.g., 1 mL p-cresol).

    • Perform a standard "High HF" cleavage as described in Protocol 1, steps 3 and 4.

Visualizations

G Boc/Bzl Peptide Synthesis Cleavage Workflow cluster_prep Pre-Cleavage Preparation cluster_cleavage HF Cleavage cluster_workup Workup prep_resin Synthesized Peptide-Resin boc_removal Final N-terminal Boc Removal (TFA/DCM) prep_resin->boc_removal wash_dry Wash and Dry Resin boc_removal->wash_dry add_scavengers Add Scavenger Cocktail to Reaction Vessel wash_dry->add_scavengers hf_distill Distill Anhydrous HF (-5 to 0°C) add_scavengers->hf_distill reaction Cleavage Reaction (0-5°C, 1-2 hours) hf_distill->reaction hf_evap Evaporate HF (Vacuum) reaction->hf_evap precipitate Precipitate Peptide with Cold Ether hf_evap->precipitate wash_peptide Wash and Centrifuge precipitate->wash_peptide dry_peptide Dry Crude Peptide wash_peptide->dry_peptide purification Purification (e.g., HPLC) dry_peptide->purification

Caption: General workflow for Boc/Bzl peptide cleavage and deprotection.

G Cleavage Troubleshooting Decision Tree start Analyze Crude Peptide (HPLC, MS) q1 Low Yield? start->q1 a1_yes Incomplete Cleavage/Deprotection - Increase HF reaction time - Check reaction temperature q1->a1_yes Yes a1_no Proceed to Purity Check q1->a1_no No q2 Side Products Present? a2_yes Identify Sensitive Residues (Trp, Met, Cys, etc.) q2->a2_yes Yes a2_no High Purity Product Proceed to Purification q2->a2_no No re_cleave Perform Small-Scale Re-cleavage with Optimized Conditions a1_yes->re_cleave a1_no->q2 refine_cocktail Refine Scavenger Cocktail - Add specific scavengers - Consider 'Low-High HF' a2_yes->refine_cocktail refine_cocktail->re_cleave

Caption: A decision tree for troubleshooting common peptide cleavage issues.

References

Technical Support Center: Overcoming Incomplete Reductive Amination with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reductive amination of N-Boc-O-benzyl-L-tyrosinal [Boc-Tyr(Bzl)-aldehyde].

Frequently Asked Questions (FAQs)

Q1: My reductive amination of this compound is showing low conversion. What are the most common causes?

Low conversion in the reductive amination of this compound can stem from several factors:

  • Inefficient Imine Formation: The equilibrium between the aldehyde and the amine to form the imine may not be favorable. This can be due to steric hindrance from the bulky Boc and benzyl (B1604629) protecting groups, the presence of water which can hydrolyze the imine, or suboptimal pH.

  • Inactive or Inappropriate Reducing Agent: The chosen reducing agent may not be sufficiently reactive to reduce the sterically hindered imine, or it may have degraded due to improper storage or handling.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction rate and overall yield.

  • Side Reactions: The starting aldehyde may be consumed by side reactions, such as reduction by a too-reactive reducing agent before imine formation.

Q2: Which reducing agent is most suitable for the reductive amination of this compound?

The choice of reducing agent is critical. For a sterically hindered and potentially sensitive aldehyde like this compound, a mild and selective reducing agent is recommended.

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): This is often the reagent of choice for direct reductive aminations.[1] It is a mild and selective reducing agent that is particularly effective for sterically hindered substrates and is less likely to reduce the starting aldehyde.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective for one-pot reductive aminations, especially at a slightly acidic pH.[1] However, it can be sluggish and generates toxic cyanide byproducts.

  • Sodium Borohydride (NaBH₄): While a common reducing agent, NaBH₄ can also reduce the starting aldehyde, leading to lower yields of the desired amine.[2] If used, it is best added after allowing sufficient time for imine formation.

Q3: Can the Boc or benzyl protecting groups be cleaved under reductive amination conditions?

  • Boc Group: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or slightly basic conditions of most reductive aminations. It is, however, labile to strong acids. Therefore, acidic workups or the use of strongly acidic catalysts should be avoided.

  • Benzyl (Bzl) Group: The benzyl ether protecting group is stable to the mild hydride reducing agents used in reductive amination. However, it can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). If catalytic hydrogenation is used as the reduction method, debenzylation will likely occur.

Q4: How can I monitor the progress of my reductive amination reaction?

Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction progress. A successful reaction will show the consumption of the starting aldehyde and the appearance of the desired amine product. It is also helpful to stain the TLC plate with an appropriate agent (e.g., ninhydrin (B49086) for primary/secondary amines) to visualize the product.

Troubleshooting Guides

Problem 1: Incomplete Imine Formation

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of unreacted this compound and starting amine.

  • Little to no product formation is observed.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Increase the reaction time and/or temperature moderately (e.g., from room temperature to 40-50 °C).
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. The addition of a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves (3Å or 4Å), can help to drive the imine formation equilibrium forward.
Suboptimal pH Imine formation is often favored under slightly acidic conditions (pH 4-6). The addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial. However, be cautious as the Boc group is acid-sensitive.
Insufficient Amine Use a slight excess of the amine (1.1-1.5 equivalents) to push the equilibrium towards imine formation.

Experimental Protocol: Optimizing Imine Formation

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)), add the primary amine (1.2 eq.).

  • Add activated 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours and monitor the formation of the imine by TLC or LC-MS.

  • If imine formation is slow, a catalytic amount of acetic acid (0.1 eq.) can be added.

Problem 2: Incomplete Reduction of the Imine

Symptoms:

  • TLC/LC-MS analysis shows the presence of the imine intermediate alongside the starting materials and some product.

  • The reaction has stalled.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reducing Agent Increase the equivalents of the reducing agent (e.g., use 1.5-2.0 eq. of NaBH(OAc)₃).
Degraded Reducing Agent Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is moisture-sensitive and should be stored in a desiccator.
Low Reactivity of the Imine The sterically hindered imine may be less reactive. Increase the reaction temperature or switch to a more potent, yet still selective, reducing agent if possible.

Experimental Protocol: Stepwise Reductive Amination

For challenging substrates, a two-step procedure can be more effective than a one-pot reaction.

  • Imine Formation: Follow the optimized protocol for imine formation as described above.

  • Reduction: Once imine formation is complete (as determined by TLC/LC-MS), add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

Problem 3: Formation of Side Products

Symptoms:

  • TLC/LC-MS analysis shows multiple spots in addition to the starting materials and the desired product.

  • Purification is difficult due to the presence of impurities with similar properties to the product.

Possible Causes & Solutions:

CauseRecommended Solution
Reduction of Aldehyde If using a strong reducing agent like NaBH₄, it may reduce the aldehyde to the corresponding alcohol. Switch to a milder reducing agent like NaBH(OAc)₃.[1]
Over-alkylation The product secondary amine can react with another molecule of the aldehyde to form a tertiary amine. Use a stoichiometric amount or a slight excess of the primary amine. A one-pot procedure where the Boc group is introduced after the reductive amination can also prevent this.
Epimerization The stereocenter of the amino aldehyde could be susceptible to epimerization, especially if the reaction is run at elevated temperatures or for extended periods in the presence of acid or base. Keep reaction times as short as possible and avoid harsh conditions.

Purification Strategies

Purification of the final secondary amine from unreacted this compound can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from the unreacted aldehyde.

  • Acid-Base Extraction: This technique can be used if the product amine is sufficiently basic.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while the unreacted aldehyde remains in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to deprotonate the amine.

    • Extract the amine product back into an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified product. Caution: Prolonged exposure to acidic conditions can lead to the deprotection of the Boc group. Perform the extraction quickly and at low temperatures.

Visualizing the Workflow and Troubleshooting

Reductive Amination Workflow and Pitfalls

ReductiveAminationWorkflow Start This compound + Primary Amine Imine_Formation Imine Formation Start->Imine_Formation Side_Product1 Aldehyde Reduction (Alcohol) Start->Side_Product1 Strong Reducing Agent Imine Imine Intermediate Imine_Formation->Imine Incomplete_Imine Incomplete Imine Formation Imine_Formation->Incomplete_Imine Low Yield Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product Desired Secondary Amine Reduction->Product Incomplete_Reduction Incomplete Reduction Reduction->Incomplete_Reduction Stalled Reaction Side_Product2 Over-alkylation (Tertiary Amine) Product->Side_Product2 Excess Aldehyde

Caption: Workflow for reductive amination with potential pitfalls.

Troubleshooting Logic Diagram

TroubleshootingLogic Problem Incomplete Reaction Check_Imine Check Imine Formation (TLC/LC-MS) Problem->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Troubleshoot_Imine Troubleshoot Imine Formation: - Anhydrous conditions - Increase time/temp - Add mild acid catalyst Imine_OK->Troubleshoot_Imine No Check_Reduction Check Reduction Step (TLC/LC-MS) Imine_OK->Check_Reduction Yes Troubleshoot_Imine->Check_Imine Reduction_OK Reduction Complete? Check_Reduction->Reduction_OK Troubleshoot_Reduction Troubleshoot Reduction: - Add more reducing agent - Use fresh reducing agent - Increase time/temp Reduction_OK->Troubleshoot_Reduction No Purify Proceed to Purification Reduction_OK->Purify Yes Troubleshoot_Reduction->Check_Reduction

Caption: A logical guide for troubleshooting incomplete reactions.

References

Technical Support Center: Purity Assessment of Crude Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of crude Boc-Tyr(Bzl)-aldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary analytical techniques to determine the purity of crude this compound?

A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] A combination of these methods provides a comprehensive purity profile, identifying and quantifying the target compound and any impurities.

Q2: I am seeing a broad peak or multiple peaks for my product in the HPLC chromatogram. What could be the cause?

A2: Broad or multiple peaks can indicate several issues. Contamination in the column or guard column is a common cause; flushing the column with a strong solvent or replacing the guard column may resolve this.[3] Another possibility is that the sample solvent is incompatible with the mobile phase; dissolving the sample in the initial mobile phase is recommended.[4] Additionally, issues with the mobile phase, such as incorrect pH or inadequate buffering, can lead to peak distortion. Finally, the presence of closely related impurities or degradation of the aldehyde can also result in multiple or poorly resolved peaks.

Q3: My ¹H NMR spectrum shows a peak around 9-10 ppm, but it's not a sharp singlet. What does this mean?

A3: The aldehyde proton of this compound is expected to appear in the 9-10 ppm region of the ¹H NMR spectrum.[5][6][7][8] If this peak is not a sharp singlet, it could be due to several factors. The presence of impurities with similar chemical shifts could cause overlapping signals. The aldehyde may also exist in equilibrium with its hydrate (B1144303) form (a geminal diol) in the presence of water in the NMR solvent, which would give rise to different signals. Ensure your NMR solvent is anhydrous.

Q4: I have a significant amount of a compound with a mass corresponding to the starting material, Boc-Tyr(Bzl)-OH. How can I improve the conversion?

A4: The presence of the starting carboxylic acid indicates an incomplete reaction. The conversion of a carboxylic acid to an aldehyde can be challenging and may not go to completion. To improve the yield of the aldehyde, you could consider optimizing the reaction conditions. This may include adjusting the reaction time, temperature, or the stoichiometry of the reagents. Ensure that the reducing agent used is fresh and handled under anhydrous conditions, as many are sensitive to moisture. In some cases, a different synthetic route or a more potent activating agent for the carboxylic acid might be necessary.

Q5: Are there any common side products I should look for when synthesizing this compound from its corresponding carboxylic acid?

A5: Yes, several side products can form. Over-reduction of the aldehyde to the corresponding alcohol, Boc-Tyr(Bzl)-ol, is a common side reaction.[9] Another potential impurity is the starting material, Boc-Tyr(Bzl)-OH, due to incomplete reaction. Depending on the reagents used, other byproducts may form. For example, if using a method that proceeds through an activated ester, unreacted activated ester could be present. Racemization at the alpha-carbon can also occur under certain reaction conditions.[10]

Analytical Techniques: Data & Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the crude reaction mixture. A typical Reverse-Phase HPLC (RP-HPLC) method is recommended for routine purity analysis.

Table 1: Typical HPLC Purity Data for Crude this compound

CompoundRetention Time (min)Area % (Example)Identification
This compound 15.285.5Product
Boc-Tyr(Bzl)-OH12.810.2Starting Material
Boc-Tyr(Bzl)-ol14.53.1Over-reduction byproduct
Unknown Impurity 116.70.8Byproduct
Unknown Impurity 211.50.4Byproduct
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 30% B

    • 31-35 min: 30% B (re-equilibration)[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Detection: UV at 220 nm.[11]

  • Injection Volume: 10 µL.[11]

  • Sample Preparation: Dissolve approximately 1 mg/mL of the crude this compound in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the structure of the desired product and identify impurities based on their characteristic chemical shifts and splitting patterns.

Table 2: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.5 - 9.7s1H
Aromatic (Bzl & Tyr)6.8 - 7.5m9H
Benzyl (-CH₂-)~5.0s2H
α-CH~4.5m1H
β-CH₂~3.0m2H
Boc (-C(CH₃)₃)~1.4s9H
NH~5.1d1H

Note: These are estimated chemical shifts and may vary slightly based on the solvent and experimental conditions. The aldehyde proton is highly deshielded and typically appears as a singlet between 9 and 10 ppm.[5][6][7][8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the product and identify impurities. For this compound (C₂₁H₂₅NO₄), the expected molecular weight is approximately 355.43 g/mol . Electrospray Ionization (ESI) is a suitable method.

Table 3: Expected m/z Values in ESI-MS

IonExpected m/z
[M+H]⁺356.18
[M+Na]⁺378.16
[M-Boc+H]⁺256.13

Experimental Workflow & Logic Diagrams

The following diagram illustrates the general workflow for assessing the purity of crude this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Decision cluster_outcome Outcome Crude_Product Crude this compound HPLC HPLC Analysis Crude_Product->HPLC Quantitative Analysis NMR ¹H NMR Analysis Crude_Product->NMR Structural Confirmation MS Mass Spectrometry Crude_Product->MS Molecular Weight Confirmation Purity_Check Purity ≥ 95%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification No Proceed Proceed to Next Step Purity_Check->Proceed Yes

Caption: Workflow for the purity assessment of crude this compound.

The following decision tree illustrates a troubleshooting guide for common HPLC issues.

HPLC_Troubleshooting Start HPLC Issue Observed Q1 What is the nature of the peak distortion? Start->Q1 A1_Broad Broad Peaks Q1->A1_Broad Broadening A1_Split Split/Double Peaks Q1->A1_Split Splitting A1_Tailing Tailing Peaks Q1->A1_Tailing Tailing Q2_Broad Is retention time also shifting? A1_Broad->Q2_Broad Q2_Split Is it a single component? A1_Split->Q2_Split Sol_Tailing Check for: - Active sites on column (use end-capped) - Inadequate buffering of mobile phase - Metal chelation (add EDTA) A1_Tailing->Sol_Tailing Sol_Broad_Shift Check for: - Column contamination - Mobile phase degradation - Inconsistent temperature Q2_Broad->Sol_Broad_Shift Yes Sol_Broad_NoShift Check for: - High dead volume - Sample overload - Incompatible sample solvent Q2_Broad->Sol_Broad_NoShift No Sol_Split_Multi Co-eluting impurity. Optimize gradient. Q2_Split->Sol_Split_Multi No Sol_Split_Single Check for: - Clogged frit - Column void - Sample solvent effect Q2_Split->Sol_Split_Single Yes

References

Validation & Comparative

Characterization of Boc-Tyr(Bzl)-aldehyde: A Comparative Guide to NMR Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise analytical data is paramount for the verification of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-α-Boc-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. Due to the limited availability of directly published complete datasets for this compound, this guide presents a detailed, predicted NMR characterization based on the analysis of its precursor, Boc-Tyr(Bzl)-OH, and established principles of NMR spectroscopy. For comparative purposes, the experimentally determined NMR data for the closely related and commercially available Boc-L-tyrosine is also presented.

This guide is intended to serve as a valuable resource for the identification and characterization of this important synthetic intermediate, providing clear data tables, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Comparison of ¹H NMR Data

The transformation of the carboxylic acid in Boc-Tyr(Bzl)-OH to the aldehyde in this compound introduces a distinctive aldehyde proton signal in the ¹H NMR spectrum, typically found significantly downfield (around 9-10 ppm). The rest of the spectrum is expected to show minor shifts in the signals of adjacent protons.

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
This compound (Predicted) ~9.6s-1H-CHO
7.45 - 7.30m-5HBzl-H
7.15d8.52HTyr-H
6.95d8.52HTyr-H
5.05s-2H-CH₂-Ph
~4.4m-1Hα-CH
~3.0m-2Hβ-CH₂
1.40s-9HBoc-CH₃
Boc-L-Tyrosine [1]7.03d8.42HTyr-H
6.70d8.42HTyr-H
4.32-4.23m-1Hα-CH
3.04dd13.8, 5.21Hβ-CH
2.81dd13.8, 5.21Hβ-CH
1.39s-9HBoc-CH₃

Comparison of ¹³C NMR Data

The most significant change in the ¹³C NMR spectrum upon conversion of the carboxylic acid to the aldehyde is the appearance of a carbonyl carbon signal for the aldehyde at a characteristic downfield chemical shift, typically between 190 and 200 ppm. The other carbon signals are expected to remain in similar regions.

Compound Chemical Shift (δ, ppm) Assignment
This compound (Predicted) ~200-CHO
~158Tyr C-O
~156Boc C=O
~137Bzl C-ipso
~130Tyr C-H
~129Bzl C-H
~128Bzl C-H
~127Tyr C-ipso
~115Tyr C-H
~80Boc C(CH₃)₃
~70-CH₂-Ph
~55α-C
~37β-C
~28Boc-CH₃
Boc-L-Tyrosine [1]174.2-COOH
157.5, 157.4Tyr C-O, Boc C=O
131.4Tyr C-H
128.3Tyr C-ipso
116.3Tyr C-H
80.7Boc C(CH₃)₃
57.1α-C
39.2β-C
28.6Boc-CH₃

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the reduction of a protected amino acid to its corresponding aldehyde.

Materials:

  • Boc-Tyr(Bzl)-OH

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Weinreb Amide Formation:

    • Dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-methylmorpholine (2.2 eq) dropwise.

    • Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide.

  • Reduction to Aldehyde:

    • Dissolve the crude Weinreb amide in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of LiAlH₄ (1.5 eq) or DIBAL-H (1.5 eq) in THF dropwise.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M HCl at -78 °C.

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis and Characterization Workflow

The following diagram illustrates the key steps in the synthesis and subsequent NMR characterization of this compound.

Synthesis_Workflow Start Boc-Tyr(Bzl)-OH Weinreb_Amide Weinreb Amide Formation Start->Weinreb_Amide 1. N,O-Dimethylhydroxylamine HCl 2. NMM, Isobutyl chloroformate Reduction Reduction to Aldehyde Weinreb_Amide->Reduction LiAlH4 or DIBAL-H Purification Purification (Column Chromatography) Reduction->Purification Product This compound Purification->Product NMR 1H & 13C NMR Characterization Product->NMR

Caption: Synthetic pathway for this compound and its characterization.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Boc-Tyr(Bzl)-aldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry and drug development, the precise characterization of synthetic intermediates is paramount. Boc-Tyr(Bzl)-aldehyde, a valuable building block, and its subsequent reaction products demand rigorous analytical scrutiny to ensure purity, confirm structure, and understand reaction pathways. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound, offering insights into expected fragmentation patterns, experimental protocols, and a comparative look at alternative analytical techniques.

At a Glance: Mass Spectrometry for this compound Analysis

Mass spectrometry (MS) stands out as a primary tool for the analysis of this compound and its derivatives due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities. Coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in complex reaction mixtures.

Analytical TechniqueInformation ProvidedSensitivityThroughputKey AdvantagesKey Limitations
LC-MS (ESI/APCI) Molecular Weight, Purity, Structural Information (via MS/MS)High (pmol to fmol)HighProvides molecular weight confirmation and allows for identification of impurities and reaction byproducts. Tandem MS reveals structural details.Ionization efficiency can be variable; complex mixtures may exhibit ion suppression.
GC-MS Molecular Weight, Volatile Impurity ProfilingHigh (for volatile analytes)MediumExcellent for identifying volatile and thermally stable byproducts or impurities. Derivatization can extend its applicability.[1]Not suitable for non-volatile or thermally labile compounds like most peptides and protected amino acids without derivatization.
NMR Spectroscopy Detailed 3D Structure, PurityLow to MediumLowProvides unambiguous structural elucidation and conformational information.[2][3]Requires larger sample amounts; complex spectra for mixtures.
HPLC-UV Purity, QuantificationMediumHighRobust and reproducible for purity assessment and quantification against a standard.[4]Does not provide structural information beyond retention time comparison.

Delving Deeper: Mass Spectrometry of this compound

The analysis of this compound by mass spectrometry typically involves electrospray ionization (ESI) due to the polar nature of the molecule. The expected molecular ion and its characteristic fragmentation patterns are key to its identification.

Expected Molecular Ions:

The molecular formula for this compound is C₂₁H₂₅NO₄, with a molecular weight of 355.43 g/mol .[5] In a typical ESI mass spectrum, the following ions would be anticipated:

Ion Speciesm/z (calculated)Description
[M+H]⁺356.18Protonated molecule
[M+Na]⁺378.16Sodium adduct
[M+K]⁺394.14Potassium adduct
[M-H]⁻354.17Deprotonated molecule (in negative ion mode)

Predicting the Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of this compound is expected to reveal characteristic fragmentation patterns dominated by the loss of the Boc protecting group and cleavages related to the aldehyde and benzyl (B1604629) groups.

  • Loss of the Boc Group: The most prominent fragmentation pathway for Boc-protected amino acids and peptides involves the loss of the tert-butoxycarbonyl group or its fragments.[6] This can occur through several neutral losses:

    • Loss of isobutylene (B52900) (C₄H₈), resulting in a fragment at m/z 300.14.

    • Loss of the entire Boc group (C₅H₉O₂), leading to a fragment at m/z 256.12.

    • Loss of tert-butanol (B103910) (C₄H₁₀O), resulting in a fragment at m/z 282.14.

  • Alpha Cleavage: Aldehydes are known to undergo alpha cleavage, which is the breaking of the bond adjacent to the carbonyl group.[7][8] This could result in the loss of a hydrogen radical (H•) to give a fragment at m/z 355.17, or the loss of the formyl group (CHO•) leading to a fragment at m/z 327.18.

  • Benzyl Group Fragmentation: The benzyl protecting group can also be lost, resulting in a fragment corresponding to the loss of a benzyl radical (C₇H₇•) at m/z 265.11.

The following table summarizes the predicted major fragments for the [M+H]⁺ ion of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
356.18300.14C₄H₈ (isobutylene)[M+H - 56]⁺
356.18282.14C₄H₁₀O (tert-butanol)[M+H - 74]⁺
356.18256.12C₅H₉O₂ (Boc group)[M+H - 100]⁺
356.18265.11C₇H₇• (benzyl radical)[M+H - 91]⁺
356.18355.17H•[M]⁺•
356.18327.18CHO• (formyl radical)[M-CHO]⁺

Visualizing the Workflow and Reaction

experimental_workflow Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample This compound Reaction Mixture dilution Dilution in Mobile Phase (e.g., ACN/H2O with 0.1% Formic Acid) sample->dilution filtration Filtration (0.22 µm) dilution->filtration hplc HPLC System filtration->hplc column C18 Reverse-Phase Column hplc->column gradient Gradient Elution (Water/Acetonitrile with Formic Acid) column->gradient ms Mass Spectrometer (e.g., Q-TOF or Ion Trap) gradient->ms esi Electrospray Ionization (ESI) (Positive Ion Mode) ms->esi ms1 MS1 Scan (Full Scan) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Scan) cid->ms2 data_proc Data Processing Software ms2->data_proc ident Compound Identification (based on m/z and fragmentation) data_proc->ident quant Relative Quantification ident->quant

Caption: A typical experimental workflow for the analysis of this compound reaction products using LC-MS/MS.

reaction_pathway Potential Reductive Amination Reaction reactant1 This compound intermediate Schiff Base / Iminium Ion reactant1->intermediate + reactant2 Primary/Secondary Amine (R-NH2 or R2NH) reactant2->intermediate product Amine Product intermediate->product + reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->product

Caption: A generalized reaction pathway for the reductive amination of this compound.

Experimental Protocols

1. Sample Preparation for LC-MS Analysis

  • Objective: To prepare a sample of the this compound reaction mixture suitable for injection into the LC-MS system.

  • Materials:

    • Reaction mixture containing this compound and its products.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid (FA), LC-MS grade.

    • Syringe filters, 0.22 µm PTFE or similar.

  • Protocol:

    • Prepare a stock solution of the crude reaction mixture by dissolving approximately 1 mg in 1 mL of a 50:50 ACN/water mixture.

    • Vortex the solution to ensure complete dissolution.

    • Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL in the mobile phase starting condition (e.g., 95:5 Water/ACN with 0.1% FA).

    • Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Method

  • Objective: To separate the components of the reaction mixture and obtain mass spectra for identification.

  • Instrumentation:

    • HPLC system with a binary pump and autosampler.

    • Mass spectrometer equipped with an ESI source (e.g., a quadrupole time-of-flight or ion trap instrument).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS: For targeted analysis, select the precursor ion of interest (e.g., m/z 356.18) and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Comparison with Alternative Techniques

While LC-MS is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is unparalleled for the definitive structural elucidation of the starting material and purified reaction products.[2][3] It can confirm the presence of the aldehyde proton and provide information about the stereochemistry. However, it is significantly less sensitive than MS and is not well-suited for analyzing complex mixtures without prior separation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique for assessing the purity of the starting material and reaction products, as well as for monitoring reaction progress.[4] The aromatic nature of this compound makes it readily detectable by UV. Its primary limitation is the lack of structural information beyond the retention time, making it difficult to identify unknown impurities or byproducts without authentic standards.

Conclusion

The mass spectrometric analysis of this compound and its reaction products provides invaluable information for researchers in peptide synthesis and drug discovery. By leveraging the power of LC-MS and understanding the characteristic fragmentation patterns, scientists can confidently identify their target molecules, assess purity, and gain insights into reaction outcomes. While techniques like NMR and HPLC-UV offer complementary information, the sensitivity and structural detail provided by mass spectrometry make it an indispensable tool in the modern chemistry laboratory.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials in peptide synthesis is critical to ensure the quality and efficacy of the final therapeutic product. Boc-Tyr(Bzl)-aldehyde, a protected amino acid derivative, is a key building block in the synthesis of various peptides. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of such intermediates.[1][2] This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, offering detailed experimental protocols and data presentation to aid in method selection and implementation.

Method Comparison

The choice between RP-HPLC and Chiral HPLC depends on the specific purity aspect being investigated. RP-HPLC is a robust method for quantifying impurities with different polarities, while Chiral HPLC is essential for determining the enantiomeric excess of the desired L- or D-enantiomer.

FeatureMethod 1: Reversed-Phase HPLC (Achiral Purity)Method 2: Chiral HPLC (Enantiomeric Purity)
Principle Separation based on hydrophobicity.Separation of enantiomers using a chiral stationary phase.
Primary Use Determination of overall purity and separation of diastereomers and other process-related impurities.Determination of enantiomeric purity (e.g., % D-isomer in L-isomer).
Stationary Phase C18 (Octadecylsilyl) silica (B1680970) gel.Chiral Stationary Phase (e.g., Teicoplanin-based).
Mobile Phase Acetonitrile (B52724)/Water with an ion-pairing agent (e.g., TFA).Methanol/Aqueous buffer (e.g., Ammonium acetate).
Typical Column C18, 2.7-5 µm particle size, 100-150 mm length, 4.6 mm ID.CHIROBIOTIC® T, 5 µm particle size, 250 mm length, 4.6 mm ID.
Detection UV at 210-230 nm.UV at 220 nm.

Experimental Protocols

Below are detailed protocols for the two proposed HPLC methods. These are starting points and may require optimization for your specific instrumentation and sample.

Method 1: Reversed-Phase HPLC for Achiral Purity Analysis

This method is designed to separate this compound from potential impurities generated during its synthesis. A standard C18 column with a gradient elution of acetonitrile in water, both containing trifluoroacetic acid (TFA), is employed.[3][4]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., Agilent AdvanceBio Peptide C18, 2.7 µm, 150 x 4.6 mm).[5]

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of the sample diluent to obtain a concentration of 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC for Enantiomeric Purity Analysis

This method is crucial for ensuring the stereochemical integrity of the amino acid derivative, which is vital for the biological activity of the final peptide. A chiral stationary phase is used to separate the enantiomers.[6]

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Chiral column (e.g., Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm).

Reagents:

  • Mobile Phase A: 20 mM Ammonium acetate, pH 6.0.

  • Mobile Phase B: Methanol.

  • Mobile Phase Composition: 90:10 (A:B, v/v).

  • Sample Diluent: Methanol.

Chromatographic Conditions:

ParameterValue
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the sample preparation and HPLC analysis for both methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Data Processing detect->process report report process->report Purity Report

Caption: General workflow for HPLC purity analysis.

Method_Selection start Purity Analysis of This compound question What type of purity is being assessed? start->question achiral Achiral Purity (Process Impurities, Diastereomers) question->achiral  Chemical enantiomeric Enantiomeric Purity (% of undesired enantiomer) question->enantiomeric Stereochemical   method1 Method 1: Reversed-Phase HPLC achiral->method1 method2 Method 2: Chiral HPLC enantiomeric->method2

Caption: Logic for selecting the appropriate HPLC method.

References

A Head-to-Head Comparison: Boc-Tyr(Bzl)-aldehyde vs. Fmoc-Tyr(Trt)-aldehyde in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately protected building blocks is a critical determinant of success in complex molecular synthesis. This guide provides a detailed comparative analysis of two commonly utilized protected tyrosine aldehydes: N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal (Boc-Tyr(Bzl)-aldehyde) and N-α-9-Fluorenylmethoxycarbonyl-O-trityl-L-tyrosinal (Fmoc-Tyr(Trt)-aldehyde). The choice between these reagents is intrinsically linked to the overarching synthetic strategy, particularly the orthogonality of protecting groups.

The core difference between these two molecules lies in the nature of their N-α-amino protecting groups: the acid-labile Boc group and the base-labile Fmoc group. This fundamental distinction dictates the deprotection conditions and, consequently, the compatibility with other protecting groups within a multistep synthesis. The selection of the side-chain protection, Benzyl (Bzl) for the Boc-protected aldehyde and Trityl (Trt) for the Fmoc-protected counterpart, is a direct consequence of these orthogonal strategies. The Bzl group is relatively stable to the acidic conditions used for Boc removal but can be cleaved by strong acids or hydrogenolysis, whereas the bulky Trt group is highly acid-sensitive and is typically removed under mild acidic conditions, which are compatible with the base-labile Fmoc group.

Physicochemical and Synthetic Profile

PropertyThis compoundFmoc-Tyr(Trt)-aldehyde
Molecular Formula C21H25NO4C43H35NO4
Molecular Weight 355.43 g/mol 629.74 g/mol
N-α-Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
N-α-Deprotection Acidic conditions (e.g., TFA)[][2]Basic conditions (e.g., Piperidine in DMF)[]
Side-Chain Protection Benzyl (Bzl)Trityl (Trt)
Side-Chain Deprotection Strong acid (e.g., HF) or HydrogenolysisMild acid (e.g., dilute TFA)[3]
Solubility Generally soluble in a range of organic solvents.Good solubility in common organic solvents like DMF.
Synthetic Strategy Boc Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis.Fmoc Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis.
Orthogonality Compatible with base-labile and some orthogonally cleavable protecting groups.Compatible with acid-labile and other orthogonal protecting groups.[3]

Performance in Key Synthetic Transformations

Protected amino aldehydes are valuable intermediates in a variety of synthetic transformations, including reductive amination, Wittig reactions, and peptide ligations. The choice between this compound and Fmoc-Tyr(Trt)-aldehyde will influence reaction conditions and the overall synthetic workflow.

Reductive Amination

Reductive amination is a cornerstone reaction for the formation of C-N bonds, converting aldehydes to amines. Both this compound and Fmoc-Tyr(Trt)-aldehyde can be effectively utilized in this reaction. The choice of reducing agent and reaction conditions will depend on the specific substrate and the stability of the protecting groups.

General Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow Aldehyde This compound or Fmoc-Tyr(Trt)-aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product Secondary or Tertiary Amine Product Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reducing_Agent->Product Wittig_Reaction_Workflow Aldehyde This compound or Fmoc-Tyr(Trt)-aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Orthogonal_Deprotection cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_N Boc (N-terminus) Bzl_Side Bzl (Tyr Side-chain) Fmoc_N Fmoc (N-terminus) Trt_Side Trt (Tyr Side-chain) Acid Acid (TFA) Acid->Boc_N Cleaves Base Base (Piperidine) Base->Fmoc_N Cleaves Strong_Acid Strong Acid (HF) / H2, Pd/C Strong_Acid->Bzl_Side Cleaves Mild_Acid Mild Acid (dil. TFA) Mild_Acid->Trt_Side Cleaves

References

A Head-to-Head Comparison: Boc-Tyr(2,6-di-Cl-Bzl)-OH versus Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth comparison of two commonly used protected tyrosine derivatives, Boc-Tyr(2,6-di-Cl-Bzl)-OH and Boc-Tyr(Bzl)-OH, highlighting the distinct advantages of the dichlorinated analogue in modern peptide synthesis.

The strategic protection of the phenolic hydroxyl group of tyrosine is critical in Boc-SPPS to prevent side reactions during the repetitive acid-mediated deprotection of the Nα-Boc group. While both the benzyl (B1604629) (Bzl) and the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ethers serve this purpose, their differing stabilities to acid lead to significant differences in performance, particularly in the synthesis of complex or lengthy peptides.

Enhanced Acid Stability: The Core Advantage of the 2,6-Dichlorobenzyl Group

The primary advantage of Boc-Tyr(2,6-di-Cl-Bzl)-OH lies in the superior stability of the 2,6-dichlorobenzyl protecting group to trifluoroacetic acid (TFA), the reagent used for the removal of the Nα-Boc group in each cycle of the synthesis. The electron-withdrawing nature of the two chlorine atoms on the benzyl ring significantly reduces the susceptibility of the ether linkage to acidolysis.

In contrast, the standard benzyl group in Boc-Tyr(Bzl)-OH is known to be partially cleaved during the repeated TFA treatments. This premature deprotection can lead to several undesirable side reactions, most notably the acid-catalyzed O- to C-migration of the benzyl group, resulting in the formation of 3-benzyltyrosine isomers. This side product is often difficult to separate from the desired peptide, leading to lower purity and overall yield.

While specific quantitative data from a single head-to-head comparative study is scarce in publicly available literature, the consensus in the field, supported by numerous publications, confirms the enhanced stability of the 2,6-di-Cl-Bzl group. This stability ensures that the tyrosine side chain remains protected throughout the synthesis, until the final, more potent acid cleavage step, typically with anhydrous hydrogen fluoride (B91410) (HF).

Table 1: Comparison of Acid Stability and Performance

FeatureBoc-Tyr(Bzl)-OHBoc-Tyr(2,6-di-Cl-Bzl)-OH
Stability to TFA (repetitive cycles) Partially labile, leading to premature deprotection.[1]Highly stable, minimal cleavage observed.
Key Side Reaction O- to C-benzyl migration forming 3-benzyltyrosine.[1]Migration is significantly suppressed.
Final Cleavage Condition Anhydrous HFAnhydrous HF
Recommended Use Synthesis of short to medium-sized peptides.Synthesis of long or complex peptides, particularly where tyrosine is present.

Prevention of Side Reactions During Final Cleavage

During the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups with strong acids like HF, the presence of scavengers is crucial to prevent the modification of sensitive residues by cationic species generated from the cleavage of other protecting groups. While both protecting groups are removed under these conditions, the greater stability of the 2,6-di-Cl-Bzl group up to this point means a cleaner crude product with fewer side-products accumulated during the synthesis cycles.

Experimental Protocols: A General Approach for Comparison

General Boc-SPPS Workflow

This workflow illustrates the key steps in solid-phase peptide synthesis using the Boc strategy.

Boc-SPPS Workflow Resin Resin Swelling FirstAA First Amino Acid Coupling Resin->FirstAA Deprotection Boc Deprotection (TFA) FirstAA->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Cycle n times Coupling->Deprotection FinalCleavage Final Cleavage (HF) & Deprotection Coupling->FinalCleavage End of Synthesis Purification Purification & Analysis FinalCleavage->Purification

Caption: General workflow for Boc-SPPS.

To perform a comparative study, a model peptide containing a tyrosine residue would be synthesized in parallel using Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-di-Cl-Bzl)-OH.

Key Experimental Steps for Comparison
  • Resin Preparation: Swell Merrifield resin in dichloromethane (B109758) (DCM).

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.

  • Peptide Chain Elongation (Iterative Cycles):

    • Deprotection: Treat the resin with 25-50% TFA in DCM to remove the Boc group.

    • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a tertiary amine base like diisopropylethylamine (DIEA).

    • Coupling: Couple the next Boc-protected amino acid (in this case, either Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-di-Cl-Bzl)-OH) using a suitable activating agent (e.g., HBTU/HOBt).

  • Final Cleavage: After the desired sequence is assembled, treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole, p-cresol).

  • Analysis: Analyze the crude peptide products from both syntheses by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine the yield and purity, and to identify and quantify any side products, particularly the 3-benzyltyrosine adduct.

Chemical Structures

The key difference in the protecting groups is the addition of two chlorine atoms to the benzyl ring, which alters its electronic properties and, consequently, its acid stability.

Protecting_Group_Structures cluster_0 Boc-Tyr(Bzl)-OH cluster_1 Boc-Tyr(2,6-di-Cl-Bzl)-OH Bzl diClBzl

Caption: Chemical structures of the two protected tyrosine derivatives.

Conclusion

For routine synthesis of short peptides where the risk of side reactions is lower, Boc-Tyr(Bzl)-OH can be a cost-effective option. However, for the synthesis of longer, more complex peptides, or where the highest purity is required, the superior performance of Boc-Tyr(2,6-di-Cl-Bzl)-OH makes it the clear choice. Its enhanced acid stability minimizes premature deprotection and the formation of difficult-to-remove impurities, ultimately leading to a more efficient and successful synthesis. Researchers and drug development professionals will benefit from the increased reliability and improved outcomes afforded by this advanced building block.

References

A Comparative Guide to Reducing Agents for the Reductive Amination of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reductive amination of N-Boc-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde, is a critical transformation in peptide synthesis and the development of peptidomimetics. The selection of an appropriate reducing agent is paramount to ensure high yield, purity, and compatibility with the sensitive protecting groups. This guide provides an objective comparison of commonly employed reducing agents for this reaction, supported by general experimental data and protocols.

Comparison of Common Reducing Agents

The choice of reducing agent significantly impacts the outcome of the reductive amination of this compound. The ideal reagent should selectively reduce the intermediate iminium ion without affecting the aldehyde or the acid-labile Boc and benzyl (B1604629) protecting groups. The most utilized hydride reagents for this purpose are sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄).

Reducing AgentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective reducing agent.High Selectivity: Preferentially reduces iminium ions over aldehydes and ketones.[1] Non-Toxic Byproducts: Safer to handle and work up.[2] One-Pot Procedure: Can be added directly to the mixture of aldehyde and amine.Moisture Sensitive: Requires anhydrous reaction conditions. Slower Reaction Rates: May require longer reaction times compared to other hydrides.
Sodium Cyanoborohydride (NaBH₃CN) Selective reducing agent, stable in mildly acidic conditions.High Selectivity: Effectively reduces imines in the presence of carbonyls. Good Yields: Generally provides high conversion rates.[3]High Toxicity: Generates toxic hydrogen cyanide (HCN) gas upon acidification.[2] Strict pH Control Required: Optimal performance is within a narrow pH range (typically 6-7).[4]
Sodium Borohydride (NaBH₄) Powerful and cost-effective reducing agent.Cost-Effective: Less expensive than other borohydrides. Rapid Reactions: Typically provides fast reaction times.Low Selectivity: Reduces both aldehydes and imines, requiring a two-step procedure.[2] Potential for Side Reactions: Can lead to the formation of alcohol byproducts if imine formation is not complete.

Experimental Protocols

The following are generalized protocols for the reductive amination of an N-Boc protected amino aldehyde like this compound. Researchers should optimize these conditions for their specific amine and scale.

Method 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is often the preferred method due to its high selectivity and safety profile.[1]

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method requires careful pH control to ensure selective reduction of the imine.[3][4]

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1-1.5 eq) in a protic solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

  • Adjust the pH of the solution to 6-7 using a suitable acid (e.g., acetic acid).

  • Add sodium cyanoborohydride (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are generally complete within 2 to 12 hours.

  • Caution: Work in a well-ventilated fume hood. Quench the reaction by carefully adding an aqueous base (e.g., 1M NaOH) until the solution is basic to stop the evolution of HCN gas.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Method 3: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This procedure involves the pre-formation of the imine before the addition of the non-selective reducing agent.

Procedure:

  • Imine Formation: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in a solvent such as methanol or ethanol. To drive the equilibrium towards the imine, molecular sieves can be added. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Remove the organic solvent in vacuo.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amine by flash column chromatography.

Visualizing the Workflow

The general experimental workflow for the reductive amination of this compound can be visualized as a sequence of steps from starting materials to the final purified product.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde This compound Mixing Mix & Stir Aldehyde->Mixing Amine Amine (R-NH2) Amine->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Mixing->Reducing_Agent Imine Formation Monitoring Monitor via TLC / LC-MS Reducing_Agent->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Product Purification->Product

Caption: General workflow for the one-pot reductive amination.

Signaling Pathway of Reductive Amination

The underlying chemical transformation involves the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.

Reductive_Amination_Pathway Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary/Secondary Amine Amine->Hemiaminal + Iminium_Ion Iminium Ion Intermediate Hemiaminal->Iminium_Ion - H2O Product Final Amine Product Iminium_Ion->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Hydride Attack

Caption: Key intermediates in the reductive amination pathway.

References

A Comparative Guide to Alternative Protecting Groups for Tyrosine in Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide chemistry and drug development, the selection of an appropriate protecting group for the tyrosine hydroxyl function is critical for the success of Boc-based Solid-Phase Peptide Synthesis (SPPS). The ideal protecting group must be stable to the repetitive acidolysis of the Nα-Boc group while being cleanly removable at the final deprotection step without causing side reactions. This guide provides a comparative analysis of commonly used and alternative protecting groups for tyrosine, supported by experimental data and detailed protocols to aid in your selection process.

Overview of Tyrosine Side-Chain Protection in Boc-SPPS

The phenolic hydroxyl group of tyrosine is susceptible to several side reactions during Boc-SPPS, including O-acylation during coupling steps and alkylation by carbocations generated during the repetitive removal of the Nα-Boc group with trifluoroacetic acid (TFA). Therefore, effective protection is paramount. The choice of protecting group significantly impacts the overall yield and purity of the final peptide.

Here, we compare the performance of several key protecting groups: the classical 2-bromobenzyloxycarbonyl (2-Br-Z), the more acid-labile 2,6-dichlorobenzyl (2,6-Cl2-Bzl), and other alternatives, evaluating them based on stability, deprotection efficiency, and prevention of side reactions.

Comparative Performance of Tyrosine Protecting Groups

The selection of a protecting group for tyrosine in Boc-SPPS is a balance between stability to TFA and ease of removal during final HF cleavage.

Stability and Deprotection

The stability of the protecting group to TFA is crucial to prevent premature deprotection during the synthesis cycles. Conversely, the group must be efficiently cleaved during the final deprotection step, typically with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Table 1: Stability and Deprotection Conditions for Tyrosine Protecting Groups

Protecting GroupStructureStability in 50% TFA/DCMFinal Deprotection ConditionsCleavage EfficiencyKey AdvantagesKey Disadvantages
2-Bromobenzyloxycarbonyl (2-Br-Z)
HighHF, 0°C, 60 min~95-99%Robust, widely used, minimizes side reactions.Requires strong acid (HF) for cleavage.2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) ModerateHF, 0°C, 60 min or TFMSA~99%High cleavage efficiency, reduces risk of rearrangement.Can be partially cleaved by TFA over many cycles.Benzyl (Bzl) Low to ModerateHF, 0°C, 60 minVariableReadily available.Prone to acid-catalyzed rearrangement to 3-benzyltyrosine.tert-Butyl (tBu) Very LowNot compatible with Boc-SPPSN/AEasily cleaved.Unstable to repetitive TFA treatment used for Boc removal.
Prevention of Side Reactions

A primary concern during the deprotection of tyrosine-containing peptides is the acid-catalyzed migration of the protecting group from the hydroxyl oxygen to the C3 position of the aromatic ring, leading to the formation of 3-alkyltyrosine impurities.

Table 2: Comparison of Side Product Formation

Protecting GroupPeptide SequenceDeprotection Method3-Alkyltyrosine Formation (%)C-alkylation of Trp (%)
2-Br-Z Model PeptideHF/anisole (B1667542)< 0.1Not reported
2,6-Cl₂-Bzl Model PeptideHF/anisole< 0.1Not reported
Benzyl (Bzl) H-Tyr-Ala-OHHF/anisole1-25Not reported
Benzyl (Bzl) Arg-Lys-Asp-Val-TyrHF/anisole~13Not reported

Data compiled from literature indicates that the choice of scavenger during deprotection also significantly impacts side product formation.

Experimental Protocols

General Boc-SPPS Workflow

The following diagram illustrates the general cycle of Boc-SPPS.

Boc_SPPS_Workflow Start Resin Coupling Coupling (e.g., DCC/HOBt) Start->Coupling Boc_AA Boc-AA-OH Boc_AA->Coupling Wash1 Wash (DCM, IPA, DCM) Coupling->Wash1 Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash (DCM, IPA, DCM) Deprotection->Wash2 TFA·H-Peptide-Resin Neutralization Neutralization (e.g., DIEA/DCM) Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 H-Peptide-Resin Elongated_Peptide Elongated Peptide-Resin Wash3->Elongated_Peptide Elongated_Peptide->Coupling Repeat Cycle Final_Cleavage Final Cleavage (e.g., HF) Elongated_Peptide->Final_Cleavage Synthesis Complete Final_Peptide Crude Peptide Final_Cleavage->Final_Peptide

Caption: General workflow for one cycle of Boc-SPPS.

Protocol for Nα-Boc Deprotection
  • Swell the peptide-resin in dichloromethane (B109758) (DCM).

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.

  • Filter the resin and wash thoroughly with DCM (3x), isopropanol (B130326) (IPA) (3x), and finally DCM (3x) to remove residual TFA and the cleaved Boc group.

  • Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

  • Wash the resin with DCM (5x) to prepare for the next coupling step.

Protocol for Final Cleavage and Deprotection (HF)

Caution: Hydrogen fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin), to the vessel to trap reactive carbocations.

  • Cool the vessel to -5 to 0°C in an ice/salt bath.

  • Carefully condense liquid HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0°C for 60 minutes.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and non-polar side products.

  • Extract the crude peptide with a suitable solvent, such as 10% aqueous acetic acid.

  • Lyophilize the aqueous extract to obtain the crude peptide.

Structural Comparison of Protected Tyrosine Derivatives

The choice of protecting group is influenced by its steric and electronic properties, which in turn affect its stability and reactivity.

Protected_Tyrosine Tyr Tyrosine Side Chain (-CH₂-Ph-OH) BrZ Boc-Tyr(2-Br-Z)-OH Tyr->BrZ 2-Bromobenzyloxycarbonyl Cl2Bzl Boc-Tyr(2,6-Cl₂-Bzl)-OH Tyr->Cl2Bzl 2,6-Dichlorobenzyl Bzl Boc-Tyr(Bzl)-OH Tyr->Bzl Benzyl

Caption: Common protecting groups for the tyrosine side chain.

Conclusion and Recommendations

The selection of a protecting group for tyrosine in Boc-SPPS is a critical decision that depends on the specific peptide sequence and the desired purity of the final product.

  • For routine syntheses , Boc-Tyr(2-Br-Z)-OH remains a robust and reliable choice, offering excellent stability with minimal side reactions, although it requires HF for efficient cleavage.

  • For peptides sensitive to strong acid or prone to rearrangement , Boc-Tyr(2,6-Cl₂-Bzl)-OH is a superior alternative due to its enhanced acid lability, which allows for cleaner cleavage and reduces the risk of side-product formation.

  • Boc-Tyr(Bzl)-OH should generally be avoided due to the significant risk of an acid-catalyzed rearrangement to form 3-benzyltyrosine, which is difficult to separate from the desired peptide.

Ultimately, the optimal choice will depend on a careful evaluation of the peptide's properties and the synthetic strategy. It is often advisable to perform a small-scale test synthesis to validate the chosen protecting group strategy for a new or complex peptide.

A Head-to-Head Comparison of Boc vs. Fmoc Strategies for Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision. This choice significantly impacts the yield, purity, and overall success of synthesizing complex peptides, including long, hydrophobic, or aggregation-prone sequences. This guide provides an objective, data-driven comparison of these two cornerstone methodologies to inform strategy selection.

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, facilitates the stepwise assembly of amino acids on an insoluble resin support.[1] This approach radically simplifies purification by allowing excess reagents and byproducts to be removed through simple filtration and washing steps.[1] The two dominant strategies in SPPS are defined by the protecting group used for the α-amino group (Nα) of the incoming amino acid: the acid-labile Boc group and the base-labile Fmoc group.[1]

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in the chemical nature of the Nα-protecting group and the corresponding conditions required for its removal during the synthesis cycle.

  • Boc Strategy: This classic approach employs the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for removal during the final cleavage step.[2][4]

  • Fmoc Strategy: This strategy utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is stable to acid but readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-Dimethylformamide (DMF).[2][] The side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing for a fully orthogonal protection scheme where the final peptide is cleaved from the resin and deprotected simultaneously using TFA.[4][][7]

Performance Comparison: Key Metrics

The selection of a synthesis strategy often depends on the specific characteristics of the target peptide. While both methods can produce high-quality peptides, their performance varies, particularly with complex sequences.

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Reagent Trifluoroacetic Acid (TFA)[1][2]Piperidine in DMF[1][2]
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)[8]
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSA[1][2]Trifluoroacetic Acid (TFA)[1][2]
Orthogonality Partial (both Boc and Bzl groups are acid-labile, relying on different acid strengths for selectivity)[4][9]Fully Orthogonal (Nα is base-labile; side-chains are acid-labile)[][7][9]
Typical Peptide Purity Can be lower due to repeated acid exposure which may prematurely cleave some side-chain protecting groups.[1][10]Generally high due to milder deprotection conditions and full orthogonality.[1]
Common Side Reactions Risk of side-chain protecting group loss with repeated TFA treatment; alkylation of sensitive residues.[1][11]Diketopiperazine formation at the dipeptide stage; aspartimide formation.[12]
Automation Friendliness Less common in modern automated synthesizers.[1][9]Highly amenable to automation and is the standard for most modern synthesizers.[1][9]
Safety Concerns Requires handling of highly corrosive and hazardous HF, necessitating specialized equipment.[1][7]Generally safer as it avoids the use of HF.[1]
Cost Boc-amino acids are generally less expensive.[1]Fmoc-amino acids can be more expensive.[1]

Application to Complex Peptides: A Case Study of Amyloid Beta (Aβ)

The synthesis of "difficult" sequences—those prone to aggregation, such as the amyloid beta (Aβ) peptide—provides a practical example of the distinct advantages and challenges of each strategy.

For these aggregation-prone peptides, the Boc strategy can offer a significant advantage.[2][7] The acidic TFA deprotection step protonates the newly exposed N-terminus of the peptide chain.[2] This positive charge disrupts the intermolecular hydrogen bonding that leads to aggregation, thereby improving solubility and subsequent coupling efficiency.[2]

The Fmoc strategy, by contrast, can struggle with such sequences because the deprotection with piperidine leaves a neutral N-terminus, making the growing peptide chain more susceptible to aggregation.[2] However, various modifications to the standard Fmoc protocol have been developed to overcome this challenge.

Strategy / ModificationPeptide TargetCrude YieldCrude PurityKey Observation
Standard Fmoc/tBu SPPS Aβ1–4233%Not ReportedStandard conditions lead to significant aggregation and low yield.[1]
Fmoc with Pseudoprolines Aβ1–4257%Not ReportedIncorporating pseudoproline dipeptides disrupts the secondary structure, hindering aggregation and improving yield.[1]
Fmoc with HCTU & Microwave Aβ1–4287%67%Microwave energy and an efficient coupling reagent enhance reaction kinetics, overcoming aggregation-related difficulties.[1]
Boc-SPPS (General) Aggregation-prone peptidesGenerally HigherSequence DependentAcidic deprotection protonates the N-terminus, reducing aggregation and improving coupling efficiency for difficult sequences.[1][2]

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies, highlighting the key chemical transformations in each cycle.

Boc_SPPS_Workflow cluster_cycle Boc Synthesis Cycle cluster_final Final Step Resin H₂N-Peptide-Resin (Neutralized) Coupling Boc-AA-Peptide-Resin Resin->Coupling  Boc-AA,  Coupling Reagent Deprotection H₃N⁺-Peptide-Resin (TFA Salt) Coupling->Deprotection  TFA in DCM   Cleavage Crude Peptide Coupling->Cleavage  Final Cleavage  (HF, TFMSA)   Deprotection->Resin  DIEA in DCM  (Neutralization)  

Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow cluster_cycle Fmoc Synthesis Cycle cluster_final Final Step Resin H₂N-Peptide-Resin Coupling Fmoc-AA-Peptide-Resin Resin->Coupling  Fmoc-AA,  Coupling Reagent Coupling->Resin  20% Piperidine  in DMF Cleavage Crude Peptide Coupling->Cleavage  Final Cleavage  (TFA + Scavengers)  

Fmoc Solid-Phase Peptide Synthesis Workflow.

Experimental Protocols

Below are generalized protocols for key steps in both Boc and Fmoc solid-phase peptide synthesis. Researchers should optimize conditions based on the specific peptide sequence.

  • Resin Preparation and First Amino Acid Coupling (Merrifield Resin):

    • Swell Merrifield resin in dichloromethane (B109758) (DCM).[13]

    • Prepare the cesium salt of the first C-terminal Boc-amino acid.[14]

    • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin, then heat at 50°C for 12-24 hours.[13]

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.[13]

  • Synthesis Cycle:

    • Deprotection: Swell the peptide-resin in DCM. Treat with 50% TFA in DCM for 5 minutes, followed by a second treatment for 20-25 minutes.[14] Add scavengers like dithioethane (DTE) if Cys, Met, or Trp are present.[11] Wash with DCM and isopropanol (B130326) (IPA).[14]

    • Neutralization: Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the TFA salt.[11][13] Wash thoroughly with DCM.[13]

    • Coupling: Dissolve the next Boc-amino acid (2-4 eq.) and a coupling reagent (e.g., HBTU, 2-4 eq.) in DMF or a DCM/DMF mixture.[13] Add DIEA (4-8 eq.) to activate the amino acid, then add the solution to the neutralized peptide-resin.[13] Agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.[13] Wash with DMF and DCM.[9]

  • Final Cleavage and Deprotection (HF Cleavage):

    • Caution: This procedure requires a specialized HF-resistant apparatus and should only be performed by trained personnel in a certified fume hood.[7]

    • Place the dried peptide-resin in the HF apparatus reaction vessel.[14]

    • Add a scavenger, such as anisole (B1667542) (typically 10% v/v).[13] Cool the vessel to 0°C.

    • Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).[14]

    • Stir the mixture at 0°C for 1-2 hours.[13]

    • Evaporate the HF under vacuum.[13]

    • Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.[13] Collect the peptide by filtration or centrifugation and purify using RP-HPLC.[13]

  • Resin Preparation and First Amino Acid Loading (Wang or Rink Amide Resin):

    • Swell the appropriate resin in DMF for at least 1 hour.[15]

    • If using a pre-loaded resin, proceed to the first deprotection step. If loading the first amino acid, use a standard coupling protocol (e.g., with HBTU/DIEA or DIC/DMAP) to attach the first Fmoc-protected amino acid to the resin.

  • Synthesis Cycle:

    • Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF.[16] Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes.[16] Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[16] Confirm the presence of a free primary amine with a Kaiser test.[16]

    • Coupling: Dissolve the next Fmoc-amino acid (3-5 eq.) and a coupling reagent (e.g., HBTU/HCTU, 3-5 eq.) in DMF.[16][17] Add an activation base such as DIEA (6-10 eq.) and pre-activate for 1-2 minutes.[16] Add the activated amino acid solution to the resin and agitate for 1-2 hours.[16] Monitor reaction completion with a Kaiser test (ninhydrin should remain yellow).[16] If the coupling is incomplete, the step should be repeated.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[16]

  • Final Cleavage and Deprotection (TFA Cleavage):

    • Wash the final peptide-resin with DCM and dry it under vacuum.[18]

    • Prepare a fresh cleavage cocktail. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides with sensitive residues, other scavengers like 1,2-ethanedithiol (B43112) (EDT) or phenol (B47542) may be required.[18]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[19]

    • Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.[18]

    • Precipitate the crude peptide by adding the combined TFA filtrate dropwise to a tenfold volume of cold diethyl ether.[18]

    • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry. Purify using RP-HPLC.

Conclusion: Making the Right Choice

The decision between Boc and Fmoc SPPS is multifaceted and depends on the peptide's sequence, desired purity, available equipment, and cost considerations.

Fmoc-SPPS is now the most widely used method for routine peptide synthesis.[1] Its milder reaction conditions, high yields, amenability to automation, and the fully orthogonal protection scheme make it particularly well-suited for synthesizing peptides containing sensitive residues and for preparing modified peptides like phosphopeptides or glycopeptides.[1][][7]

Boc-SPPS , while older, remains a powerful and relevant tool, especially for the synthesis of "difficult" or aggregation-prone sequences where the acidic deprotection can be advantageous in disrupting intermolecular hydrogen bonding.[1][2] However, the requirement for the highly corrosive and hazardous HF for final cleavage is a significant drawback that necessitates specialized infrastructure.[1][7]

Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each strategy, as presented in this guide, will empower researchers to make an informed decision that best suits their specific peptide synthesis challenges.

References

Validating the Structure of Peptides Modified with Boc-Tyr(Bzl)-aldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of modified peptides is paramount to ensure efficacy, safety, and reproducibility. Peptides incorporating the Boc-Tyr(Bzl)-aldehyde moiety present a unique analytical challenge due to the presence of bulky protecting groups and a reactive aldehyde functionality. This guide provides an objective comparison of key analytical techniques for the structural validation of these modified peptides, supported by experimental data and detailed protocols.

Core Analytical Techniques: A Head-to-Head Comparison

The primary methods for validating the structure of peptides modified with this compound are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and provides complementary information, making a multi-pronged approach essential for comprehensive characterization.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular weight, elemental composition, sequence, and fragmentation patterns.3D structure in solution, proton and carbon environments, and conformational dynamics.Purity, identification of impurities, and quantification.
Key Strengths High sensitivity, provides exact mass, and suitable for complex mixtures (LC-MS).Provides detailed atomic-level structural information and unambiguous identification.Robust, reproducible, and excellent for assessing purity and detecting isomers.
Limitations Does not provide 3D structural information, and fragmentation can be complex to interpret.Lower sensitivity compared to MS, requires higher sample concentrations, and can be time-consuming.Limited structural information, and co-elution of impurities can occur.
Typical Application Confirmation of correct mass, sequence verification via MS/MS.Determination of solution conformation and verification of protecting group integrity.Purity assessment, monitoring of synthesis and purification steps.

In-Depth Analysis with Mass Spectrometry

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the characterization of Boc-protected peptides. The fragmentation patterns observed can confirm the peptide sequence and the presence of the modification.

Expected Fragmentation of the this compound Residue:

Based on the fragmentation of benzaldehyde (B42025), the following characteristic losses are expected from the this compound residue during MS/MS analysis:

  • Loss of H (M-1): A neutral loss of a single hydrogen atom from the aldehyde group is a common fragmentation pathway for aldehydes.

  • Loss of CHO (M-29): The loss of the formyl group is another characteristic fragmentation.

  • Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the aromatic ring and the rest of the molecule can lead to the formation of a stable phenyl cation.[1]

  • Loss of the Boc group (M-100): The tert-butoxycarbonyl protecting group is labile and readily lost as isobutylene (B52900) and carbon dioxide.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve the peptide in a 50:50 mixture of acetonitrile (B52724) and deionized water containing 0.1% formic acid to a final concentration of approximately 10 µM.[2] Formic acid is preferred over trifluoroacetic acid (TFA) to minimize ion suppression.[2] Ensure the sample is free from non-volatile salts and detergents.[2]

  • Instrumentation: Utilize an electrospray ionization source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS1 Scan: Acquire a full scan MS spectrum to determine the mass of the intact peptide and identify the precursor ion for fragmentation.

  • MS2 Scan (Tandem MS): Select the precursor ion corresponding to the modified peptide and subject it to collision-induced dissociation (CID). Acquire the fragmentation spectrum.

  • Data Analysis: Analyze the fragmentation spectrum to identify characteristic b- and y-ions from the peptide backbone, as well as fragment ions corresponding to the losses from the this compound residue.

Unambiguous Structure Elucidation with NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, allowing for the unambiguous confirmation of the structure, including the integrity of the protecting groups and the presence of the aldehyde functionality.

Expected ¹H NMR Chemical Shifts for this compound Protons:

ProtonExpected Chemical Shift (ppm)
Aldehyde (-CHO) 9.5 - 10.5
Aromatic (Tyrosine ring) 6.8 - 7.4
Aromatic (Benzyl group) 7.2 - 7.5
α-CH (Tyrosine) ~4.5
β-CH₂ (Tyrosine) ~3.0
Boc ((CH₃)₃C-) ~1.4
Benzyl (B1604629) CH₂ ~5.1

The aldehyde proton is highly deshielded and its presence in the 9.5-10.5 ppm region is a strong indicator of the successful incorporation of the aldehyde moiety.[6]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid reactions with the aldehyde group.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.

  • Data Analysis: Integrate the proton signals to determine their relative ratios. Assign the chemical shifts to the corresponding protons in the peptide structure. The presence of the characteristic aldehyde proton signal and the correct integration of all signals confirms the structure.

Assessing Purity and Integrity with HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides. For peptides modified with this compound, it is crucial for separating the desired product from starting materials, deletion sequences, and potential diastereomers formed during synthesis.

Experimental Protocol: Analytical RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over 20-30 minutes is a good starting point. The exact gradient will need to be optimized for the specific peptide.

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine and benzyl aromatic rings).

  • Sample Preparation: Dissolve the peptide in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity of the peptide is determined by the relative area of the main peak. The presence of multiple peaks may indicate impurities or degradation products.

Managing the Reactive Aldehyde: A Critical Consideration

The aldehyde group is susceptible to oxidation and nucleophilic attack. In aqueous or alcoholic solutions, it can form geminal diols or acetals, respectively. This reactivity poses a significant challenge for structural validation.

Strategies to Mitigate Aldehyde Reactivity:

  • Solvent Choice: For NMR and sample preparation for MS, use aprotic solvents like DMSO or acetonitrile to minimize the formation of adducts.

  • pH Control: Maintain a slightly acidic pH during HPLC analysis to keep the aldehyde protonated and less reactive.

  • Fresh Samples: Analyze samples promptly after preparation to minimize degradation.

  • Inert Atmosphere: Store solid samples and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Visualizing the Workflow

A systematic approach is crucial for the successful validation of peptides modified with this compound.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin SPPS->Cleavage Purification Preparative HPLC Cleavage->Purification HPLC Purity Assessment (Analytical HPLC) Purification->HPLC Purity Check MS Mass Confirmation (ESI-MS) Purification->MS Molecular Weight NMR Structure Elucidation (¹H NMR) Purification->NMR Structural Integrity Purity_Data Purity > 95% HPLC->Purity_Data MSMS Sequence Verification (ESI-MS/MS) MS->MSMS Fragmentation Mass_Data Correct Mass MS->Mass_Data NMR_Data Correct Structure NMR->NMR_Data Sequence_Data Correct Sequence MSMS->Sequence_Data

Caption: Workflow for the synthesis and structural validation of a this compound modified peptide.

By employing a combination of mass spectrometry, NMR spectroscopy, and HPLC, and by carefully considering the reactive nature of the aldehyde functionality, researchers can confidently validate the structure of these complex modified peptides, ensuring the integrity and quality of their materials for downstream applications.

References

A Comparative Guide to the Synthesis of Boc-Tyr(Bzl)-aldehyde: An Evaluation of Three Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the efficient and stereochemically pure synthesis of chiral amino aldehydes is a critical step for the construction of various therapeutic agents, including protease inhibitors. Boc-Tyr(Bzl)-aldehyde is a valuable building block in this regard. This guide provides an objective comparison of three prominent methods for the synthesis of this compound from its corresponding carboxylic acid, Boc-Tyr(Bzl)-OH. The performance of each method is evaluated based on reported yields, reaction times, and operational simplicity, supported by detailed experimental protocols.

The conversion of a carboxylic acid to an aldehyde is a delicate transformation, prone to over-reduction to the corresponding alcohol. The methods discussed herein employ the strategy of activating the carboxylic acid as an intermediate that is subsequently reduced under controlled conditions to furnish the desired aldehyde.

Comparative Performance of Synthetic Methods

The selection of a synthetic route for this compound is often a balance between yield, reaction time, reagent availability, and the desired scale of the synthesis. The following table summarizes the quantitative data for the three methods discussed.

Performance MetricWeinreb Amide MethodCDI/DIBAL-H One-Pot MethodMorpholine (B109124) Amide MethodKey Findings
Intermediate Boc-Tyr(Bzl)-N(Me)OMeBoc-Tyr(Bzl)-ImidazolideBoc-Tyr(Bzl)-MorpholideThe stability of the intermediate is key to preventing over-reduction. The Weinreb amide is particularly stable.
Reducing Agent DIBAL-H or LiAlH₄DIBAL-HLiAlH₄DIBAL-H is often preferred for its selectivity at low temperatures.
Reported Yield ~86% (for a similar ester reduction)[1]High (typically >80% for other amino acids)[2]High (typically >90% for other amino acids)[3]All three methods offer high yields, with the Morpholine Amide and CDI/DIBAL-H methods being particularly efficient.
Reaction Time 2-step process (several hours)~3-4 hours (one-pot)2-step process (several hours)The CDI/DIBAL-H method offers a significant advantage in terms of time efficiency due to its one-pot nature.
Purity & Side Reactions Generally high purity; avoids over-reduction.High purity; risk of racemization is low but should be monitored.[4][5]High purity; potential for over-reduction if not carefully controlled.Racemization is a potential side reaction for all methods involving α-amino aldehydes and should be assessed.[4][5][6]

Signaling Pathways and Experimental Workflows

The synthesis of this compound from Boc-Tyr(Bzl)-OH via these methods involves the activation of the carboxylic acid followed by a controlled reduction. The general workflow is depicted below.

G cluster_start Starting Material cluster_activation Activation Step cluster_reduction Reduction Step cluster_product Final Product Boc-Tyr(Bzl)-OH Boc-Tyr(Bzl)-OH Weinreb Amide Formation Weinreb Amide Formation Boc-Tyr(Bzl)-OH->Weinreb Amide Formation N,O-dimethyl- hydroxylamine, coupling agent CDI Activation CDI Activation Boc-Tyr(Bzl)-OH->CDI Activation CDI Morpholine Amide Formation Morpholine Amide Formation Boc-Tyr(Bzl)-OH->Morpholine Amide Formation Morpholine, coupling agent DIBAL-H DIBAL-H Weinreb Amide Formation->DIBAL-H Intermediate: Boc-Tyr(Bzl)-N(Me)OMe CDI Activation->DIBAL-H Intermediate: Boc-Tyr(Bzl)-Imidazolide LiAlH4 LiAlH4 Morpholine Amide Formation->LiAlH4 Intermediate: Boc-Tyr(Bzl)-Morpholide This compound This compound DIBAL-H->this compound LiAlH4->this compound

General workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following are representative protocols for each synthetic method, adapted for the synthesis of this compound.

Method 1: Weinreb Amide Synthesis and Reduction

This two-step method involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) followed by its reduction.

Step 1: Synthesis of Boc-Tyr(Bzl)-N(Me)OMe (Weinreb Amide)

  • Materials:

    • Boc-Tyr(Bzl)-OH (1 equivalent)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Boc-Tyr(Bzl)-OH, N,O-dimethylhydroxylamine hydrochloride, and HOBt in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA to the solution, followed by the portion-wise addition of EDC.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Weinreb amide.

Step 2: Reduction of Weinreb Amide to this compound

  • Materials:

    • Boc-Tyr(Bzl)-N(Me)OMe (1 equivalent)

    • Diisobutylaluminum hydride (DIBAL-H) (1.5 equivalents, 1.0 M solution in hexanes or toluene)

    • Anhydrous Toluene (B28343) or THF

  • Procedure:

    • Dissolve the Weinreb amide in anhydrous toluene or THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add the DIBAL-H solution dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

    • Monitor the reaction by TLC.

    • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

    • The aldehyde can be purified by flash column chromatography if necessary, though it is often used directly in the next step due to potential instability.[4]

Method 2: One-Pot Synthesis via CDI Activation and DIBAL-H Reduction

This method offers a more streamlined approach by generating and reducing the acyl-imidazolide intermediate in a single reaction vessel.[2]

  • Materials:

    • Boc-Tyr(Bzl)-OH (1 equivalent)

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents)

    • Diisobutylaluminum hydride (DIBAL-H) (1.5 equivalents, 1.0 M solution in hexanes or toluene)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve Boc-Tyr(Bzl)-OH in anhydrous THF under an inert atmosphere.

    • Add CDI in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and the formation of the imidazolide (B1226674) is complete (monitored by TLC).

    • Cool the reaction mixture to -78 °C.

    • Slowly add the DIBAL-H solution dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench and work up the reaction as described in Method 1, Step 2.

Method 3: Morpholine Amide Synthesis and Reduction

This method is a cost-effective alternative to the Weinreb amide method.

Step 1: Synthesis of Boc-Tyr(Bzl)-Morpholide

  • Materials:

    • Boc-Tyr(Bzl)-OH (1 equivalent)

    • Morpholine (1.2 equivalents)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-Tyr(Bzl)-OH in anhydrous DMF.

    • Add morpholine and DIPEA to the solution.

    • Cool the mixture to 0 °C and add the BOP reagent portion-wise.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 2: Reduction of Morpholine Amide to this compound

  • Materials:

    • Boc-Tyr(Bzl)-Morpholide (1 equivalent)

    • Lithium aluminum hydride (LiAlH₄) (1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the morpholine amide in anhydrous THF and cool to 0 °C under an inert atmosphere.

    • Add LiAlH₄ portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 15-30 minutes, monitoring by TLC.[3]

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

    • Purify by flash column chromatography if necessary.

Logical Relationships in Synthesis

The choice of method often depends on the specific requirements of the subsequent steps in a synthetic sequence. The following diagram illustrates the decision-making process.

G cluster_criteria Decision Criteria cluster_methods Recommended Method start Need to synthesize This compound time Time-critical? start->time cost Cost-sensitive? time->cost No cdi CDI/DIBAL-H One-Pot time->cdi Yes stability Intermediate stability crucial? cost->stability No morpholine Morpholine Amide cost->morpholine Yes stability->cdi No weinreb Weinreb Amide stability->weinreb Yes

Decision tree for selecting a synthetic method.

References

Comparative Guide to the Biological Activity of Peptides Synthesized with a C-Terminal Tyrosine Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of peptides synthesized with a C-terminal tyrosine aldehyde, a modification often achieved using precursors like Boc-Tyr(Bzl)-aldehyde. Peptides featuring a C-terminal aldehyde are of significant interest in drug discovery, primarily for their potent inhibitory effects on various classes of proteases. This is attributed to the electrophilic nature of the aldehyde group, which can form a reversible covalent bond with the catalytic residues (e.g., cysteine or serine) in the active site of these enzymes.

While direct literature on the synthesis and subsequent biological testing of a peptide using the specific building block this compound is limited, we can infer the expected biological activity and performance by comparing it with structurally similar peptide aldehydes that have been extensively studied. This guide will focus on the inhibitory activity of such peptides against proteases that show a preference for aromatic residues at the P1 position.

Comparison of Inhibitory Activity

Peptides with a C-terminal aldehyde are well-documented as potent inhibitors of various proteases. The inhibitory potency, often quantified by the half-maximal inhibitory concentration (IC50), is highly dependent on the peptide sequence and the target enzyme. For proteases like chymotrypsin, cathepsins, and the SARS-CoV main protease (Mpro), which have a hydrophobic S1 pocket, a C-terminal aromatic residue like tyrosine is expected to confer high affinity.

Below is a table comparing the inhibitory activities of several reported peptide aldehydes with aromatic or hydrophobic P1 residues against different proteases. This provides a benchmark for the anticipated potency of a peptide synthesized with a C-terminal tyrosine aldehyde.

Peptide Inhibitor SequenceTarget ProteaseP1 ResidueIC50 / Kᵢ Value (μM)Reference
Ac-ESTLQ-HSARS-CoV MproGln8.27 (Kᵢ)[1]
Ac-NSTLY-HSARS-CoV MproTyr > 50 (Significant Inhibition not specified)[2]
Cm-FF-HSARS-CoV MproPhe2.24 (Kᵢ)[1]
Cbz-Glu(OtBu)-Phe-Leucinal20S Proteasome (ChT-L)Leu0.0083 (IC50)[3]
MPI3 (Cbz-Val-Ala-Opal)SARS-CoV-2 MproOpal0.0085 (IC50)[4]
MPI16 (Ac-Thr-Ala-Opal)SARS-CoV-2 MproOpal0.030 (IC50)[4]

*Opal is β-(S-2-oxopyrrolidin-3-yl)-alaninal, a P1 residue surrogate.

The data suggests that peptides with a C-terminal aldehyde can achieve inhibitory potencies in the nanomolar to low micromolar range. While a direct IC50 value for a simple peptide ending in Tyr-aldehyde against SARS-CoV Mpro was not definitively reported as highly potent in one study[2], the general principle of targeting proteases with peptide aldehydes that match their substrate specificity remains a valid strategy. For instance, the high potency of Cm-FF-H, which has a P1 phenylalanine, underscores the potential for aromatic aldehydes in inhibiting this enzyme[1].

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the general steps for synthesizing a peptide on a solid support using the Boc/Bzl protection strategy. The direct incorporation of this compound would be a non-standard approach, as peptide aldehydes are often generated post-synthesis. A more common method is the synthesis of the corresponding peptide alcohol followed by oxidation.

Workflow for Peptide Aldehyde Synthesis via Oxidation:

sp_synthesis_workflow cluster_synthesis Solid-Phase Peptide Synthesis (Boc/Bzl) cluster_modification Post-Synthesis Modification cluster_analysis Analysis & Purification Resin Merrifield Resin Coupling1 Couple Boc-AA-OH Resin->Coupling1 Attach first AA Deprotection1 Deprotect (TFA) Coupling1->Deprotection1 CouplingN Repeat Coupling/ Deprotection Cycles Deprotection1->CouplingN Cleavage Cleave from Resin (e.g., HF) CouplingN->Cleavage Oxidation Oxidize Peptide Alcohol to Aldehyde Cleavage->Oxidation Crude Peptide Alcohol Purification HPLC Purification Oxidation->Purification Crude Peptide Aldehyde Analysis Mass Spectrometry Purification->Analysis Purified Peptide

Caption: Workflow for SPPS of a peptide aldehyde.

Detailed Steps:

  • Resin Preparation: Start with a suitable resin, such as Merrifield resin for Boc chemistry.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid (as an alcohol for the subsequent oxidation route) to the resin.

  • Deprotection: Remove the Boc protecting group using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Chain Elongation: Sequentially couple the remaining Boc-protected amino acids, with a deprotection step after each coupling, until the desired peptide sequence is assembled.

  • Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrogen fluoride (B91410) (HF).

  • Oxidation (if applicable): If the peptide was synthesized with a C-terminal alcohol, oxidize it to the corresponding aldehyde using a mild oxidizing agent.

  • Purification and Analysis: Purify the crude peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Protease Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a synthesized peptide aldehyde to inhibit the activity of a target protease.

Materials:

  • Purified target protease

  • Fluorogenic protease substrate

  • Synthesized peptide aldehyde inhibitor

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM).

    • Prepare serial dilutions of the peptide aldehyde inhibitor in the assay buffer.

    • Dilute the purified protease in the assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the peptide aldehyde inhibitor at various concentrations, and the enzyme solution.

    • Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.

    • Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Fluorescence Measurement and Data Analysis:

    • Immediately measure the fluorescence intensity kinetically in a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the peptide inhibitor on a cell line.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • MTT solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the peptide aldehyde in serum-free cell culture medium and add them to the wells. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells with the peptide for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.

Signaling Pathway and Workflow Diagrams

protease_inhibition Protease Active Protease Cleaved_Products Cleaved Products Protease->Cleaved_Products cleaves Inactive_Complex Protease-Inhibitor Complex (Inactive) Protease->Inactive_Complex inhibits Substrate Protein Substrate Substrate->Protease Biological_Effect Downstream Biological Effect Cleaved_Products->Biological_Effect Peptide_Aldehyde Peptide Aldehyde Inhibitor Peptide_Aldehyde->Inactive_Complex

Caption: Mechanism of protease inhibition by a peptide aldehyde.

References

Safety Operating Guide

Proper Disposal of Boc-Tyr(Bzl)-aldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Boc-Tyr(Bzl)-aldehyde (CAS: 82689-15-4), a protected amino aldehyde commonly used in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is directed at researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Before handling this compound for disposal, ensure all relevant personnel are familiar with the potential hazards. Aldehydes as a class of chemicals can be irritants and sensitizers.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Classification:

    • Label the waste clearly as "Hazardous Waste: this compound".

    • Include the chemical formula (C₂₁H₂₅NO₄) and CAS number (82689-15-4).

    • Indicate any solvents or other chemicals mixed with the this compound waste.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition with a secure, tight-fitting lid.

    • Do not overfill the container; leave adequate headspace to allow for expansion.

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office or the designated hazardous waste coordinator to schedule a pickup.

    • Provide them with a complete and accurate description of the waste, including its composition and volume.

    • Follow all institutional procedures for waste manifest documentation.

  • Decontamination of Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous waste and add it to the appropriate waste stream.

    • After thorough rinsing, deface the original label on the container before disposal or recycling according to institutional guidelines.

Hazard and Safety Data Summary

Due to the lack of a comprehensive SDS for this compound, the following table summarizes general hazards associated with aldehydes and protected amino acids. This information should be used as a precautionary guide.

Hazard CategoryPotential Hazard DescriptionRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation. Use appropriate PPE.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear chemical safety goggles.
Respiratory or Skin Sensitization May cause an allergic skin reaction or respiratory irritation.Handle in a well-ventilated area or fume hood.
Environmental Hazards Potentially harmful to aquatic life.Do not dispose of in the environment.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste: this compound' + CAS Number C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Chemicals E->F G Contact EHS for Waste Pickup F->G H Complete Waste Manifest Documentation G->H I Licensed Hazardous Waste Disposal H->I

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any questions or clarification.

References

Essential Safety and Logistical Guidance for Handling Boc-tyr(bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Boc-tyr(bzl)-aldehyde (CAS 82689-15-4). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety Information

This compound is a chemical intermediate used in the synthesis of various active compounds.[1][2] While specific hazard data is limited, its aldehyde functionality and overall chemical structure necessitate careful handling to avoid potential health risks. Aldehydes, as a class, can be irritating to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber glovesProvides resistance to aldehydes and other organic compounds.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes and airborne particles.
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant splash risk.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of any potential vapors or dust.
First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for safety and to preserve the compound's integrity. Some Boc-protected amino aldehydes can be unstable during prolonged storage, with a potential for racemization.[3]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Chemical Fume Hood) A->B C Retrieve this compound from Storage (4°C, under Nitrogen) D Weigh Required Amount C->D E Dissolve in Appropriate Solvent D->E F Decontaminate Glassware and Surfaces E->F G Segregate and Label Waste F->G H Return Unused Reagent to Storage G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for handling this compound.
  • Preparation :

    • Put on all required personal protective equipment as detailed in the PPE table.

    • Ensure a chemical fume hood or another well-ventilated area is operational.

  • Handling :

    • Retrieve the this compound from its recommended storage condition, which is at 4°C under a nitrogen atmosphere.[2][4]

    • Carefully weigh the desired amount of the compound.

    • If applicable, dissolve the compound in a suitable solvent within the fume hood.

  • Post-Handling :

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Segregate all waste generated, including contaminated consumables, into the appropriate waste stream.

    • Securely seal and return the unused portion of the reagent to its designated storage.

    • Properly remove and dispose of single-use PPE. Wash hands thoroughly with soap and water.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is paramount to ensure environmental protection and compliance with regulations. This compound and materials contaminated with it should be treated as non-halogenated organic chemical waste.

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Collect Collect Waste in a Designated, Compatible, and Sealed Container Label Clearly Label the Waste Container: 'Non-Halogenated Organic Waste' List all constituents and approximate percentages. Collect->Label Store Store the Waste Container in a Designated Satellite Accumulation Area Label->Store Dispose Arrange for Pickup and Disposal by Certified Hazardous Waste Personnel Store->Dispose

Caption: Waste disposal workflow for this compound.
  • Waste Segregation :

    • Collect all waste contaminated with this compound, including solvents, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a dedicated, properly sealed waste container.

    • Do not mix with halogenated solvents or other incompatible waste streams.

  • Container Labeling :

    • Clearly label the waste container as "Non-Halogenated Organic Waste."

    • List all chemical constituents, including this compound and any solvents, with their approximate percentages.

  • Temporary Storage :

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal :

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.

Spill Decontamination

In the event of a minor spill, follow these steps:

  • Evacuate and Ventilate : If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Clean-up :

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as chemical waste.

    • Clean the spill area with soap and water.

  • Dispose of Contaminated Materials : All materials used for cleanup should be disposed of as hazardous waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.